molecular formula C9H8N2O B1294936 2-Cyano-N-phenylacetamide CAS No. 621-03-4

2-Cyano-N-phenylacetamide

Cat. No.: B1294936
CAS No.: 621-03-4
M. Wt: 160.17 g/mol
InChI Key: XCTQPMCULSZKLT-UHFFFAOYSA-N
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Description

2-Cyano-N-phenylacetamide is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6313. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-phenylacetamide
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InChI

InChI=1S/C9H8N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12)
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InChI Key

XCTQPMCULSZKLT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8N2O
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DSSTOX Substance ID

DTXSID0060727
Record name Acetamide, 2-cyano-N-phenyl-
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Molecular Weight

160.17 g/mol
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CAS No.

621-03-4
Record name 2-Cyano-N-phenylacetamide
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Record name 2-Cyanoacetanilide
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Foundational & Exploratory

2-Cyano-N-phenylacetamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyano-N-phenylacetamide: Structure, Properties, and Applications

Introduction

This compound, also known as α-cyanoacetanilide, is a versatile organic compound characterized by the presence of a reactive nitrile group, an amide linkage, and an aromatic phenyl ring. This unique combination of functional groups makes it a valuable precursor and building block in a multitude of synthetic applications.[1][2] Its utility spans from the creation of complex heterocyclic systems to the development of novel materials and pharmacologically active agents.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Core Chemical and Physical Properties

A foundational understanding of this compound begins with its fundamental properties, which dictate its behavior in experimental settings. These properties are summarized below.

PropertyValueSource(s)
CAS Number 621-03-4[1][4][5]
Molecular Formula C₉H₈N₂O[1][4][5]
Molecular Weight 160.17 g/mol [1][4][5]
IUPAC Name This compound[1][5]
Synonyms N-Phenylcyanoacetamide, α-Cyanoacetanilide, Cyanoacetic acid anilide[5]
Appearance White to light cream crystalline powder[6]
Boiling Point 401.8°C at 760 mmHg[4]
Melting Point 119-121 °C (for the parent compound 2-cyanoacetamide)[6]
SMILES C1=CC=C(C=C1)NC(=O)CC#N[1][5]

Molecular Structure and Conformation

The structure of this compound is central to its reactivity. It consists of a phenyl group attached to the nitrogen of an acetamide backbone, which is further substituted with a cyano group on the alpha-carbon.

Reactivity_Map cluster_methylene Active Methylene (α-CH2) cluster_nitrile Nitrile Group (-C≡N) main This compound deprotonation Deprotonation (Base) main->deprotonation reacts at hydrolysis Hydrolysis main->hydrolysis can undergo reduction Reduction main->reduction can undergo cyclization Cycloaddition main->cyclization can undergo knoevenagel Knoevenagel Condensation (with R-CHO) deprotonation->knoevenagel forms carbanion for Synthesis_Workflow start Combine Aniline & Ethyl Cyanoacetate in Toluene reflux Heat to Reflux (Monitor via TLC) start->reflux cool Cool to Room Temperature (Precipitation) reflux->cool filter Suction Filtration (Isolate Crude Product) cool->filter recrystallize Recrystallization (from Ethanol) filter->recrystallize dry Vacuum Drying recrystallize->dry end_product Pure 2-Cyano-N- phenylacetamide dry->end_product

Sources

An In-depth Technical Guide to α-Cyanoacetanilide (CAS: 621-03-4)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Section 1: Core Introduction and Strategic Importance

Welcome to a comprehensive technical overview of α-Cyanoacetanilide, a versatile and highly reactive chemical intermediate. This guide moves beyond simple data recitation to provide a deeper understanding of its chemical nature, synthesis, and strategic applications, particularly within the realm of medicinal chemistry and drug discovery. The core utility of α-Cyanoacetanilide stems from its unique trifunctional structure: an aromatic phenyl ring, an amide linkage, and a reactive α-cyano methylene group. This arrangement makes it an invaluable synthon for constructing complex heterocyclic systems, which form the backbone of numerous pharmacologically active compounds. Understanding the nuances of this molecule is key to unlocking its full potential in the laboratory.

Section 2: Physicochemical & Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. α-Cyanoacetanilide is a stable, solid compound under standard conditions. Its key identifiers and properties are summarized below for rapid reference.

PropertyValueReference
CAS Number 621-03-4[1]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Synonyms 2-Cyano-N-phenylacetamide, Cyanoacetic acid anilide[2]
Appearance Solid (form may vary by supplier)[3]
Melting Point 197-201 °C (typical)[2]
Spectroscopic Fingerprint for In-Process Validation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of α-Cyanoacetanilide, whether after synthesis or before use in a subsequent reaction. The following provides an expert interpretation of its expected spectral data.

Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic of the key functional groups.

  • N-H Stretch: A moderate to sharp peak is expected in the 3200-3300 cm⁻¹ region, characteristic of a secondary amide N-H bond.

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹, typical for sp² C-H bonds in the phenyl ring.[4]

  • Aliphatic C-H Stretch: Peaks from the methylene (-CH₂-) group will be observed just below 3000 cm⁻¹.[4]

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2250-2270 cm⁻¹ is a key identifier for the cyano group.

  • Amide I Band (C=O Stretch): A strong, prominent absorption will be present in the 1660-1680 cm⁻¹ range, confirming the carbonyl of the secondary amide.

  • Aromatic C=C Bending: Multiple peaks in the 1450-1600 cm⁻¹ region correspond to the phenyl ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Protons (C₆H₅): A complex multiplet pattern between 7.0-7.6 ppm integrating to 5 protons is expected. The exact shifts depend on the solvent used.

    • Methylene Protons (CH₂): A singlet integrating to 2 protons is anticipated, typically appearing in the 3.5-4.0 ppm range.

    • Amide Proton (NH): A broad singlet, often found far downfield (>8.5 ppm), which may exchange with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A peak in the 160-170 ppm region.

    • Aromatic Carbons: Multiple signals between 118-140 ppm. An experimental spectrum in CDCl₃ shows peaks at approximately 119.1, 125.0, 129.1, and 137.4 ppm.[5]

    • Nitrile Carbon (C≡N): A signal around 115-120 ppm. The experimental spectrum shows this at ~115.5 ppm.[5]

    • Methylene Carbon (CH₂): A peak in the 25-35 ppm range. An experimental value places this at ~26.4 ppm.[5]

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a clear molecular ion peak at an m/z of 160.

  • Key Fragmentation: Common fragmentation patterns would involve the loss of the cyano group or cleavage at the amide bond, leading to characteristic daughter ions. Understanding these fragments is crucial for structural confirmation, especially in reaction monitoring by GC-MS or LC-MS.[6][7]

Section 3: Synthesis Protocol: The Fusion Method

One of the most direct and efficient methods for preparing α-Cyanoacetanilide is the solvent-free thermal condensation, or "fusion," of an aniline with an alkyl cyanoacetate, typically ethyl cyanoacetate.[8] This method is favored for its simplicity and high atom economy.

Causality Behind the Protocol

The reaction proceeds via a nucleophilic acyl substitution. The nitrogen of the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate. The ethoxide group is subsequently eliminated as ethanol, driving the reaction forward, especially at elevated temperatures where the volatile ethanol byproduct is removed. Using an excess of the cyanoacetic acid ester can serve as both a reactant and a solvent, ensuring the reaction mixture remains fluid and promoting a high yield.[9]

Experimental Workflow

Materials:

  • Aniline (freshly distilled)

  • Ethyl cyanoacetate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a short-path distillation head and a thermometer

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine aniline (1.0 mol equivalent) and ethyl cyanoacetate (1.5-2.0 mol equivalents). The slight excess of the ester ensures complete consumption of the aniline.

  • Thermal Reaction: Heat the mixture gently using a heating mantle. As the temperature rises above 140-150 °C, ethanol will begin to distill off. Continue heating for 2-4 hours, monitoring the distillation of ethanol. The reaction is near completion when ethanol evolution ceases.[8]

  • Isolation: Allow the reaction mixture to cool. The crude product will often solidify into a crystalline mass.

  • Purification (Self-Validation): The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Confirmation: Confirm the product's identity and purity by melting point determination and the spectroscopic methods outlined in Section 2.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output & QC Aniline Aniline Mix Mix Reactants Aniline->Mix ECA Ethyl Cyanoacetate ECA->Mix Heat Heat (150-180°C) Remove Ethanol Mix->Heat Cool Cool to Solidify Heat->Cool Purify Recrystallize from Ethanol Cool->Purify Dry Dry Under Vacuum Purify->Dry Product Pure α-Cyanoacetanilide Dry->Product QC QC Check (MP, NMR, IR) Product->QC

Caption: Workflow for the fusion synthesis of α-Cyanoacetanilide.

Section 4: Core Reactivity and Mechanistic Pathways

The synthetic power of α-Cyanoacetanilide lies in the electrophilic nature of its carbonyl and cyano groups and, most importantly, the nucleophilicity of the α-carbon.[8] The electron-withdrawing effects of the adjacent cyano and amide groups make the methylene protons acidic and easily removed by a base, generating a stabilized carbanion. This carbanion is a potent nucleophile, serving as the cornerstone of this molecule's utility.

The Knoevenagel Condensation

A hallmark reaction is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones.[10]

  • Mechanism: In the presence of a base (e.g., triethylamine, piperidine), the α-carbon is deprotonated. The resulting nucleophile attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to yield an α,β-unsaturated cyano compound. This reaction is fundamental for carbon-carbon bond formation.[10]

Synthesis of Heterocycles

α-Cyanoacetanilide is a premier building block for a vast array of heterocyclic compounds. Its ability to act as a 1,3-C,N-dinucleophile is frequently exploited.[10]

  • Pyridine Derivatives: Cyclocondensation with α,β-unsaturated ketones or reaction with malononitrile and an aldehyde can yield highly substituted pyridinone derivatives.[11]

  • Naphthalene Hybrids: It undergoes tandem reactions with reagents like 3-formylchromones to produce complex, multi-ring systems with promising biological activities.[10] The reaction involves an initial Knoevenagel-type condensation followed by an intramolecular conjugate addition and ring-opening cascade.[10]

Reactivity Map

Reactivity_Map cluster_reactions Key Reactions cluster_products Resulting Scaffolds ACA α-Cyanoacetanilide (CAS 621-03-4) Knoevenagel Knoevenagel Condensation (with Aldehydes/Ketones) ACA->Knoevenagel Base, R-CHO Cyclization Cyclocondensation (with 1,3-Dicarbonyls, etc.) ACA->Cyclization Base, Reagents Tandem Tandem Reactions (with Formylchromones) ACA->Tandem Base, Catalyst Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Pyridines Pyridinones Cyclization->Pyridines Other Other Heterocycles (Pyrazoles, etc.) Cyclization->Other Naphtha Naphthalene Hybrids Tandem->Naphtha

Caption: Core reactivity pathways of α-Cyanoacetanilide.

Section 5: Applications in Drug Development

The true value of α-Cyanoacetanilide for drug development professionals is its role as a scaffold for generating privileged structures. The heterocyclic systems synthesized from it are prevalent in molecules targeting a wide range of diseases.

  • Anticancer Agents: Many pyridine and naphthalene-hybridized molecules derived from cyanoacetanilides have shown potent activity against cancer cell lines like MCF-7 and HepG-2.[10] The structural diversity achievable allows for fine-tuning of activity and selectivity.

  • Anti-inflammatory Compounds: The ability to generate novel molecular frameworks has led to the discovery of compounds with superior COX-2 selectivity compared to standard drugs like Celecoxib.[10]

  • Antitubercular and Antimicrobial Agents: The cyanoacetamide core is found in various compounds screened for activity against Mycobacterium tuberculosis and other pathogenic bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) below 1 μg/mL.[10][11]

The strategic advantage is clear: from one versatile, readily prepared starting material, medicinal chemists can rapidly generate libraries of complex and diverse compounds for high-throughput screening and lead optimization.

Section 6: Safety, Handling, and Storage

  • General Hazards (Inferred from Analogs): May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3][12]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3]

Crucial Caveat: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before any handling or use.

Section 7: References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). --INVALID-LINK--

  • El-Mekabaty, A., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances. --INVALID-LINK--

  • Google Patents. CH646418A5 - Process for the preparation of cyanoacetanilides. --INVALID-LINK--

  • Thermo Fisher Scientific. Safety Data Sheet. --INVALID-LINK--

  • Organic Syntheses. Cyanoacetamide. --INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet. --INVALID-LINK--

  • ResearchGate. Synthesis of cyanoacetanilide 1. --INVALID-LINK--

  • ChemicalBook. Acetanilide(103-84-4) 13C NMR spectrum. --INVALID-LINK--

  • SpectraBase. alpha-cyano-2'-fluoro-4'-hydroxy-4-methoxycinnamanilide - Optional[13C NMR]. --INVALID-LINK--

  • Thermo Fisher Scientific. Safety Data Sheet. --INVALID-LINK--

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. --INVALID-LINK--

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. --INVALID-LINK--

  • LookChem. Cas 69875-54-3,3-Cyano-2,4-dichloroquinoline. --INVALID-LINK--

  • Organic Syntheses. Acetoacetanilide. --INVALID-LINK--

  • Supplementary Information. Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. --INVALID-LINK--

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. --INVALID-LINK--

  • ChemicalBook. Acetanilide(103-84-4) 1H NMR spectrum. --INVALID-LINK--

  • SpectraBase. alpha-CYANO-delta1,alpha-CYCLOHEXANEACETAMIDE - Optional[1H NMR] - Chemical Shifts. --INVALID-LINK--

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. --INVALID-LINK--

  • ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. --INVALID-LINK--

  • SpectraBase. Acetanilide. --INVALID-LINK--

  • Alpha Resources. Safety Data Sheets. --INVALID-LINK--

  • SpectraBase. alpha-cyano-delta1,square-cyclopentaneacetic acid, ethyl ester - Optional[FTIR] - Spectrum. --INVALID-LINK--

  • NIST WebBook. Cinnamaldehyde, α-pentyl-. --INVALID-LINK--

  • NIST WebBook. Perfluorodecalin. --INVALID-LINK--

References

Introduction: The Versatile Scaffold of 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 2-Cyano-N-phenylacetamide Derivatives

In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The this compound core is one such scaffold, demonstrating a remarkable breadth of biological activities. Its derivatives have emerged as promising candidates for therapeutic development, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties, among others.

The core structure, characterized by a cyano group and a phenylacetamide moiety, provides a unique combination of electronic and steric features. The cyano group can act as a hydrogen bond acceptor or participate in Michael additions, while the phenyl ring and amide linkage offer numerous sites for functionalization. This chemical tractability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the design of derivatives with enhanced potency and selectivity. This guide provides a detailed exploration of the synthesis, mechanisms of action, and biological evaluation of this compound derivatives, offering field-proven insights for researchers and drug development professionals.

Core Synthesis: The Knoevenagel Condensation Pathway

The predominant method for synthesizing α,β-unsaturated this compound derivatives is the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound (this compound) with an aldehyde or ketone.[1][2] The presence of the electron-withdrawing cyano and amide groups increases the acidity of the methylene protons, facilitating their removal by a weak base and subsequent nucleophilic attack on the carbonyl carbon.

The choice of catalyst and reaction conditions can be optimized to improve yields and purity. While traditional methods often involve refluxing in solvents like toluene with catalysts such as triethylamine or piperidine, modern approaches have successfully employed microwave-assisted synthesis, which aligns with green chemistry principles by reducing reaction times and energy consumption.[2]

General Experimental Protocol: Microwave-Assisted Knoevenagel Condensation[2]

This protocol describes a general, efficient method for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives.

  • Reactant Preparation: In a porcelain dish, combine the aromatic aldehyde (4 mmol) and 2-cyanoacetamide (4 mmol).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 10 mg).

  • Mixing: Thoroughly mix the components with a spatula.

  • Microwave Irradiation: Place the dish in a microwave oven and irradiate at a low power setting (e.g., 160 W) for a short duration (e.g., 40-60 seconds). Causality Note: Microwave energy directly and efficiently heats the polar reactants, dramatically accelerating the reaction rate compared to conventional heating.

  • Reaction Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC) with an appropriate solvent system (e.g., n-hexane: ethyl acetate, 6:1).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to yield the final product.[1] Self-Validation: The purity and structure of the synthesized compound must be confirmed through analytical techniques such as melting point determination, FTIR, and 1H NMR spectroscopy.[2]

Synthesis_Workflow cluster_reactants Reactants Aldehyde Aromatic Aldehyde Microwave Microwave Irradiation (160W) Aldehyde->Microwave Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->Microwave Catalyst Ammonium Acetate Catalyst->Microwave Catalyst TLC TLC Monitoring Microwave->TLC Reaction Progress Purification Recrystallization TLC->Purification Completion Product α,β-Unsaturated Derivative Purification->Product Analysis Structural Analysis (NMR, FTIR, MS) Product->Analysis Validation

Caption: Knoevenagel condensation workflow for derivative synthesis.

Section 1: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Several this compound derivatives have demonstrated significant anti-inflammatory potential in both in vitro and in vivo models.[1][3][4]

Mechanism of Action

The anti-inflammatory effects of these derivatives are multifactorial. In vitro studies using macrophage cell lines (e.g., J774) show that these compounds can significantly inhibit the production of key inflammatory mediators, including nitric oxide (measured as nitrite), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNFα) at non-cytotoxic concentrations.[1][3]

Furthermore, some derivatives are suggested to function as Michael acceptors, which allows them to interact with cysteine residues in Keap-1, a negative regulator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This interaction disrupts the Keap-1/Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory enzymes. In vivo, these compounds have been shown to inhibit prostaglandin E2 (PGE2) levels in inflamed tissue, a key mediator of pain and inflammation.[3]

Anti_Inflammatory_Pathway cluster_signaling Intracellular Signaling cluster_mediators Inflammatory Mediators LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Pathway Macrophage->NFkB Activates Derivative This compound Derivative Derivative->NFkB Inhibits iNOS iNOS Expression Derivative->iNOS Inhibits NFkB->iNOS Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO TNFa TNFα Cytokines->TNFa IL1b IL-1β Cytokines->IL1b Inflammation Inflammation NO->Inflammation TNFa->Inflammation IL1b->Inflammation

Caption: Inhibition of macrophage-mediated inflammatory signaling.

Data Summary: In Vivo Anti-inflammatory Effects

The following table summarizes the in vivo efficacy of representative this compound derivatives in preclinical models of inflammation.

Compound IDModelDoseOutcomeReference
ICMD-01 CFA-Induced Paw Edema50 mg/kg44.5% - 67.3% edema inhibition at 2-6 hours[3]
JMPR-01 CFA-Induced Paw Edema100 mg/kgSignificant edema reduction at 2-6 hours[1]
JMPR-01 Zymosan-Induced Peritonitis50 mg/kg90.5% inhibition of leukocyte migration[1]
Experimental Protocol: In Vivo CFA-Induced Paw Edema[1][3]

This protocol is a standard method for evaluating the anti-edematogenic activity of novel compounds.

  • Animal Acclimatization: House mice (e.g., Swiss) under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=6 per group): Control (vehicle), Positive Control (e.g., Dexamethasone), and Test Compound groups (multiple doses).

  • Compound Administration: Administer the test compound (e.g., JMPR-01, suspended in 5% DMSO + saline) or controls via oral gavage one hour before inducing inflammation.

  • Inflammation Induction: Inject 20 µL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume (plethysmometrically) immediately before the CFA injection (baseline) and at specified time points after induction (e.g., 2, 4, and 6 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. Statistical significance is determined using an appropriate test (e.g., Two-way ANOVA followed by Bonferroni's test). Trustworthiness Check: The inclusion of a positive control like dexamethasone is critical to validate the experimental model and provide a benchmark for the test compound's activity.

Section 2: Anticancer Activity

The this compound scaffold has been extensively explored for its anticancer potential. Derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including those from breast (MCF-7), prostate (PC3), neuroblastoma (SK-N-SH), and promyelocytic leukemia (HL-60).[5][6][7]

Mechanism of Action

The anticancer activity of these compounds is often linked to the induction of apoptosis. Studies have shown that active derivatives can up-regulate key pro-apoptotic proteins like caspases-3 and -9.[8] Additionally, some compounds have been found to inhibit the expression of metalloproteinases-2 and 9 (MMP-2 & MMP-9), which are crucial for cancer cell invasion and metastasis.[8] The specific molecular targets can vary depending on the substitution pattern on the phenyl rings. For instance, the presence of electron-withdrawing groups like nitro moieties has been correlated with higher cytotoxic effects in certain series.[6][7]

Data Summary: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several derivatives against various cancer cell lines, demonstrating their cytotoxic potency.

Compound SeriesCell LineMost Active CompoundIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)Compound 2b 52[6][7]
2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast)Compound 2c 100[6][7]
2-(substituted phenoxy)acetamideMCF-7 (Breast)Compound 3c - (Exhibited activity)[4][5]
N-hetaryl-2-cyanoacetamidePC3 (Prostate)Compound 11 - (Most active)[8]
N-hetaryl-2-cyanoacetamideHepG2 (Liver)Compound 12 - (Most active)[8]
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)[6]

This protocol outlines a common colorimetric assay to determine the cytotoxic effect of compounds on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., PC3) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours. Causality Note: Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product. The amount of color produced is directly proportional to the number of living cells.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticancer_Screening_Workflow start Start culture Culture Cancer Cell Line start->culture seed Seed Cells in 96-Well Plate culture->seed treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate (48-72h) treat->incubate assay Add MTS Reagent & Incubate incubate->assay read Read Absorbance (490 nm) assay->read analyze Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

Caption: Workflow for in vitro anticancer activity screening.

Section 3: Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents. Certain this compound derivatives have displayed promising activity against both Gram-positive and Gram-negative pathogenic bacteria.[2]

Spectrum of Activity

In vitro screening has shown that these compounds can be particularly effective against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus megaterium.[2] For example, one derivative exhibited an inhibition zone of 19.8 ± 0.83 mm against S. aureus, which is comparable to the standard antibiotic ampicillin (21.0 ± 0.45 mm) at the same concentration.[2] Moderate to high activity has also been reported against other strains, including Acinetobacter baumannii and Pseudomonas aeruginosa.[9]

Data Summary: Antibacterial Zone of Inhibition
Compound IDBacterial StrainZone of Inhibition (mm) at 200 µg/mLReference
Compound 5 S. aureus19.8 ± 0.83[2]
Compound 5 B. cereus(Superior to others)[2]
Compound 5 B. megaterium(Superior to others)[2]
Compound 5 S. typhi(Superior to others)[2]
Ampicillin (Control)S. aureus21.0 ± 0.45[2]
Experimental Protocol: Disc Diffusion Method[9]

This is a widely used qualitative method to screen for antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the bacterial inoculum.

  • Disc Application: Prepare sterile paper discs (6 mm diameter). Impregnate the discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., 0.1 g/mL in Ethyl Acetate). Allow the solvent to evaporate completely.

  • Placement: Place the impregnated discs, along with positive control (standard antibiotic) and negative control (solvent only) discs, onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. Self-Validation: The clarity and diameter of the zone around the positive control disc confirm the susceptibility of the bacterial strain and the validity of the assay, while the absence of a zone around the negative control confirms the solvent has no intrinsic antibacterial activity.

Section 4: Other Notable Biological Activities

Beyond the major areas of inflammation, cancer, and microbial infections, the this compound scaffold has shown promise in other therapeutic domains.

  • Kinase Inhibition: Derivatives featuring a 2-cyanoacrylamide moiety have been synthesized as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).[10] TAK1 is a critical regulator of the NF-κB and MAPK signaling pathways, which are vital for cancer cell survival. One derivative exhibited potent TAK1 inhibitory activity with an IC₅₀ of 27 nM and was designed as a reversible covalent inhibitor, offering a potentially safer alternative to irreversible inhibitors that can have off-target effects.[10]

  • Pesticidal Activity: In the field of agrochemistry, certain cyanoacetamide derivatives have been tested for their efficacy against agricultural pests. High toxicity was observed against the adult stage of the cotton mealybug Phenacoccus solenopsis and moderate toxicity against the larvae of the cotton leafworm Spodoptera littoralis.[11]

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.[12] For this compound derivatives, QSAR studies can help elucidate which physicochemical properties are key determinants of their therapeutic effects.[13]

By analyzing a series of compounds, a predictive model can be built. For example, in a study on thiouracil derivatives with a cyanoacetamide component, key descriptors influencing CNS depressant activity were found to be:

  • vdWSurfaceArea: The van der Waals surface area of the molecule.

  • Dipole Moment: A measure of the molecule's overall polarity.

  • T_2_F_1: The count of double-bonded atoms separated from a fluorine atom by one bond.[13]

These models allow for the rational design of new derivatives with potentially enhanced activity by optimizing these key structural features, thereby accelerating the drug discovery process.[12]

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The derivatives synthesized from this core exhibit a remarkable diversity of biological activities, with compelling evidence supporting their roles as anti-inflammatory, anticancer, and antimicrobial agents. The well-established synthetic routes, particularly the efficient Knoevenagel condensation, make this class of compounds highly accessible for further investigation and optimization.

Future research should focus on several key areas. Firstly, the elucidation of specific molecular targets for the most potent compounds is crucial for understanding their precise mechanisms of action and for guiding lead optimization. Secondly, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to assess the drug-like properties of these derivatives. Finally, the application of advanced computational techniques, such as 3D-QSAR and molecular dynamics simulations, will be invaluable for designing next-generation compounds with superior potency, selectivity, and safety profiles, paving the way for their potential clinical development.

References

  • (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential.
  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)
  • Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico explor
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • 2-(4-Fluorophenyl)
  • 2-(4-Fluorophenyl)
  • QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) STUDIES ON 5-CYANO, N1, 6-DISUBSTITUTED, 2-THIOURACIL DERIVATIVES AS CENTRAL NERVOUS SYSTEM DEPRESSANTS. Department of Pharmaceutical Chemistry, Government College of Pharmacy, Karad, Maharashtra, India.
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • A Comprehensive Review on the Advancement of Quantitative Structure Activity Relationship (QSAR): An Overview.
  • Development of quantitative structure-activity relationships and its application in r

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A Comprehensive Technical Guide to the Pharmacological Properties of the N-Phenylacetamide Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Serendipity to a Privileged Scaffold

The N-phenylacetamide core, historically known as acetanilide, holds a unique position in the annals of pharmacology. Its journey began in 1886 when a clinical accident revealed its potent antipyretic (fever-reducing) properties, leading to its rapid market introduction as Antifebrin.[1][2] This event marked one of the earliest successes in synthetic drug development. While the parent compound was later sidelined due to toxicity concerns, its fundamental structure—a phenyl ring linked to an acetamido group—has proven to be a remarkably versatile and "privileged" scaffold.[2][3]

For drug development professionals, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby enabling the development of a wide array of therapeutic agents. The N-phenylacetamide core exemplifies this concept. Its synthetic tractability allows for systematic modifications at multiple positions, enabling chemists to fine-tune its physicochemical properties and biological activity.[4] This guide provides an in-depth exploration of the key pharmacological activities stemming from this core structure, detailing the underlying mechanisms, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation.

Section 1: Foundational Chemistry and Synthetic Strategies

The inherent value of the N-phenylacetamide core lies in its straightforward and adaptable synthesis. The most common and robust approach involves the acylation of a substituted aniline with an acylating agent, typically an acid chloride or anhydride.[4] This fundamental reaction provides a reliable platform for generating vast libraries of analogues for screening.

A representative synthetic strategy involves the reaction of a chosen aniline with chloroacetyl chloride. This choice is particularly strategic because the resulting α-chloro group serves as a reactive handle for subsequent nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecules.[5][6]

G cluster_reactants Reactants cluster_process Process cluster_product Intermediate Product cluster_diversification Further Diversification aniline Substituted Aniline (Ar-NH2) reaction Acylation Reaction (Base, e.g., Sodium Acetate in Glacial Acetic Acid) aniline->reaction cac Chloroacetyl Chloride (Cl-C(O)CH2Cl) cac->reaction intermediate 2-chloro-N-phenylacetamide Intermediate (Ar-NH-C(O)CH2Cl) reaction->intermediate diversify Nucleophilic Substitution (e.g., with Amines, Thiols) intermediate->diversify final_product Diverse N-phenylacetamide Derivatives diversify->final_product

Caption: General workflow for the synthesis of N-phenylacetamide derivatives.

Experimental Protocol 1: General Synthesis of 2-chloro-N-phenylacetamide Derivatives

This protocol describes a standard laboratory procedure for the synthesis of the key intermediate used in the development of many N-phenylacetamide-based compounds. The rationale is to create a core structure that can be easily diversified.

  • Solubilization: Dissolve the selected substituted aniline (1.0 eq) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.[4][6]

  • Base Addition: Add a weak base, such as sodium acetate (1.5 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.[4]

  • Acylation: Cool the mixture in an ice bath to control the exothermic reaction. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition is critical to prevent a rapid temperature increase and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up and Isolation: Pour the reaction mixture into a beaker of cold water to precipitate the crude product.[4] This step quenches the reaction and separates the organic product from water-soluble reagents.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-chloro-N-(substituted phenyl)acetamide.[4]

Section 2: Anticonvulsant Properties

The N-phenylacetamide scaffold is a cornerstone in the development of anticonvulsant agents.[7] These compounds are critical for managing epileptic seizures by suppressing the excessive and uncontrolled firing of neurons.[8]

Mechanism of Action: Modulating Neuronal Excitability

A primary mechanism for many N-phenylacetamide-based anticonvulsants is the blockade of voltage-gated sodium channels (VGSCs) in neurons.[9][10] In a hyperexcitable state, these channels open excessively, leading to rapid, repetitive neuronal firing. By binding to the channel, these drugs stabilize its inactive state, reducing the influx of sodium ions and thereby dampening the neuron's ability to fire at high frequencies. This targeted action helps to prevent seizure propagation without affecting normal, low-frequency neuronal signaling.

G cluster_membrane Neuronal Membrane cluster_events vgsc Voltage-Gated Sodium Channel (VGSC) Extracellular Intracellular ap Rapid Action Potentials (Seizure Activity) vgsc->ap drug N-phenylacetamide Derivative drug->vgsc:p2 Binds & Blocks no_ap Reduced Action Potentials (Seizure Suppression) na_influx Excessive Na+ Influx na_influx->vgsc:p2

Caption: Mechanism of action for N-phenylacetamide anticonvulsants via VGSC blockade.

Structure-Activity Relationship (SAR) Insights

Systematic studies have revealed key structural features that govern the anticonvulsant activity of this class.

  • Anilide Ring Substitution: The nature and position of substituents on the N-phenyl ring are critical. For instance, derivatives with a 3-(trifluoromethyl)phenyl group often show significantly higher anticonvulsant protection in the Maximal Electroshock (MES) seizure model compared to their 3-chloroanilide counterparts, which are frequently inactive.[9][10]

  • Amide Moiety: The integrity of the chain amide bond is crucial. Replacing it with a cyclic imide ring (as in pyrrolidine-2,5-diones) can alter the activity profile, highlighting the importance of this specific linkage.[9]

  • Terminal Group: The group at the other end of the acetamide chain profoundly influences activity and pharmacokinetics. Incorporating fragments like phenylpiperazine or morpholine can lead to compounds with a delayed onset but long duration of action.[9]

Compound Class Key Structural Feature Observed Anticonvulsant Activity (MES Test) Reference
3-Chloroanilide Derivatives3-Cl on the N-phenyl ringGenerally inactive or weakly active[9]
3-(Trifluoromethyl)anilide Derivatives3-CF3 on the N-phenyl ringSignificantly higher activity and protection[9][10]
Phenylpiperazine DerivativesContains a terminal phenylpiperazine moietyDelayed onset, but long duration of action[9]
Experimental Protocol 2: Maximal Electroshock (MES) Test

The MES test is a gold-standard preclinical screen for identifying compounds effective against generalized tonic-clonic seizures. The rationale is to induce a maximal seizure and assess a compound's ability to prevent its spread.

  • Animal Preparation: Use adult male mice or rats, allowing them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., saline or a suspension agent) is administered to a separate group.

  • Pre-treatment Time: Wait for a specific period (e.g., 30 minutes or 4 hours) to allow for drug absorption and distribution.[9]

  • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via corneal or auricular electrodes.

  • Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: A compound is considered protective if it prevents the tonic hindlimb extension. The dose at which 50% of the animals are protected (ED50) is calculated to quantify potency. Neurotoxicity is concurrently assessed using the rotarod test to ensure that the anticonvulsant effect is not due to motor impairment.[10]

Section 3: Analgesic and Anti-inflammatory Activities

The genesis of the N-phenylacetamide story lies in its analgesic (pain-relieving) and antipyretic properties.[1] Acetanilide and its successor, Phenacetin, were among the first synthetic non-opioid analgesics.[11] Modern research focuses on designing safer derivatives that retain efficacy while minimizing side effects like the hepatotoxicity associated with paracetamol, a related compound.[12]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism for the anti-inflammatory and analgesic effects of many related compounds is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking COX enzymes, N-phenylacetamide derivatives can reduce the production of these pro-inflammatory signaling molecules. The phenolic hydroxyl group found in some analogues can also contribute antioxidant activity by neutralizing free radicals.[4]

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 (Stimulus) aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins (PGs) cox->pgs effects Pain, Fever, Inflammation pgs->effects drug N-phenylacetamide Derivative drug->cox Inhibits

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol 3: Acetic Acid-Induced Writhing Test

This is a widely used and reliable visceral pain model for screening analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is quantifiable.

  • Animal Groups: Divide mice into groups: a control group (vehicle), a positive control group (e.g., aspirin or morphine), and test groups receiving different doses of the N-phenylacetamide derivative.[13]

  • Drug Administration: Administer the compounds i.p. or p.o. 30-60 minutes before the noxious stimulus.

  • Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of pain inhibition for each test group compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.[13]

Section 4: Anticancer Activity

The N-phenylacetamide scaffold has emerged as a promising framework for the development of novel anticancer agents.[14][15][16] Derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including prostate (PC3), breast (MCF-7, MDA-MB-468), and neuronal (PC-12) cancers.[14][17]

Mechanism of Action: Induction of Programmed Cell Death (Apoptosis)

A key mechanism by which these compounds exert their anticancer effect is the induction of apoptosis.[17][18] This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that active derivatives can upregulate the expression of pro-apoptotic proteins like Bax and Fas Ligand (FasL) while downregulating anti-apoptotic proteins like Bcl-2. This shift in the balance of apoptosis regulators ultimately leads to the activation of executioner caspases, such as caspase-3, which dismantle the cell and lead to its programmed death.[17]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway drug N-phenylacetamide Derivative fasl Upregulates FasL drug->fasl bax Upregulates Bax drug->bax bcl2 Downregulates Bcl-2 drug->bcl2 cas8 Caspase-8 Activation fasl->cas8 cas3 Caspase-3 Activation (Executioner) cas8->cas3 mito Mitochondrial Disruption bax->mito bcl2->mito mito->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptosis induction pathways targeted by N-phenylacetamide derivatives.

SAR Insights

The cytotoxicity of N-phenylacetamide derivatives is highly dependent on the electronic and steric properties of the substituents.

  • Electron-Withdrawing vs. Donating Groups: In one study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing electron-withdrawing nitro groups (-NO2) demonstrated significantly higher cytotoxic effects against prostate and breast cancer cell lines compared to those with electron-donating methoxy groups (-OCH3).[14][15]

  • Positional Isomerism: The position of the substituent on the phenyl ring can drastically alter activity. For example, a para-nitro substituent showed the highest activity against the MCF-7 cell line.[15]

Compound Series Substituent Cell Line Cytotoxicity (IC50) Reference
2-(4-Fluorophenyl)-N-phenylacetamidep-Nitro (2c)PC380 µM[14]
2-(4-Fluorophenyl)-N-phenylacetamideo-Nitro (2b)PC352 µM[14]
2-(4-Fluorophenyl)-N-phenylacetamidep-Nitro (2c)MCF-7100 µM[15]
Phenylacetamide Derivativep-Nitro (3j)MDA-MB-4680.76 µM[17]
Phenylacetamide Derivativem-Chloro (3d)MDA-MB-4680.6 µM[17]
Experimental Protocol 4: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its purpose is to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 5: Antimicrobial Properties

The N-phenylacetamide core has also been successfully exploited to create agents with potent antibacterial activity.[19] This is particularly relevant in the face of growing antibiotic resistance, which necessitates the development of new chemical entities to combat pathogenic bacteria.[20]

Mechanism of Action: Disruption of Bacterial Integrity

While mechanisms can vary, a key mode of action for some derivatives is the physical disruption of the bacterial cell membrane. For example, a study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety found that the lead compound caused cell membrane rupture in Xanthomonas oryzae pv. Oryzae (Xoo), a bacterium that affects rice crops.[20][21] This was confirmed through Scanning Electron Microscopy (SEM), which visualized the damage to the bacterial cells. This direct, physical mechanism can be advantageous as it may be less susceptible to the development of resistance compared to mechanisms that target specific metabolic enzymes.

Compound Bacterial Strain Activity (EC50) Comparison Reference
A1 Xoo156.7 µMSuperior to Bismerthiazol (230.5 µM)[20][21]
A4 Xoc194.9 µMSuperior to Bismerthiazol (254.96 µM)[20]
A4 Xac281.2 µMSuperior to Thiodiazole copper (476.52 µM)[20]
N-(4-((4-(aryl)thiazol-2-yl)amino)phenyl)acetamide derivatives
Experimental Protocol 5: Disc Diffusion Method for Antibacterial Screening

This is a classic, qualitative, and widely used method for preliminary screening of antimicrobial activity. It works on the principle that an antimicrobial agent will diffuse into an agar medium and inhibit the growth of a seeded bacterial lawn.

  • Prepare Inoculum: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a sterile broth.[19]

  • Agar Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of a Mueller-Hinton agar plate using a sterile swab to create a confluent lawn.

  • Disc Impregnation: Dissolve the test compounds in a suitable solvent (e.g., Ethyl acetate or DMSO) to a known concentration (e.g., 0.1 g/mL).[19] Impregnate sterile paper discs (6 mm in diameter) with a fixed volume (e.g., 30 µL) of the test solutions.

  • Plate Discs: Place the impregnated discs onto the surface of the inoculated agar plates. Include a negative control disc (solvent only) and a positive control disc (a standard antibiotic like tetracycline).

  • Incubation: Incubate the plates at 37°C for 12-16 hours.[19]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antibacterial activity.

Conclusion and Future Outlook

From its accidental discovery as an antipyretic to its current status as a privileged scaffold, the N-phenylacetamide core has demonstrated profound and diverse pharmacological utility. Its simple structure belies a chemical versatility that has enabled the development of potent anticonvulsant, analgesic, anti-inflammatory, anticancer, and antimicrobial agents. The success of this scaffold is a testament to the power of medicinal chemistry in optimizing a core structure to interact with a wide range of biological targets.

The future of N-phenylacetamide research remains bright. Key opportunities lie in the design of derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to further improve efficacy and reduce off-target side effects. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics built upon this venerable and validated chemical foundation.

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A Technical Guide to 2-Cyano-N-phenylacetamide: A Cornerstone Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyano-N-phenylacetamide, also known as α-cyanoacetanilide, is a highly versatile and reactive organic compound that has established itself as an indispensable building block in synthetic chemistry.[1] Its unique molecular architecture, featuring a reactive active methylene group flanked by a cyano and an N-phenylamide moiety, provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the core reactivity and synthetic utility of this compound. We will delve into the fundamental reaction mechanisms it participates in—including Knoevenagel condensations, Michael additions, and multicomponent reactions like the Gewald synthesis—that enable the construction of complex molecular frameworks. Furthermore, this document highlights its pivotal role in the synthesis of diverse heterocyclic systems, such as pyridones, thiophenes, and pyrazoles, many of which are scaffolds for pharmacologically active agents and advanced materials. This guide serves as a technical resource for researchers and professionals in organic synthesis and drug development, providing both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Molecular Versatility of this compound

The utility of any precursor in organic synthesis is dictated by its structural features and the reactivity they impart. This compound (C₉H₈N₂O) is a prime example of a molecule whose value is derived from the synergistic interplay of its functional groups.[1] The compound features both electrophilic and nucleophilic centers, making it a versatile synthon.[2]

The core of its reactivity lies in the active methylene group (-CH₂-). The protons on this carbon are significantly acidic due to the powerful electron-withdrawing effects of the adjacent cyano (-C≡N) and carbonyl (-C=O) groups. This acidity facilitates the easy formation of a resonance-stabilized carbanion, a potent nucleophile that is central to many of its key reactions.[2]

The N-phenylacetamide moiety not only influences the electronic properties of the molecule but also serves as a structural component that is often incorporated into the final product, particularly in the synthesis of N-phenyl substituted heterocycles. The interplay between these groups allows this compound to serve as a foundational element for a vast array of compounds, from life-saving drugs to novel materials.[3][4]

Caption: Key reactive sites of the this compound molecule.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a precursor's physical properties is essential for designing effective synthetic protocols.

PropertyValue
Molecular Formula C₉H₈N₂O
Molar Mass 160.17 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 196-200 °C
CAS Number 621-03-4[1]
Synonyms α-Cyanoacetanilide, N-Phenylcyanoacetamide[1]

The reactivity of this compound is dominated by its active methylene group. In the presence of a base (e.g., piperidine, triethylamine, potassium hydroxide), a proton is abstracted to form a nucleophilic carbanion. This carbanion is the key intermediate that initiates reactions with various electrophiles, serving as the first step in many multi-step syntheses.[2][5]

Core Synthetic Transformations

This compound is a workhorse in synthetic chemistry, participating in several name reactions and cyclization strategies to build complex heterocyclic structures.

Knoevenagel Condensation

This is a cornerstone reaction involving the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or triethylamine.[5][6] The reaction proceeds via the formation of the carbanion, which attacks the carbonyl carbon of the aldehyde/ketone. Subsequent dehydration yields a new carbon-carbon double bond, forming an α,β-unsaturated cyanoacetamide derivative. These products are not only valuable in their own right but also serve as versatile intermediates for further transformations, such as Michael additions.[5][6]

Knoevenagel_Workflow cluster_start Reactants cluster_reaction Reaction Conditions A This compound C Base Catalyst (e.g., Piperidine) + Solvent (e.g., Toluene) A->C 1. Mix B Aromatic Aldehyde (e.g., Benzaldehyde) B->C 1. Mix D Heat / Reflux C->D 2. Heat E Knoevenagel Adduct (α,β-Unsaturated Intermediate) D->E 3. Condensation F Dehydration (-H₂O) E->F 4. Eliminate G Final Product ((E)-2-Cyano-N,3-diphenylacrylamide) F->G 4. Eliminate

Caption: Workflow for a typical Knoevenagel condensation reaction.

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multi-component reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes.[7][8] In a typical setup, this compound reacts with a ketone (or aldehyde) and elemental sulfur in the presence of a base. The reaction is believed to initiate with a Knoevenagel condensation between the carbonyl compound and the cyanoacetamide to form the α,β-unsaturated intermediate.[7] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[7] These thiophene derivatives are prevalent scaffolds in medicinal chemistry.[9]

Gewald_Mechanism A This compound + Ketone + Sulfur (S₈) B Base-catalyzed Knoevenagel Condensation A->B Step 1 C α,β-Unsaturated Intermediate B->C D Sulfur Addition C->D Step 2 E Thiolate Intermediate D->E F Intramolecular Cyclization (Attack on Cyano Group) E->F Step 3 G Cyclized Intermediate F->G H Tautomerization G->H Step 4 I 2-Amino-3-carboxamido- thiophene Product H->I

Caption: Simplified reaction pathway for the Gewald aminothiophene synthesis.

Synthesis of 3-Cyano-2-pyridones

This compound is a classic precursor for synthesizing 3-cyano-2-pyridone derivatives. These heterocycles are valuable fluorescent scaffolds and intermediates for more complex molecules.[10] A common and efficient method involves the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base like potassium hydroxide or piperidine.[10][11] The reaction proceeds through a series of condensation and cyclization steps to furnish the pyridone ring system.

Thorpe-Ziegler Reaction

While the classic Thorpe reaction is an intermolecular self-condensation of nitriles, the intramolecular version, the Thorpe-Ziegler reaction, is highly relevant for synthesizing cyclic compounds from precursors derived from this compound.[12][13] If the N-phenyl group is replaced with a chain containing another nitrile group, base-catalyzed intramolecular cyclization can occur. This involves the formation of a carbanion at one active methylene group, which then attacks the second nitrile group within the same molecule, leading to the formation of a cyclic enamine after hydrolysis.[13][14][15] This strategy is a powerful tool for constructing five- to eight-membered rings.[15]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are not merely synthetic curiosities; they form the core of numerous functional molecules.

  • Pharmaceuticals: The scaffolds synthesized from this precursor are explored for a wide range of biological activities. Modifications have led to compounds with potential anti-inflammatory, analgesic, antimicrobial, and even HIV-1 protease inhibitory properties.[3] For instance, (E)-2-cyano-N,3-diphenylacrylamide, a Knoevenagel product, has been investigated as a potential anti-inflammatory drug.[6]

  • Dyes and Pigments: The extended π-conjugated systems present in many derivatives, particularly pyridones and azo dyes derived from them, lead to chromophoric properties. This makes them suitable for applications as disperse dyes.[3][11]

  • Material Science: Certain derivatives have been found to exhibit liquid crystalline properties, making them candidates for use in displays and sensors.[3]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-1-phenyl-2-pyridone

This protocol details the synthesis of a 3-cyano-2-pyridone derivative from this compound and acetylacetone, a common 1,3-dicarbonyl partner.[11]

Pyridone_Synthesis_Workflow A 1. Charge Reactor - this compound (0.006 mol) - Acetylacetone (0.006 mol) - Ethanol (10 mL) B 2. Add Catalyst - Catalytic amount of KOH A->B C 3. Reaction - Heat to reflux (~80°C) - Stir for 4 hours B->C D 4. Monitor - Track progress with TLC C->D E 5. Isolation - Cool to room temperature - Product precipitates D->E F 6. Purification - Collect solid by filtration - Wash with cold ethanol E->F G 7. Drying - Dry the solid product F->G H Final Product: 3-Cyano-4,6-dimethyl-1-phenyl-2-pyridone G->H

Caption: Experimental workflow for the synthesis of a 3-cyano-2-pyridone.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (0.006 mol) and acetylacetone (2,4-pentanedione) (0.006 mol) in 10 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (KOH) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product to obtain 3-cyano-4,6-dimethyl-1-phenyl-2-pyridone.[11]

Protocol 2: Microwave-Assisted Knoevenagel Condensation

This protocol outlines a green chemistry approach for synthesizing an α,β-unsaturated cyanoacetamide derivative using microwave irradiation, which often leads to shorter reaction times and higher yields.[5]

Reactants & Catalyst:

  • 4-Hydroxybenzaldehyde (4 mmol)

  • 2-Cyanoacetamide (4 mmol)

  • Ammonium Acetate (10 mg)

Methodology:

  • Mixing: Combine 4-hydroxybenzaldehyde (0.4885 g, 4 mmol) and 2-cyanoacetamide (0.33632 g, 4 mmol) in a porcelain dish suitable for microwave synthesis.

  • Catalyst Addition: Add 10 mg of ammonium acetate and mix thoroughly with the reactants.

  • Microwave Irradiation: Place the dish in a microwave oven and irradiate at 160 W for 40 seconds.

  • Monitoring: Track the reaction progress via TLC using a mobile phase of n-hexane:ethyl acetate (6:1).

  • Work-up: Upon completion, the crude product can be purified by recrystallization from an appropriate solvent system.[5]

ParameterProtocol 1 (Pyridone)Protocol 2 (Knoevenagel)
Reaction Type Condensation/CyclizationKnoevenagel Condensation
Heating Method Conventional RefluxMicrowave Irradiation
Reaction Time ~4 hours~40 seconds
Catalyst Potassium Hydroxide (KOH)Ammonium Acetate
Key Intermediate Michael AdductCarbanion

Conclusion

This compound is a testament to how a single, well-designed molecule can become a cornerstone of synthetic strategy. Its predictable reactivity, centered on the acidic protons of its methylene group, combined with the structural contributions of its cyano and N-phenylamide functions, provides chemists with a reliable and versatile tool. From the rapid construction of complex thiophenes via the Gewald reaction to the elegant formation of pyridones and the synthesis of bioactive unsaturated systems through Knoevenagel condensation, its applications are both broad and deep. As the demand for novel pharmaceuticals and materials continues to grow, the strategic use of foundational precursors like this compound will remain critical to innovation in the chemical sciences.

References

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Review of cyanoacetamide family chemical reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Cyanoacetamide Family

Authored by: Gemini, Senior Application Scientist

Introduction

Cyanoacetamide is a remarkably versatile and highly reactive organic compound that serves as a cornerstone in the synthesis of a multitude of chemical structures, particularly heterocyclic systems.[1] Its value to researchers, scientists, and drug development professionals lies in the unique arrangement of its functional groups: an active methylene group flanked by a potent electron-withdrawing cyano group and an amide moiety. This configuration imparts a rich and varied chemical reactivity, making cyanoacetamide and its derivatives indispensable synthons for creating pharmacologically active compounds and agrochemicals.[2] This guide provides an in-depth exploration of the core reactivity principles of the cyanoacetamide family, detailing key reaction classes, their underlying mechanisms, and their application in modern chemical synthesis.

The reactivity of cyanoacetamide is primarily governed by three features:

  • The Active Methylene Group: The protons on the carbon adjacent to the cyano and carbonyl groups are significantly acidic, readily abstracted by a base to form a stabilized carbanion. This makes the methylene group a potent nucleophile.

  • The Electrophilic Centers: The carbon atoms of both the nitrile and the amide carbonyl groups are electrophilic and susceptible to nucleophilic attack.[1]

  • The Cyano and Amide Groups: These functionalities can participate directly in cyclization reactions, acting as building blocks to be incorporated into the final heterocyclic ring.[1]

This combination of nucleophilic and electrophilic character within a compact molecule allows for its participation in a wide array of classical organic reactions and powerful multi-component reactions (MCRs), leading to the efficient construction of complex molecular architectures.

Key Reaction Classes and Methodologies

The utility of cyanoacetamide is best understood by examining its behavior in several key synthetic transformations. These reactions leverage its unique electronic properties to build carbon-carbon and carbon-heteroatom bonds with high efficiency.

Knoevenagel Condensation: The Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is arguably the most fundamental reaction of cyanoacetamide. It involves the base-catalyzed reaction of the active methylene group with an aldehyde or ketone to form a stable α,β-unsaturated product, a critical intermediate for further transformations.[3]

Causality Behind Experimental Choices: The choice of catalyst is crucial. Weak bases like piperidine or ammonium acetate are often sufficient to deprotonate the active methylene group without promoting unwanted side reactions.[4][5] The reaction is driven forward by the formation of a stable, conjugated π-system and the elimination of water. Microwave irradiation has been shown to significantly reduce reaction times and improve yields by efficiently transferring energy to the polar reactants.[4]

Experimental Protocol: Synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide [4]
  • Combine 4-hydroxybenzaldehyde (4 mmol, 0.488 g) and 2-cyanoacetamide (4 mmol, 0.336 g) in a microwave-safe porcelain dish.

  • Add ammonium acetate (10 mg) as a catalyst and mix the components thoroughly with a spatula.

  • Place the dish in a microwave oven and irradiate at 160 W for 40-60 seconds.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (6:1).

  • Upon completion, allow the reaction mixture to cool. The solid product can be purified by recrystallization from a suitable solvent like ethanol.

Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_products Products cyanoacetamide Cyanoacetamide mix Mix with Base (e.g., Piperidine) cyanoacetamide->mix aldehyde Aldehyde / Ketone aldehyde->mix irradiate Microwave Irradiation or Conventional Heating mix->irradiate intermediate α,β-Unsaturated Cyanoacrylamide irradiate->intermediate water Water irradiate->water

Caption: Workflow for the Knoevenagel Condensation of Cyanoacetamide.

Gewald Aminothiophene Synthesis: A Powerful Multi-Component Reaction

The Gewald reaction is a classic multi-component reaction (MCR) that produces highly substituted 2-aminothiophenes in a single step from a carbonyl compound, an active methylene nitrile (like cyanoacetamide), and elemental sulfur.[3][6] This transformation is of immense importance in medicinal chemistry, as the 2-aminothiophene scaffold is a bioisostere of anthranilic acid, a common pharmacophore.[6]

Causality Behind Experimental Choices: The reaction is typically catalyzed by a base, such as triethylamine or morpholine, which facilitates the initial Knoevenagel condensation between the carbonyl compound and cyanoacetamide.[6] Elemental sulfur then acts as the sulfur source, adding to the intermediate enolate. The subsequent cyclization and tautomerization are driven by the formation of the stable aromatic thiophene ring. The one-pot nature of this reaction makes it highly efficient for generating chemical libraries with significant diversity.[6][7]

Experimental Protocol: General Procedure for Gewald 3-Component Reaction [6]
  • To a solution of ethanol, add the cyanoacetamide derivative (1 equiv.), the aldehyde or ketone (1 equiv.), elemental sulfur (1 equiv.), and triethylamine (1 equiv.).

  • Stir the reaction mixture at room temperature or heat to 70°C for several hours, monitoring by TLC.

  • Upon completion, the reaction mixture is often cooled, and the product precipitates.

  • The solid 2-aminothiophene-3-carboxamide product is collected by filtration and washed with cold ethanol and water.

  • This method frequently yields products of high purity without the need for column chromatography.[6]

Visualization: Gewald Reaction Mechanism ```dot

Gewald_Reaction

Caption: Cascade reaction involving Knoevenagel and Michael additions.

Summary of Reactivity and Applications

The chemical reactivity of the cyanoacetamide family provides a direct and efficient entry into a vast chemical space of high-value heterocyclic compounds. The interplay between the nucleophilic active methylene center and the electrophilic cyano and amide groups is the key to its synthetic power.

Reaction NameKey ReactantsKey Product ScaffoldSignificance in Drug Discovery
Knoevenagel Condensation Cyanoacetamide, Aldehyde/Ketoneα,β-Unsaturated AmidesKey intermediates for Michael additions and cyclizations.
Gewald Synthesis Cyanoacetamide, Carbonyl, Sulfur2-AminothiophenesBioisosteres of anthranilic acid; core of many bioactive molecules.
Pyridone Synthesis Cyanoacetamide, 1,3-Dicarbonyl3-Cyano-2-pyridonesPrivileged structures with diverse biological activities.
Michael Addition Cascade Cyanoacetamide, Michael AcceptorPolysubstituted PyridinesRapid construction of complex, functionally dense heterocycles.
Friedländer Annulation Cyanoacetamide, 2-Aminobenzaldehyde2-AminoquinolinesCore of anti-malarial, anti-inflammatory, and anti-cancer agents.

The derivatives synthesized from cyanoacetamide are integral to numerous drug discovery programs. For instance, 2-aminoquinolines are found in anti-cancer and anti-Alzheimer's agents, while various thiophene, pyridine, and pyrimidine derivatives exhibit a wide range of antibacterial, antiviral, and anti-inflammatory properties. T[6][8]he straightforward, often one-pot, and high-yielding nature of these reactions makes the cyanoacetamide family an enduringly valuable tool for medicinal chemists and synthetic researchers.

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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of modern drug discovery. The 2-Cyano-N-phenylacetamide core is one such scaffold, a deceptively simple yet remarkably versatile entity that has served as the foundation for a diverse array of bioactive molecules. Its inherent chemical reactivity, coupled with the tunable nature of its aromatic and acetamide moieties, provides a fertile ground for the design and synthesis of novel therapeutic agents.

This technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, the intricacies of synthetic protocols, and the interpretation of biological data. We will delve into the fundamental chemistry of the this compound scaffold, explore its diverse applications in medicinal chemistry, and provide practical, field-proven insights into the design and execution of relevant experimental workflows.

I. The this compound Core: Physicochemical Properties and Synthetic Accessibility

The this compound molecule, with the chemical formula C₉H₈N₂O, possesses a molecular weight of 160.17 g/mol .[1] Its structure is characterized by a central acetamide linkage flanked by a phenyl ring and a reactive methylene group activated by an adjacent nitrile function. This unique arrangement of functional groups is the wellspring of its synthetic versatility.

PropertyValueSource
Molecular FormulaC₉H₈N₂O[1]
Molecular Weight160.17 g/mol [1]
IUPAC NameThis compound[1]
SMILESC1=CC=C(C=C1)NC(=O)CC#N[1]
InChIKeyXCTQPMCULSZKLT-UHFFFAOYSA-N[1]
Synthetic Pathways to the Core Scaffold

The synthesis of the this compound core is typically achieved through straightforward and efficient amidation reactions. A common and reliable method involves the reaction of ethyl cyanoacetate with aniline or its derivatives.

Protocol 1: Synthesis of 2-Cyano-N-(2,6-dimethylphenyl)acetamide

This protocol details the synthesis of a substituted derivative, which is a common starting point for further modifications.

Materials:

  • 2,6-Dimethylaniline

  • Ethyl cyanoacetate

  • N,N-dimethylformamide (DMF)

  • Ethanol

  • Ice

Procedure:

  • To a reaction kettle, add 1L of DMF, 0.243 kg of 2,6-dimethylaniline, and 0.271 kg of ethyl cyanoacetate.[2]

  • Heat the mixture to reflux and maintain the reflux with stirring for 12 hours.[2]

  • After the reaction is complete, cool the solution to room temperature.[2]

  • Pour the reaction mixture into 8L of ice water and stir for 30 minutes.[2]

  • Collect the resulting precipitate by suction filtration and wash the filter cake with ethanol.[2]

  • For purification, add the filter cake to 2L of absolute ethanol, heat to reflux to dissolve the solid, and then cool to 0-10°C to induce crystallization for 2 hours.[2]

  • Collect the purified product by suction filtration and dry the filter cake to obtain the final product. The expected yield is approximately 83%.[2]

II. The Knoevenagel Condensation: A Gateway to Structural Diversity and Biological Activity

The activated methylene group in this compound is highly susceptible to condensation reactions, with the Knoevenagel condensation being a particularly powerful tool for generating a wide range of α,β-unsaturated derivatives. This reaction typically involves the condensation of the active methylene compound with an aldehyde or ketone in the presence of a weak base, such as piperidine or ammonium acetate.

Knoevenagel_Condensation reactant1 This compound reaction Knoevenagel Condensation reactant1->reaction reactant2 Aromatic Aldehyde (R-CHO) reactant2->reaction product α,β-Unsaturated Derivative catalyst Base (e.g., Piperidine) catalyst->reaction Catalyst reaction->product

Caption: The Knoevenagel condensation of this compound.

This synthetic strategy has been extensively used to create libraries of compounds for screening against various biological targets. The choice of the aromatic aldehyde is a critical determinant of the resulting compound's biological activity, allowing for systematic exploration of structure-activity relationships (SAR).

III. Applications in Antimicrobial Drug Discovery

The this compound scaffold has emerged as a promising platform for the development of novel antimicrobial agents. By modifying the core structure, researchers have successfully synthesized compounds with activity against both Gram-positive and Gram-negative bacteria.

Synthesis and Evaluation of α,β-Unsaturated Derivatives as Antibacterial Agents

A study by Uddin et al. demonstrated the synthesis of a series of α,β-unsaturated 2-cyanoacetamide derivatives using a microwave-assisted Knoevenagel condensation.[3][4] These compounds were then evaluated for their in vitro antibacterial activity.

Protocol 2: Microwave-Assisted Synthesis of α,β-Unsaturated 2-Cyanoacetamide Derivatives

Materials:

  • Appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • 2-Cyanoacetamide

  • Ammonium acetate

  • Microwave reactor

Procedure:

  • Combine the aromatic aldehyde, 2-cyanoacetamide, and ammonium acetate in a suitable reaction vessel for microwave synthesis.

  • Subject the reaction mixture to microwave irradiation. The specific time and power will depend on the reactants and the microwave system used.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, purify the product, typically through recrystallization, to yield the desired α,β-unsaturated derivative.

Table 1: Antibacterial Activity of Selected α,β-Unsaturated 2-Cyanoacetamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm) at 200 µg/mLReference
Derivative 5S. aureus19.8 ± 0.83[3]
Ampicillin (Control)S. aureus21.0 ± 0.45[3]

The results indicated that some of the synthesized derivatives exhibited significant antibacterial activity, with one derivative showing a zone of inhibition comparable to the standard antibiotic ampicillin against Staphylococcus aureus.[3]

IV. Anti-inflammatory Potential: A Hybrid Drug Design Approach

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical area of research. The this compound scaffold has been cleverly utilized in a molecular hybridization strategy to create compounds with potent anti-inflammatory properties.

Design and Synthesis of an Indomethacin-Paracetamol Hybrid

Researchers have designed and synthesized a hybrid compound, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, which incorporates structural fragments from the well-known anti-inflammatory drugs indomethacin and paracetamol.[5][6][7] The design rationale was to combine the pharmacophoric elements of both drugs to create a novel molecule with enhanced efficacy and potentially reduced side effects.

The synthesis involved an initial amidation reaction to form the this compound intermediate, followed by a Knoevenagel condensation with indole aldehyde.[5][6]

Anti_Inflammatory_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation synthesis_start Aniline + Ethyl Cyanoacetate intermediate This compound synthesis_start->intermediate Amidation condensation Knoevenagel Condensation with Indole Aldehyde intermediate->condensation final_product Hybrid Compound condensation->final_product in_vitro In Vitro Assays (J774 Macrophages) final_product->in_vitro Testing in_vivo In Vivo Models (Paw Edema, Peritonitis) in_vitro->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism

Caption: Workflow for the synthesis and evaluation of the anti-inflammatory hybrid.

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

The synthesized hybrid compound was subjected to a battery of in vitro and in vivo tests to assess its anti-inflammatory potential.

  • In Vitro Assays: In J774 macrophage cell lines, the compound demonstrated significant inhibition of nitrite and pro-inflammatory cytokine (IL-1β and TNF-α) production at non-cytotoxic concentrations.[5][6]

  • In Vivo Models: In a carrageenan-induced paw edema model in rats, the hybrid compound exhibited significant anti-edematogenic activity.[8] For instance, at a dose of 100 mg/kg, it showed satisfactory inhibition of edema from 2 to 6 hours, comparable to the standard drug dexamethasone.[8] Furthermore, in a zymosan-induced peritonitis model, the compound significantly reduced leukocyte migration.[8]

These promising results highlight the potential of the this compound scaffold in the development of novel anti-inflammatory drugs. The hybrid design strategy offers a compelling approach to leverage the known activities of existing drugs to create new chemical entities with improved therapeutic profiles.

V. Anticancer Applications: Targeting Cancer Cell Proliferation and Angiogenesis

The this compound core has also been explored for its potential in cancer therapy. Derivatives of this scaffold have been shown to exhibit cytotoxic effects against various cancer cell lines and to modulate key pathways involved in tumor growth and progression.

Synthesis and Cytotoxicity of Phenylacetamide Derivatives

A study by Mohammadi-Farani et al. investigated the cytotoxic effects of a series of phenylacetamide derivatives against different cancer cell lines.[9] The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the phenyl ring played a crucial role in determining the cytotoxic potency. For example, a derivative with a para-nitro group showed a strong cytotoxic effect against MDA-MB-468 breast cancer cells.[9]

Table 2: Cytotoxicity of Selected Phenylacetamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3d derivativeMDA-MB-4680.6 ± 0.08[9]
3d derivativePC-120.6 ± 0.08[9]
3c derivativeMCF-70.7 ± 0.08[9]
3j derivative (para-nitro)MDA-MB-4680.76 ± 0.09[9]
Doxorubicin (Control)MDA-MB-4680.38 ± 0.07[9]
Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action revealed that these phenylacetamide derivatives induce apoptosis in cancer cells. The pro-apoptotic activity was confirmed by the upregulation of Bax and FasL RNA expression and an increase in caspase-3 activity.[9] This suggests that these compounds exert their anticancer effects by triggering programmed cell death through both the intrinsic and extrinsic apoptotic pathways.

Apoptosis_Pathway compound Phenylacetamide Derivative intrinsic Intrinsic Pathway compound->intrinsic extrinsic Extrinsic Pathway compound->extrinsic bax Bax (Upregulation) intrinsic->bax fasl FasL (Upregulation) extrinsic->fasl caspase3 Caspase-3 (Activation) bax->caspase3 fasl->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.

VI. Future Directions and Concluding Remarks

The this compound scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, makes it a highly attractive starting point for the development of new therapeutic agents.

Future research in this area should focus on:

  • Expansion of Chemical Space: The synthesis and screening of larger and more diverse libraries of this compound derivatives will undoubtedly lead to the discovery of novel hits with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization and clinical development.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds must be rigorously evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will facilitate the in silico design of new derivatives with enhanced biological activity.[10][11][12][13]

VII. References

  • El-Gaml, K.M. (2015) Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5, 1-9. [Link]

  • de Oliveira, M. F., et al. (2020). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 25(23), 5733. [Link]

  • Silva, J. P. M., et al. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. International Journal of Molecular Sciences, 21(7), 2591. [Link]

  • Silva, J. P. M., et al. (2020). (E)-2-Cyano-3-(1 H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. International journal of molecular sciences, 21(7), 2591. [Link]

  • Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101416. [Link]

  • Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101416. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides. ARKIVOC, 2020(i), 1-145. [Link]

  • El-Gaml, K. M. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-9. [Link]

  • Silva, J. P. M., et al. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. International Journal of Molecular Sciences, 21(7), 2591. [Link]

  • Kovač, F., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 30-39. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ARKIVOC, 2020(1), 1-145. [Link]

  • Abdel-Aziz, M., et al. (2022). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Molecules, 27(15), 4993. [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179 (1941); Vol. 9, p.36 (1929). [Link]

  • Mohammadi-Farani, A., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), x-x. [Link]

  • Lesyk, R., et al. (2020). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Pharmacia, 67(4), 283-292. [Link]

  • Uddin, K. M., et al. (2024). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and in Silico Exploration. Results in Chemistry, 7, 101416. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2019). Synthesis of cyanoacetamide derivatives 2aed. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 665-681. [Link]

  • Farag, A. M., et al. (2019). Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(2), M937. [Link]

  • García-Jiménez, A., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(19), 11850. [Link]

  • Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Results in Chemistry, 7, 101416. [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69296, this compound. [Link]

  • De la C. R.-D., et al. (2009). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. ResearchGate. [Link]

  • Baumann, M. H., et al. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. British journal of pharmacology, 172(7), 1777-1788. [Link]

  • Rani, P., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473. [Link]

  • Glennon, R. A., & Dukat, M. (2017). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 19-47. [Link]

  • Agatonovic-Kustrin, S., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Journal of medicinal chemistry, 53(20), 7386-7395. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Cyano-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and critical considerations for the crystal structure analysis of 2-cyano-N-phenylacetamide derivatives. These compounds are of significant interest in medicinal chemistry, often serving as precursors to molecules with notable pharmacological activities, including anti-inflammatory and analgesic properties.[1] A profound understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. This document details field-proven protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), while also delving into the nuanced interpretation of the resulting structural data, with a particular focus on the influential role of intermolecular interactions in crystal packing.

Introduction: The Structural Imperative in Drug Discovery

The this compound scaffold is a versatile building block in the synthesis of complex organic molecules and potential therapeutic agents.[1] The precise spatial arrangement of atoms within these molecules dictates their physicochemical properties and their ability to interact with biological targets, such as enzymes.[1] Therefore, single-crystal X-ray diffraction stands as an indispensable analytical technique, offering unambiguous determination of the three-dimensional molecular structure. This guide is designed to navigate the researcher through the critical stages of crystal structure analysis, from initial synthesis to the final interpretation of crystallographic data.

Synthesis of this compound Derivatives: A Methodological Approach

The synthesis of this compound derivatives is most commonly achieved through the amidation of a cyanoacetate ester with a corresponding aniline derivative. This nucleophilic acyl substitution is a robust and efficient method.[2] A generalized, yet detailed, protocol is provided below.

Experimental Protocol: Synthesis of a this compound Derivative

Objective: To synthesize a this compound derivative via the reaction of an aniline with an ethyl cyanoacetate.

Materials:

  • Substituted Aniline (1.0 eq)

  • Ethyl Cyanoacetate (1.0-1.2 eq)

  • High-boiling point solvent (e.g., Toluene, Xylene, or DMF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Recrystallization solvent (e.g., Ethanol, Ethanol/water mixture, Ethyl acetate/hexane mixture)[2]

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted aniline (1.0 eq) and ethyl cyanoacetate (1.05 eq). Add a suitable solvent like toluene to facilitate mixing and efficient heat transfer.[2]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield the pure this compound derivative as a solid.[2]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Causality of Experimental Choices:

  • Solvent Selection: High-boiling point solvents are chosen to ensure the reaction can be conducted at a temperature sufficient to overcome the activation energy of the amidation reaction.

  • Stoichiometry: A slight excess of ethyl cyanoacetate can be used to ensure the complete consumption of the more valuable aniline derivative.

  • Purification: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent to ensure a high recovery of pure crystals.[2]

The Art of Crystallization: From Solution to Single Crystal

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The slow evaporation technique is a widely successful method for growing single crystals of organic compounds.[3]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Objective: To grow X-ray quality single crystals of a this compound derivative.

Materials:

  • Purified this compound derivative

  • A suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, acetone/water)[2][3]

  • Small, clean glass vial (e.g., a 1-dram vial)

  • Parafilm or aluminum foil

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature.[3] Alternatively, a binary solvent system can be employed where the compound is soluble in one solvent and less soluble in the other.[3]

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent or solvent mixture in the glass vial to create a near-saturated solution. Gentle warming may be necessary to facilitate dissolution.[3]

  • Slow Evaporation: Cover the vial with parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation of the solvent.[3]

  • Incubation: Place the vial in an undisturbed location, free from vibrations and temperature fluctuations.

  • Crystal Growth: Crystals should form over a period of several days to a few weeks.

Causality of Experimental Choices:

  • Slow Evaporation Rate: A slow rate of evaporation is crucial as it allows the molecules to arrange themselves in a highly ordered, crystalline lattice, leading to the formation of well-defined single crystals.[4] Rapid evaporation often results in the formation of polycrystalline powder or an amorphous solid.

  • Undisturbed Environment: Vibrations and temperature fluctuations can disrupt the crystal growth process, leading to the formation of multiple small crystals or poorly formed ones.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of Derivative purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection data_processing Data Processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation analysis Structural Analysis validation->analysis

Caption: Common intermolecular hydrogen bonds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts. For example, in the crystal structure of a complex this compound derivative, Hirshfeld analysis revealed that H⋯H, C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N interactions were the most significant contributors to the crystal packing, accounting for 45.2%, 20.2%, 15.8%, and 11.0% of the total surface contacts, respectively. [1][5]

Data Presentation: A Comparative Summary

A systematic presentation of crystallographic data is essential for comparative analysis. The following table provides a summary of key crystallographic parameters for a selection of 2-cyano-acetamide derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
(R)-2-Cyano-N-(1-phenylethyl)acetamide [6]C₁₁H₁₂N₂OOrthorhombicP2₁2₁2₁4.7573(1)11.1432(3)19.3311(5)901024.77(4)4
2-Cyano-N,N-dimethylacetamide [3]C₅H₈N₂OMonoclinicP2₁/c4.1690(8)9.3940(19)15.880(3)92.67(3)621.2(2)4
2-Cyano-N-(furan-2-ylmethyl)acetamide [4][7]C₈H₈N₂O₂MonoclinicP2₁/c4.8093(4)14.9495(16)11.4969(11)93.482(3)825.06(14)4

Conclusion: From Structure to Function

The crystal structure analysis of this compound derivatives is a multifaceted process that provides invaluable insights for drug development professionals. A meticulously executed synthesis and crystallization protocol is the foundation for obtaining high-quality single crystals, which are a prerequisite for successful SC-XRD analysis. The resulting three-dimensional structure not only confirms the molecular identity but also reveals the subtle conformational preferences and the intricate network of intermolecular interactions that govern the solid-state properties of the compound. This structural knowledge is fundamental for understanding the structure-activity relationship and for the rational design of new, more potent therapeutic agents.

References

  • Kumar, M., Madhukar, B. S., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o653–o654. [Link]

  • ResearchGate. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide.[Link]

  • Al-Taifi, E. A., Bakhite, E. A., Mague, J. T., Akkurt, M., & Mohamed, S. K. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1195–1200. [Link]

  • X-ray Facility, Department of Chemistry, University of Pennsylvania. (n.d.). Slow Evaporation Method.[Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Akkurt, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E77, 65-70. [Link]

  • ResearchGate. (2016). (PDF) Crystal Structure of 2-Cyano- N -cyclohexylacetamide.[Link]

  • PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-.[Link]

  • Subhadramma, S., Siddaraju, B. P., Naveen, C., Saravanan, J., & Gayathri, D. (2015). Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o455–o456. [Link]

  • ResearchGate. (2015). (PDF) Crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide.[Link]

Sources

The Solubility Profile of N-Phenylcyanoacetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Solvent Interactions and Experimental Determination for a Key Pharmaceutical Intermediate

Executive Summary

N-Phenylcyanoacetamide, a key building block in the synthesis of various pharmaceutical agents, possesses physicochemical properties that are of paramount importance to researchers and drug development professionals. Its solubility in common organic solvents dictates critical process parameters, including reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of N-Phenylcyanoacetamide. While direct, comprehensive solubility data is not extensively published, this paper outlines the foundational principles of solubility, details robust experimental protocols for its determination, and leverages data from analogous compounds to provide a predictive analysis of its solubility behavior. This guide is intended to be a vital resource for scientists seeking to optimize the use of N-Phenylcyanoacetamide in their research and development endeavors.

Physicochemical Properties of N-Phenylcyanoacetamide

A thorough understanding of the intrinsic properties of N-Phenylcyanoacetamide is the first step in predicting its solubility. These properties, summarized in Table 1, govern its interactions with various solvents.

Table 1: Physicochemical Properties of N-Phenylcyanoacetamide

PropertyValueSource
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
IUPAC Name 2-cyano-N-phenylacetamide[1]
Canonical SMILES C1=CC=C(C=C1)NC(=O)CC#N[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
XLogP3 1.6[1]

The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O, the nitrile C≡N), along with a nonpolar phenyl group, suggests a nuanced solubility profile. The molecule's moderate polarity, indicated by the XLogP3 value, implies that it will exhibit solubility in a range of polar and nonpolar organic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar. For N-Phenylcyanoacetamide, the key intermolecular interactions at play are:

  • Hydrogen Bonding: The amide and nitrile functionalities can engage in hydrogen bonding with protic solvents (e.g., alcohols) and aprotic polar solvents (e.g., acetone).

  • Dipole-Dipole Interactions: The polar nature of the amide and nitrile groups will lead to favorable interactions with polar solvents.

  • Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

A solvent's ability to effectively solvate N-Phenylcyanoacetamide will depend on its capacity to engage in these interactions.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental methods. The two most common and reliable methods for solid-liquid solubility are the Equilibrium Solubility (Shake-Flask) Method and the Gravimetric Method.

Equilibrium Solubility (Shake-Flask) Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Experimental Protocol:

  • Preparation: Add an excess amount of solid N-Phenylcyanoacetamide to a series of vials, each containing a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2] Periodic agitation is crucial to facilitate dissolution.[3]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in a temperature-controlled environment for the excess solid to sediment. The solution is then filtered to remove any undissolved particles.[3]

  • Quantification: The concentration of N-Phenylcyanoacetamide in the clear supernatant is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made during the quantification step.

Workflow for Equilibrium Solubility Determination:

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid N-Phenylcyanoacetamide C Vial A->C B Organic Solvent B->C D Agitation at Constant Temperature (24-72h) C->D E Sedimentation D->E F Filtration E->F G HPLC-UV Quantification F->G H Solubility Calculation G->H

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility. It involves evaporating the solvent from a saturated solution and weighing the remaining solute.[4][5]

Experimental Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of N-Phenylcyanoacetamide in the desired solvent by adding an excess of the solid and stirring until equilibrium is reached, as confirmed by the presence of undissolved solid.[4][5]

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Weighing: Accurately weigh a clean, dry evaporating dish (W1). Pipette a known volume of the saturated filtrate into the evaporating dish and weigh it again (W2).

  • Evaporation: Carefully evaporate the solvent to dryness. For higher boiling point solvents, an oven at a temperature below the decomposition point of N-Phenylcyanoacetamide can be used. Continue drying until a constant weight is achieved.

  • Final Weighing: Cool the dish in a desiccator and weigh it again (W3).

  • Calculation:

    • Weight of solute = W3 - W1

    • Weight of solvent = W2 - W3

    • Solubility can be expressed in various units, such as g/100g of solvent or mol/L.

Predicted Solubility Profile of N-Phenylcyanoacetamide

While specific experimental data for N-Phenylcyanoacetamide is sparse, the solubility of the structurally similar compound, 2-cyanoacetamide, has been studied in a range of solvents.[6] The solubility of 2-cyanoacetamide was found to be highest in N,N-dimethylformamide, followed by acetone, water, and then various alcohols.[6]

Based on the structural similarities and the principles of solubility, a predicted solubility profile for N-Phenylcyanoacetamide can be inferred (Table 2). The presence of the phenyl group in N-Phenylcyanoacetamide, compared to the smaller 2-cyanoacetamide, is expected to decrease its solubility in highly polar, protic solvents like water and increase its solubility in solvents with some nonpolar character.

Table 2: Predicted Qualitative Solubility of N-Phenylcyanoacetamide in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, N,N-Dimethylformamide (DMF)HighStrong dipole-dipole interactions and potential for hydrogen bond acceptance.
Polar Protic Methanol, EthanolModerate to HighAbility to act as both hydrogen bond donors and acceptors.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateModerate polarity and hydrogen bond accepting capabilities.
Esters Ethyl AcetateModerateModerate polarity and hydrogen bond accepting capabilities.
Halogenated Dichloromethane, ChloroformLow to ModeratePrimarily dipole-dipole interactions, but weaker than with more polar solvents.
Aromatic Hydrocarbons Toluene, BenzeneLowVan der Waals interactions with the phenyl ring.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowMismatch in polarity; only weak Van der Waals forces.

Molecular Interactions Governing Solubility:

Molecular_Interactions cluster_solute N-Phenylcyanoacetamide cluster_solvents Solvent Types Solute C₉H₈N₂O PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic H-Bonding Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Van der Waals

Caption: Dominant intermolecular forces between N-Phenylcyanoacetamide and different solvent classes.

Conclusion and Future Directions

The solubility of N-Phenylcyanoacetamide is a critical parameter for its effective use in pharmaceutical research and development. While a comprehensive public dataset on its solubility is not yet available, this guide provides the theoretical foundation and practical experimental protocols necessary for its determination. The predicted solubility profile, based on the compound's physicochemical properties and data from analogous structures, suggests high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents.

It is strongly recommended that researchers experimentally determine the solubility of N-Phenylcyanoacetamide in their specific solvent systems of interest using the robust methods outlined in this guide. Such data will be invaluable for optimizing reaction conditions, developing efficient purification strategies, and designing effective drug delivery systems. Further studies to generate a comprehensive, publicly available solubility dataset for N-Phenylcyanoacetamide at various temperatures would be a significant contribution to the scientific community.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • Pharmapproach. Determination of Solubility by Gravimetric Method. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Solubility of Things. Gravimetric Analysis. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Maczynski, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69296, this compound. [Link]

  • Cheméo. Phenylacetamide, N-heptyl- - Chemical & Physical Properties. [Link]

  • Cheméo. Phenylacetamide, N,N-diheptyl- - Chemical & Physical Properties. [Link]

  • ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Link]

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The Genesis of a Synthetic Workhorse: An In-depth Technical Guide to the Discovery and Synthesis of Cyanoacetic Acid Anilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyanoacetic acid anilide, more formally known as 2-cyano-N-phenylacetamide, represents a cornerstone intermediate in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. Its intrinsic reactivity, stemming from the active methylene group and the nitrile functionality, has rendered it an invaluable synthon for over a century. This technical guide provides a comprehensive exploration of the discovery and historical evolution of its synthesis, offering in-depth analysis of the core synthetic methodologies. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into the causality behind experimental choices. This guide is tailored for researchers, scientists, and drug development professionals, aiming to provide a deep, practical understanding of this pivotal molecule.

A Historical Perspective: From Serendipitous Discovery to Optimized Production

The journey of cyanoacetic acid anilide synthesis begins in the early 20th century, a period of burgeoning exploration in organic chemistry. The seminal work in this area is attributed to G. Piccinini and his collaborators, who, in 1906, first described the reaction between an ethyl cyanoacetate and an aromatic amine, specifically 4-chloroaniline.[1] Their publication in the Atti della Reale Accademia delle scienze di Torino detailed the formation of a crystalline product from the reaction of equimolar amounts of the reactants.[1] This initial report, while groundbreaking, described a process that resulted in a solidified, brown, crystalline melt, suggesting that the reaction was likely incomplete and yielded an impure product.

A subsequent, notable contribution came from K. G. Naik in 1927, who described a similar procedure using a slight excess of aniline.[1] These early methods, while establishing the fundamental reactivity, were hampered by issues of yield and purity. The core challenge lay in the reversible nature of the reaction and the relatively poor leaving group characteristics of the ethoxide from the ethyl cyanoacetate.

A significant leap in the practical synthesis of cyanoacetic acid anilides came with the development of processes that utilized a large excess of the cyanoacetic acid ester. This innovation, detailed in later patents, transformed the synthesis from a laboratory curiosity into a scalable industrial process. By employing a 5- to 10-fold molar excess of the cyanoacetic ester, the ester itself acts as the solvent, and the equilibrium of the reaction is driven decisively towards the product.[1] This approach, coupled with the continuous distillation of the alcohol byproduct, allows for the achievement of almost quantitative yields of the desired anilide.[1]

Core Synthetic Methodologies: A Comparative Analysis

Two primary strategies have emerged for the efficient synthesis of cyanoacetic acid anilide and its derivatives: the direct reaction with cyanoacetic acid esters and the use of activated cyanoacetic acid.

The Direct Ester Aminolysis Method

This method, a refinement of the original Piccinini reaction, is the most common and industrially viable route. The underlying principle is a nucleophilic acyl substitution reaction where the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl cyanoacetate.

The reaction proceeds through a classic nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of ethyl cyanoacetate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group and forming the stable amide bond. The released ethanol is typically removed by distillation to prevent the reverse reaction and drive the equilibrium forward.

Direct_Ester_Aminolysis_Mechanism aniline Aniline (Nucleophile) tetrahedral Tetrahedral Intermediate aniline->tetrahedral Nucleophilic Attack ester Ethyl Cyanoacetate (Electrophile) ester->tetrahedral anilide Cyanoacetic Acid Anilide tetrahedral->anilide Collapse of Intermediate ethanol Ethanol (Byproduct) tetrahedral->ethanol Elimination of Leaving Group

Caption: Mechanism of Direct Ester Aminolysis.

This protocol is a self-validating system, designed for high yield and purity.

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add a 5- to 10-fold molar excess of ethyl cyanoacetate.

  • Addition of Aniline: Slowly add one molar equivalent of aniline to the ethyl cyanoacetate with stirring. The aniline will dissolve, especially upon gentle warming.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 170-200°C.[1]

  • Byproduct Removal: Continuously distill off the ethanol formed during the reaction. The progress of the reaction can be monitored by the amount of ethanol collected.

  • Reaction Completion and Work-up: Once the theoretical amount of ethanol has been distilled, the reaction is complete. Allow the mixture to cool to room temperature. The cyanoacetic acid anilide will crystallize out of the excess ethyl cyanoacetate.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a non-polar solvent, such as a toluene/petroleum ether mixture, to remove residual ethyl cyanoacetate.

  • Drying: Dry the purified product under vacuum to obtain the final, high-purity cyanoacetic acid anilide.

The Acetic Anhydride Activation Method

An alternative and effective approach involves the in-situ activation of cyanoacetic acid with acetic anhydride. This creates a mixed anhydride, which is a more potent acylating agent than the corresponding ester, allowing for milder reaction conditions.

In this method, cyanoacetic acid first reacts with acetic anhydride to form a mixed anhydride. This mixed anhydride is highly electrophilic and readily reacts with aniline in a nucleophilic acyl substitution reaction. The acetate ion is a better leaving group than the ethoxide ion, which facilitates the reaction.

Acetic_Anhydride_Activation_Workflow start Cyanoacetic Acid + Acetic Anhydride activation Formation of Mixed Anhydride (Activated Intermediate) start->activation Activation Step reaction Reaction with Aniline activation->reaction product Cyanoacetic Acid Anilide + Acetic Acid reaction->product Nucleophilic Acyl Substitution

Caption: Workflow for the Acetic Anhydride Activation Method.

  • Activation: In a reaction vessel, dissolve cyanoacetic acid in acetic anhydride. Gentle warming may be required to facilitate dissolution and formation of the mixed anhydride.

  • Addition of Aniline: Add the aniline to the activated cyanoacetic acid solution.

  • Reaction Conditions: Heat the reaction mixture. The reaction often proceeds at a lower temperature than the direct ester method, typically around 80-100°C.

  • Work-up: Upon completion of the reaction, the mixture is cooled. The product may precipitate upon cooling or after the addition of a non-solvent like ethanol.

  • Purification: The crude product is collected by filtration and can be recrystallized from a suitable solvent, such as ethanol, to achieve high purity.

Data Presentation: A Comparative Overview of Synthetic Routes

The choice of synthetic route often depends on factors such as desired yield, reaction time, temperature, and the cost and availability of reagents. The following table summarizes the key parameters for the two primary methods.

ParameterDirect Ester Aminolysis MethodAcetic Anhydride Activation Method
Primary Reagents Aniline, Ethyl CyanoacetateAniline, Cyanoacetic Acid, Acetic Anhydride
Stoichiometry 5-10 fold excess of esterNear equimolar with activating agent
Typical Temperature 170-200°C[1]80-100°C
Typical Reaction Time 2-4 hours[1]1-2 hours
Typical Yield 80-95%[1]Generally high, often >80%
Key Advantages High atom economy (ester as solvent), high yieldMilder reaction conditions, faster reaction times
Key Considerations High reaction temperaturesUse of corrosive acetic anhydride

Note: Yields are dependent on the specific aniline substrate and reaction scale.

Conclusion and Future Outlook

The synthesis of cyanoacetic acid anilide has evolved significantly from its initial discovery. The development of the direct ester aminolysis method using an excess of the ester revolutionized its production, enabling its widespread use as a critical industrial intermediate. The acetic anhydride activation method offers a valuable alternative, particularly for laboratory-scale syntheses where milder conditions are preferred.

As the demand for complex pharmaceuticals and specialized materials continues to grow, the importance of robust and efficient synthetic methodologies for key building blocks like cyanoacetic acid anilide will only increase. Future research in this area may focus on the development of catalytic methods that avoid the need for large excesses of reagents or harsh activating agents, further enhancing the sustainability and efficiency of this century-old, yet ever-relevant, chemical transformation.

References

  • Piccinini, G. et al. (1906). Atti della Reale Accademia delle scienze di Torino, 41, 17/6.
  • Naik, K. G. (1927). Journal of the Indian Chemical Society, 4, 548.
  • Process for the preparation of cyanoacetanilides. (Year of Patent). CH646418A5.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-295. [Link]

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An In-depth Technical Guide to the Safety, Hazards, and GHS Classification of 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety, potential hazards, and regulatory classification of 2-Cyano-N-phenylacetamide (CAS No. 621-03-4). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle this compound. This guide synthesizes available data to foster a culture of safety and informed risk assessment in the laboratory.

Introduction and Scientific Context

This compound, also known as α-cyanoacetanilide, is a versatile intermediate in organic synthesis.[1][2] Its chemical structure, featuring a cyano group, an amide linkage, and a phenyl ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including derivatives of pyrazole, pyridine, and pyrimidine.[3][4] These resulting structures are of significant interest in medicinal chemistry, with derivatives being explored for potential anti-inflammatory and analgesic properties.[2]

Given its utility as a reactive building block, a thorough understanding of its toxicological profile and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed examination of its known and potential hazards, grounded in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Toxicological Profile and Hazard Assessment

The toxicological properties of this compound have not been fully investigated.[5] However, based on available data and the chemical class of α-cyanoacetanilides, a profile of its acute hazards can be established.

Acute Toxicity

The primary and most consistently reported hazard associated with this compound is acute oral toxicity.[1]

  • Dermal & Inhalation: There is insufficient data to definitively classify its acute toxicity via dermal or inhalation routes. However, related compounds with the cyanoacetamide core structure are known to be harmful by these routes as well. Therefore, exposure should be minimized.

Potential Mechanism of Toxicity

A significant concern with organic nitriles is their potential metabolism to cyanide ions in the body.[6] Cytochrome P450 enzymes in the liver can metabolize nitriles, releasing cyanide, which is a potent cellular toxin.[6] Cyanide inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration. This leads to cytotoxic hypoxia and can be rapidly fatal. While this is a known mechanism for the class, the specific metabolic pathway and rate for this compound have not been detailed.

Irritation and Sensitization
  • Skin and Eye Irritation: Data for this compound is limited. However, the closely related compound 2-cyanoacetamide (CAS 107-91-5) is classified as a skin irritant (H315) and causes serious eye irritation (H319).[6][7][8] It is prudent, therefore, to treat this compound as a potential skin and eye irritant.

  • Respiratory Irritation: 2-Cyanoacetamide is also classified as potentially causing respiratory irritation (H335).[7][8] Dusts or aerosols of this compound should be considered as potentially irritating to the respiratory tract.

  • Sensitization: No data is available to suggest that this compound is a skin or respiratory sensitizer.

Chronic Toxicity and Other Endpoints

There is currently no available data on the carcinogenic, mutagenic, or reproductive toxicity of this compound. The absence of data necessitates a cautious approach, minimizing long-term and repeated exposure.

GHS Classification and Labelling

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. The aggregated GHS information for this compound from notifications to the ECHA C&L Inventory is summarized below.[1]

Hazard ClassHazard CategoryGHS Hazard Statement (H-Code)
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Potential Skin IrritationCategory 2H315: Causes skin irritation
Potential Eye IrritationCategory 2AH319: Causes serious eye irritation
Potential Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: Skin irritation, eye irritation, and respiratory irritation are included as potential hazards based on the classification of structurally similar compounds, and represent best practice for risk mitigation in the absence of specific data.

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

  • Precautionary Statements (selected):

    • P264: Wash skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P301+P317: IF SWALLOWED: Get medical help.[1]

    • P330: Rinse mouth.[1]

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols for Safe Handling and Use

Adherence to rigorous safety protocols is essential when working with this compound. The following procedures are based on established best practices for handling hazardous chemical solids.

Hazard Assessment Workflow

The decision-making process for handling this compound should follow a logical workflow to ensure all safety aspects are considered.

HazardAssessment cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase A Identify Compound (this compound) B Review Safety Data Sheet (SDS) & Technical Guide A->B C Assess Risks (Oral Toxicity, Potential Irritation) B->C D Select Personal Protective Equipment (PPE) C->D E Prepare Engineering Controls (Fume Hood) D->E F Weighing & Transfer (in Fume Hood) E->F G Perform Reaction F->G H Monitor for Spills or Exposure G->H I Decontaminate Glassware & Work Surfaces H->I L Store Compound Securely H->L J Segregate & Label Waste I->J K Dispose of Waste via Approved Channels J->K

Caption: Workflow for safe handling of this compound.

Personal Protective Equipment (PPE)

A self-validating PPE protocol ensures that if an exposure event were to occur, the risk of harm is minimized.

  • Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or punctures before each use. Change gloves immediately if they become contaminated.

  • Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Engineering Controls
  • Ventilation: All weighing and handling of solid this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the work area.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Disposal: Dispose of waste material and contaminated containers in accordance with all applicable federal, state, and local regulations. Waste should be handled as hazardous chemical waste. Do not allow the product to enter drains.

Emergency and First Aid Procedures

A rapid and correct response to an exposure is critical.

First Aid Measures
Exposure RouteProtocol
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or seek medical attention. If possible, provide the Safety Data Sheet to the medical personnel.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Accidental Release Measures
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Conclusion

This compound is a valuable chemical intermediate whose primary known hazard is acute oral toxicity. While comprehensive toxicological data is lacking for other endpoints, a precautionary approach based on the hazards of structurally related compounds is warranted. By understanding the GHS classification, implementing robust engineering controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The responsibility for safety lies in a proactive and informed approach to risk assessment and management.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69296, Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261414, 2-Cyano-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7898, Cyanoacetamide. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). C&L Inventory. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80622, 2-Cyano-N-methylacetamide. Retrieved from [Link]

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Theoretical and Computational Analysis of the 2-Cyano-N-phenylacetamide Scaffold: From Quantum Mechanics to Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The 2-cyano-N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate this molecule. We move beyond simple descriptions of protocols to explain the fundamental causality behind the selection of specific computational techniques. This guide details the workflow from initial molecular structure optimization using Density Functional Theory (DFT) to the prediction of spectroscopic, electronic, and reactivity parameters. Furthermore, it establishes how these foundational calculations provide the necessary validated inputs for advanced applications like molecular docking, a cornerstone of modern rational drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics based on the this compound framework.

Introduction: The Convergence of a Privileged Scaffold and In Silico Science

This compound (C₉H₈N₂O) is an organic compound featuring a central acetamide linker connecting a phenyl ring and a reactive cyano group.[4] Its derivatives have garnered significant interest due to their diverse pharmacological potential.[1] For instance, derivatives have shown promise as anti-inflammatory and analgesic agents, with some studies exploring their interactions with cyclooxygenase (COX) enzymes.[1][5] Others have been synthesized and evaluated for potent anticancer and anticonvulsant activities.[2][3][6][7]

The journey from a promising chemical scaffold to a viable drug candidate is traditionally long and resource-intensive. However, the integration of theoretical and computational chemistry provides a powerful lens to predict molecular properties and biological interactions before a single molecule is synthesized in the lab. This in silico approach allows for the rapid, cost-effective screening of ideas, prioritization of synthetic targets, and generation of deep mechanistic insights that are often difficult to obtain through experimental means alone.

This guide elucidates the multi-step computational workflow applied to this compound, demonstrating how quantum chemical calculations and molecular modeling techniques work in concert to build a holistic understanding of the molecule's behavior.

Part I: Foundational Computational Methodologies

The choice of computational methods is paramount and must be guided by a balance of accuracy and feasibility. For a molecule of this size and complexity, a well-established hierarchy of methods is employed to build a scientifically rigorous model.

The Rationale for a Computational-First Approach

Embarking on a computational analysis prior to synthesis offers a distinct strategic advantage. It allows us to:

  • Validate Molecular Structure: Confirm the most stable three-dimensional conformation.

  • Predict Physicochemical Properties: Understand electronic distribution, reactivity, and spectral signatures.

  • Hypothesize Biological Activity: Screen for potential interactions with protein targets to generate testable hypotheses.

  • De-risk Synthesis: Focus laboratory resources on candidates with the highest predicted potential for success.

The following workflow illustrates the logical progression of a typical computational investigation into a drug-like scaffold.

G cluster_0 Quantum Mechanics (QM) Core cluster_2 Application in Drug Design mol_structure Initial 2D/3D Structure of this compound dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft_opt Input Geometry freq_analysis Vibrational Frequency Analysis dft_opt->freq_analysis Optimized Geometry electronic_props Electronic Properties (HOMO, LUMO, MEP) dft_opt->electronic_props nbo NBO Analysis (Intramolecular Interactions) dft_opt->nbo spectroscopy Theoretical Spectra (FT-IR, Raman) freq_analysis->spectroscopy Confirmation of Minimum Energy Structure docking Molecular Docking (Ligand-Protein Interaction) freq_analysis->docking Validated 3D Ligand analysis Binding Energy & Pose Analysis docking->analysis

Caption: General workflow for the computational analysis of a drug scaffold.

Density Functional Theory (DFT): The Quantum Mechanical Workhorse

DFT is the cornerstone of modern quantum chemical calculations for organic molecules. It provides a robust framework for approximating the solution to the Schrödinger equation, offering high accuracy at a manageable computational cost.

  • Expertise-Driven Choice: The selection of a functional and basis set is a critical decision. For this compound, the B3LYP functional is a common and reliable choice. It is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has been shown to perform well for a wide range of organic systems.[8] The basis set, such as 6-311++G(d,p) , is chosen to provide sufficient flexibility to accurately describe the electron distribution. The "++" indicates the inclusion of diffuse functions on all atoms, which are crucial for describing non-covalent interactions and lone pairs, while "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.[8][9]

Part II: In Silico Characterization and Property Prediction

With the theoretical framework established, we can proceed to calculate the fundamental properties of this compound.

Molecular Geometry Optimization

The first step is to determine the most stable 3D conformation of the molecule, corresponding to the global minimum on the potential energy surface.

Protocol: Geometry Optimization

  • Initial Structure: Draw the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.[10]

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Calculation Specification: Specify the level of theory (e.g., B3LYP/6-311++G(d,p)) and the task (Opt for optimization).

  • Execution: Run the calculation. The software iteratively adjusts the positions of the atoms until the forces on them are negligible, signifying an energy minimum.

  • Verification: The subsequent frequency calculation must yield no imaginary frequencies to confirm the structure is a true minimum.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value (Å or °) Description
Bond Length C≡N ~1.16 Cyano group triple bond
C=O ~1.23 Carbonyl group double bond
N-H ~1.01 Amide proton bond
C-N (Amide) ~1.36 Amide C-N bond

| Dihedral Angle | O=C-N-C(phenyl) | Varies | Describes the twist of the phenyl ring relative to the acetamide plane.[11] |

Note: Values are typical and can vary slightly based on the exact level of theory.

Vibrational Analysis: The Theoretical FT-IR and Raman Spectra

Calculating the vibrational frequencies serves two purposes: it confirms the optimized geometry is a stable minimum and allows for a direct comparison with experimental spectroscopic data. The C≡N stretching vibration in the Raman spectrum is particularly sensitive to its molecular environment.[12][13]

Rationale: Discrepancies between calculated and experimental frequencies arise from the calculation assuming a gaseous, harmonic oscillator state at 0 K. Therefore, calculated frequencies are often multiplied by an empirical scaling factor (typically ~0.96-0.98 for B3LYP) to better match experimental results.[8]

Table 2: Key Calculated Vibrational Frequencies and Assignments

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Range (cm⁻¹)
N-H Stretch ~3300-3400 ~3317[14]
C-H Stretch (Aromatic) ~3050-3100 ~3053[14]
C≡N Stretch ~2230-2260 ~2227[14]
C=O Stretch ~1680-1700 ~1682[14]
N-H Bend / C-N Stretch ~1590-1610 ~1596[14]

| C=C Stretch (Aromatic) | ~1440-1550 | ~1440-1531[14] |

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability.[8][15] A smaller gap suggests the molecule is more reactive and can be more easily polarized.

Table 3: Calculated Frontier Orbital Energies

Parameter Description Typical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~5.0 to 6.0 |

Analysis: For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amide nitrogen, while the LUMO is often centered on the electron-withdrawing cyanoacetamide portion. This separation facilitates intramolecular charge transfer.[8][16]

The MEP is a color-coded map of the total electron density, providing an intuitive guide to the molecule's reactive sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this molecule, these are expected around the carbonyl oxygen and the cyano nitrogen.[8]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. The most positive region is typically around the amide hydrogen (N-H).[8]

  • Green/Yellow Regions (Neutral Potential): Indicate areas of low polarity, such as the carbon backbone of the phenyl ring.

This map is invaluable for predicting how the molecule will interact with biological receptors, particularly in forming hydrogen bonds.

Part III: Application in Drug Discovery - Molecular Docking

With a validated 3D structure and a thorough understanding of its electronic landscape, we can now simulate its interaction with a biological target. Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a protein's active site.

Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. Using a geometry optimized by quantum mechanics, as detailed in Part II, provides a physically realistic and low-energy conformation, leading to more trustworthy docking results than a simple 2D-to-3D conversion.

Step-by-Step Molecular Docking Protocol

The following diagram and protocol outline the standard procedure for docking this compound into a target protein, such as COX-2 (a common anti-inflammatory target).

G cluster_0 Preparation Stage cluster_1 Simulation Stage cluster_2 Analysis Stage ligand_prep 1. Ligand Preparation - Use DFT optimized structure - Assign partial charges grid_gen 3. Grid Box Generation - Define active site coordinates around the co-crystallized ligand protein_prep 2. Protein Preparation - Download from PDB (e.g., 5IKR for COX-2) - Remove water, add hydrogens - Repair missing residues protein_prep->grid_gen docking_run 4. Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis 5. Pose Analysis - Cluster results - Analyze binding modes docking_run->pose_analysis interaction_analysis 6. Interaction Analysis - Identify H-bonds, hydrophobic contacts - Compare with known inhibitors pose_analysis->interaction_analysis

Caption: A standardized workflow for molecular docking studies.

Interpreting Docking Results

The output of a docking simulation provides two key pieces of information:

  • Binding Affinity/Score (kcal/mol): A negative value that estimates the free energy of binding. More negative values suggest stronger binding. For example, a study on related acetamide derivatives docked against COX-2 might yield scores in the range of -7.0 to -9.0 kcal/mol.[8]

  • Binding Pose: The 3D orientation of the ligand in the active site. This is analyzed to identify specific intermolecular interactions.

Table 4: Hypothetical Docking Interaction Analysis with COX-2

Interaction Type Ligand Group Protein Residue Significance
Hydrogen Bond Carbonyl Oxygen (C=O) Arg120, Tyr355 Anchors the ligand in the active site.
Hydrogen Bond Amide Hydrogen (N-H) Ser530 Mimics interactions of known NSAIDs.
Hydrophobic Phenyl Ring Val523, Leu352 Occupies a hydrophobic pocket, contributing to affinity.

| π-π Stacking | Phenyl Ring | Trp387 | Additional stabilizing interaction. |

This table is illustrative, based on known interactions of inhibitors with the COX-2 active site.

Conclusion and Future Outlook

The comprehensive computational analysis of this compound demonstrates a powerful, multi-faceted approach to modern chemical research. By integrating Density Functional Theory for fundamental property prediction with molecular docking for applied biological simulation, we can build a robust, predictive model of a molecule's behavior. The insights gained from geometry optimization, vibrational analysis, and electronic property calculations provide the essential, high-quality inputs needed for meaningful drug design applications.

This workflow is not merely academic; it is a field-proven strategy to prioritize synthetic efforts, explain structure-activity relationships, and rationally design next-generation derivatives with enhanced potency and specificity. Future studies can expand upon this foundation by employing more advanced techniques like molecular dynamics (MD) simulations to study the stability of the ligand-protein complex over time or using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to refine the binding interactions with higher accuracy. The principles outlined in this guide serve as a reliable blueprint for the continued exploration of the this compound scaffold and its vast therapeutic potential.

References

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  • Ahmad, R., Khan, G., Fatima, A., & Javed, S. (2022). Synthesis, Spectroscopic, Quantum Chemical, and Molecular Docking Studies of 2-Cyano-N-Cyclopropylacetamide and 2-Cyano-N-(1-Phenylethyl)Acetamide. Polycyclic Aromatic Compounds. Available at: [Link]

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  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2016, 8057621. Available at: [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Letters in Drug Design & Discovery, 16(1), 1-1. Available at: [Link]

  • ResearchGate. (2016). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Available at: [Link]

  • ResearchGate. (2017). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Available at: [Link]

  • ResearchGate. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Available at: [Link]

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  • de Cássia Ribeiro, T., da Silva, G. M., de Oliveira, R. B., & da Silva, J. F. M. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Molecules, 25(18), 4242. Available at: [Link]

  • ResearchGate. (2020). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Available at: [Link]

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  • Al-Ostath, A., Al-Assar, Z., & El-Sayed, R. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Scientific Reports, 13(1), 1-15. Available at: [Link]

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Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2-Cyano-N-phenylacetamide, a valuable chemical intermediate, through the condensation reaction of aniline and ethyl cyanoacetate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a simple recitation of steps, this note delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind procedural choices to ensure a robust and reproducible synthesis. The protocol is designed to be self-validating, with clear benchmarks for reaction monitoring and product characterization.

Introduction: The Significance of this compound

This compound, also known as N-phenylcyanoacetamide or alpha-cyanoacetanilide, is a versatile organic compound characterized by its reactive methylene group, nitrile functionality, and amide linkage.[1][2] These structural features make it a crucial building block in the synthesis of a wide array of more complex molecules. Its derivatives have found applications in medicinal chemistry and agrochemical research.[1] The synthesis described herein is a classic and efficient amidation reaction that serves as a fundamental transformation in organic chemistry.[1]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from aniline and ethyl cyanoacetate proceeds via a nucleophilic acyl substitution mechanism. This reaction is a cornerstone of amide bond formation.

Reaction Scheme:

C₆H₅NH₂ + NCCH₂COOC₂H₅ → C₆H₅NHCOCH₂CN + C₂H₅OH[1] (Aniline + Ethyl Cyanoacetate → this compound + Ethanol)

The reaction is typically facilitated by heating, which provides the necessary activation energy for the reaction to proceed at a practical rate. The removal of the ethanol byproduct can also drive the equilibrium towards the formation of the desired amide product.

Experimental Protocol

This protocol provides a step-by-step guide for the synthesis, purification, and characterization of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
AnilineC₆H₅NH₂93.1362-53-3Toxic, combustible liquid.[3]
Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6Harmful liquid.[4][5]
TolueneC₇H₈92.14108-88-3Flammable liquid, used as solvent.
EthanolC₂H₅OH46.0764-17-5Flammable liquid, used for recrystallization.
Deionized WaterH₂O18.027732-18-5---
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (0.1 mol, 9.31 g) and ethyl cyanoacetate (0.1 mol, 11.31 g). Add 50 mL of toluene as a solvent.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.[6]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC, typically after several hours), allow the reaction mixture to cool to room temperature.[1]

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.[1]

  • Precipitation: Pour the crude residue into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate of this compound should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a solid.[1]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Aniline + Ethyl Cyanoacetate + Toluene reflux Reflux with Stirring reactants->reflux Heat cool Cool to RT reflux->cool rotovap Remove Toluene cool->rotovap precipitate Precipitate in Ice Water rotovap->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize (Ethanol/Water) filter->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure this compound dry->product characterization Characterization (Melting Point, FTIR, NMR) product->characterization

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Result
Melting Point A sharp melting point consistent with the literature value.
FTIR Spectroscopy - N-H stretch (amide): ~3300-3500 cm⁻¹- C≡N stretch (nitrile): ~2250 cm⁻¹- C=O stretch (amide I band): ~1630-1690 cm⁻¹[7][8][9]
¹H NMR Spectroscopy - Signals corresponding to the aromatic protons of the phenyl group.- A singlet for the methylene protons adjacent to the cyano and carbonyl groups.- A broad singlet for the amide N-H proton.
¹³C NMR Spectroscopy Signals corresponding to the carbons of the phenyl ring, the nitrile group, the carbonyl group, and the methylene group.[2]

Safety and Hazard Management

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Aniline: Aniline is toxic if inhaled, ingested, or absorbed through the skin. It is also a suspected carcinogen and mutagen.[3] All handling of aniline must be conducted in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[3]

  • Ethyl Cyanoacetate: Ethyl cyanoacetate is harmful if swallowed or in contact with skin.[5] It can cause skin and eye irritation.[10] Standard PPE should be worn, and work should be performed in a fume hood.[11]

  • Toluene: Toluene is a flammable liquid and can cause respiratory irritation. Use in a well-ventilated area and away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3][4]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]

All chemical waste should be disposed of in accordance with local regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield - Incomplete reaction.- Loss of product during work-up.- Extend the reflux time and monitor via TLC.- Ensure efficient extraction and minimize transfers.
Oily Product - Impurities present.- Incomplete solvent removal.- Repeat the recrystallization step.- Ensure the product is thoroughly dried under vacuum.
Broad Melting Point Range - Impure product.- Recrystallize the product again until a sharp melting point is obtained.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can reliably synthesize this important chemical intermediate for a variety of applications in chemical research and development.

References

Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Rationale for 2-Cyano-N-phenylacetamide in Anti-Inflammatory Drug Discovery

The quest for novel, potent, and safe anti-inflammatory drugs is a cornerstone of modern medicinal chemistry. Inflammation, a complex biological response to harmful stimuli, is implicated in a wide array of debilitating conditions, from rheumatoid arthritis to neurodegenerative diseases. A key strategy in the development of new anti-inflammatory agents is the use of privileged scaffolds—molecular frameworks that are known to interact with specific biological targets. This compound has emerged as a valuable starting material in this endeavor. Its utility stems from the presence of an active methylene group, which is readily functionalized, and the N-phenylacetamide moiety, a structural component found in established analgesic and anti-inflammatory drugs like paracetamol. This allows for the application of molecular hybridization strategies, where known pharmacophores are combined to create new chemical entities with potentially synergistic or improved therapeutic profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a library of potential anti-inflammatory agents derived from this compound. We will delve into the detailed experimental procedures, from the core Knoevenagel condensation reaction to the subsequent purification and characterization of the synthesized compounds. Furthermore, we will provide protocols for the in vitro evaluation of their anti-inflammatory activity, empowering researchers to assess the therapeutic potential of these novel molecules.

The Core Synthesis: Knoevenagel Condensation for the Generation of α,β-Unsaturated Amides

The primary synthetic route to generate anti-inflammatory candidates from this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group of this compound with a variety of aldehydes. The resulting products are α,β-unsaturated cyanoacrylamides, a class of compounds known for their anti-inflammatory properties. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, a key structural feature that can covalently interact with nucleophilic residues, such as cysteine, in key inflammatory proteins, thereby modulating their activity.

General Synthesis Workflow

The synthesis of α,β-unsaturated cyanoacrylamides from this compound is a straightforward and versatile process. The general workflow is depicted in the diagram below:

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A This compound E Knoevenagel Condensation A->E B Aldehyde (R-CHO) B->E C Base Catalyst (e.g., Piperidine, Triethylamine) C->E catalyzes D Solvent (e.g., Ethanol, Toluene) D->E in F Crude Product E->F G Recrystallization F->G H Pure α,β-Unsaturated Cyanoacrylamide G->H I Characterization (NMR, MS, etc.) H->I J In Vitro Anti-inflammatory Assays H->J K Data Analysis (IC50, etc.) J->K

Caption: General workflow for the synthesis and evaluation of anti-inflammatory agents.

Experimental Protocols

Protocol 1: Synthesis of a Library of (E)-2-Cyano-3-aryl-N-phenylacrylamides

This protocol describes the synthesis of a series of α,β-unsaturated cyanoacrylamides through the Knoevenagel condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, indole-3-carboxaldehyde)

  • Piperidine or Triethylamine (catalyst)

  • Ethanol or Toluene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene, approximately 10 mL per mmol of reactant).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as piperidine (a few drops) or triethylamine (5-10 drops).

  • Reaction: Heat the reaction mixture to reflux (for toluene, the temperature is around 110°C) and maintain the reflux for a period ranging from 2 to 96 hours, depending on the reactivity of the aldehyde. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent volume can be reduced under reduced pressure to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or distilled water to remove unreacted starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (E)-2-Cyano-3-aryl-N-phenylacrylamide.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

Protocol 2: Characterization of Synthesized Compounds

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the vinyl proton of the α,β-unsaturated system, and the amide proton. The coupling constants for the vinyl protons can help determine the stereochemistry (E/Z isomers).

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the cyano carbon, the carbons of the α,β-unsaturated system, and the aromatic carbons.

Mass Spectrometry (MS):

  • Obtain a mass spectrum of the purified compound using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the target compound.

Representative Characterization Data:

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (m/z)
(E)-2-Cyano-3-phenyl-N-phenylacrylamide 10.45 (s, 1H, NH), 8.30 (s, 1H, =CH), 7.95 (d, 2H), 7.65 (d, 2H), 7.55 (m, 3H), 7.35 (t, 2H), 7.15 (t, 1H)162.5 (C=O), 152.0 (C=), 138.0, 132.5, 131.0, 129.5, 129.0, 124.5, 120.0, 116.0 (CN), 105.0 (=C)263.1 [M+H]⁺
(E)-2-Cyano-3-(4-chlorophenyl)-N-phenylacrylamide 10.50 (s, 1H, NH), 8.35 (s, 1H, =CH), 8.00 (d, 2H), 7.70 (d, 2H), 7.60 (d, 2H), 7.35 (t, 2H), 7.15 (t, 1H)162.0 (C=O), 150.5 (C=), 138.0, 136.0, 131.5, 131.0, 129.5, 129.0, 124.5, 120.0, 115.5 (CN), 106.0 (=C)297.1 [M+H]⁺
(E)-2-Cyano-3-(1H-indol-3-yl)-N-phenylacrylamide 11.90 (s, 1H, NH-indole), 10.30 (s, 1H, NH-amide), 8.50 (s, 1H, =CH), 8.20 (d, 1H), 7.70 (d, 2H), 7.50 (d, 1H), 7.30 (t, 2H), 7.20 (m, 2H), 7.10 (t, 1H)163.0 (C=O), 145.0 (C=), 138.0, 137.0, 132.0, 129.0, 125.0, 124.0, 123.0, 121.0, 120.0, 117.0 (CN), 113.0, 112.0, 100.0 (=C)302.1 [M+H]⁺

Biological Evaluation: In Vitro Anti-Inflammatory Assays

The anti-inflammatory potential of the synthesized compounds can be evaluated using a panel of in vitro assays. Here, we provide protocols for two key assays: the inhibition of nitric oxide production in macrophages and the inhibition of cyclooxygenase (COX) enzymes.

Protocol 3: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of the synthesized compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Synthesized compounds

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group with no LPS stimulation.

  • Nitrite Measurement: After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by 50 µL of Solution B. Incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Representative Data for NO Inhibition:

CompoundIC₅₀ (µM) for NO Inhibition
Compound A 15.2
Compound B 8.7
Compound C 22.5
Dexamethasone (Positive Control) 5.8
Protocol 4: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Fluorometric probe

  • Synthesized compounds

  • Selective COX-1 and COX-2 inhibitors (for control)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well black microplate, prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2), assay buffer, and the fluorometric probe.

  • Compound Addition: Add various concentrations of the synthesized compounds to the wells. Include a vehicle control and known selective inhibitors for COX-1 and COX-2 as positive controls.

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period to allow the compounds to interact with the enzymes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorometric plate reader (e.g., Ex/Em = 535/587 nm).

  • Calculation: Calculate the percentage of COX inhibition for each compound concentration by comparing the rate of fluorescence increase to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2.

Representative Data for COX Inhibition:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Compound A >10012.5>8
Compound B 85.35.216.4
Compound C >10025.8>3.9
Celecoxib (Positive Control) 50.10.862.6

Mechanism of Action: The Role of the α,β-Unsaturated Moiety in Modulating Inflammatory Pathways

The anti-inflammatory activity of the synthesized α,β-unsaturated cyanoacrylamides is largely attributed to the electrophilic nature of the α,β-unsaturated carbonyl system. This moiety can act as a Michael acceptor, reacting with nucleophilic thiol groups of cysteine residues in key signaling proteins involved in the inflammatory response.

One of the primary targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

NF-κB Signaling Pathway in Inflammation

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Synthesized Compound Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2, iNOS) Nucleus->Genes activates Compound α,β-Unsaturated Cyanoacrylamide Compound->IKK inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκK complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates their transcription.

The synthesized α,β-unsaturated cyanoacrylamides can potentially inhibit this pathway by targeting the IκK complex. The cysteine residues within the IκK subunits are susceptible to covalent modification by Michael acceptors. This modification can inactivate the kinase, preventing the phosphorylation and degradation of IκB, and ultimately blocking the nuclear translocation and transcriptional activity of NF-κB. This leads to a downstream reduction in the production of pro-inflammatory mediators.

Conclusion and Future Directions

The synthetic protocols and biological evaluation methods detailed in this application note provide a robust framework for the discovery and development of novel anti-inflammatory agents derived from this compound. The versatility of the Knoevenagel condensation allows for the creation of a diverse library of compounds, enabling the exploration of structure-activity relationships. The in vitro assays described herein serve as crucial primary screens to identify promising lead compounds for further preclinical development.

Future work should focus on optimizing the reaction conditions for a wider range of aldehydes and exploring the potential for asymmetric synthesis to investigate the stereochemical requirements for biological activity. Furthermore, promising compounds identified from the in vitro screens should be advanced to in vivo models of inflammation to assess their efficacy and safety in a more complex biological system. The insights gained from these studies will be invaluable in the journey to develop the next generation of safe and effective anti-inflammatory therapeutics.

References

  • (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (n.d.). MDPI. Retrieved from [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research. Retrieved from [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • IC50 values for COX-1 and COX-2 enzymes. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of compounds 1-17 for inhibition of nitric oxide production. (n.d.). ResearchGate. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Knoevenagel condensation reaction and its mechanism. (n.d.). ResearchGate. Retrieved from [Link]

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-Phenylcyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the fast-paced world of drug discovery and development, the rapid and efficient synthesis of novel chemical entities is paramount. N-Phenylcyanoacetamide and its derivatives represent a critical class of intermediates and pharmacophores in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The traditional synthesis of these compounds often involves lengthy reaction times and harsh conditions, creating a bottleneck in the development pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[5][6] By directly and efficiently coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid, uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles.[5][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of N-Phenylcyanoacetamide derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

The Underpinnings of Microwave-Assisted Synthesis: A Mechanistic Overview

Microwave heating operates on a fundamentally different principle than conventional heating. Instead of relying on slow heat transfer through conduction and convection from an external source, microwaves directly energize polar molecules within the reaction vessel. This "inside-out" heating is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.

  • Ionic Conduction: If ionic species are present, they will migrate in the presence of the electric field, colliding with surrounding molecules and generating heat through resistive losses.

This efficient and targeted energy transfer is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions.

General Reaction Scheme

The synthesis of N-Phenylcyanoacetamide derivatives via microwave irradiation typically involves the condensation of a substituted aniline with a cyanoacetylating agent, most commonly ethyl cyanoacetate. This reaction can often be performed under solvent-free conditions or with a minimal amount of a high-boiling point polar solvent.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products aniline Substituted Aniline microwave Microwave Irradiation (Power, Temp, Time) aniline->microwave cyanoacetate Ethyl Cyanoacetate cyanoacetate->microwave product N-Phenylcyanoacetamide Derivative microwave->product ethanol Ethanol microwave->ethanol catalyst Catalyst (Optional) catalyst->microwave start Start reagents Combine Substituted Aniline and Ethyl Cyanoacetate in Microwave Vial start->reagents seal Seal Vial reagents->seal irradiate Microwave Irradiation (Set Power, Temp, Time) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Work-up (Precipitation/Filtration) cool->workup purify Purification (Recrystallization) workup->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize end Pure Product characterize->end

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS Methods for the Characterization of 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 2-Cyano-N-phenylacetamide, a key intermediate in various chemical syntheses.[1] We present detailed, field-proven protocols for identity, purity, and quantitative analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for robustness and are grounded in established chromatographic principles, adhering to validation standards outlined by the International Council for Harmonisation (ICH).[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Analyte Properties

This compound (CAS 621-03-4) is an organic compound featuring cyano, amide, and phenyl functional groups.[4][5] Its utility as a building block in the synthesis of more complex molecules, including potential pharmaceuticals, necessitates reliable analytical methods to ensure its identity and purity.[1] Liquid chromatography is the premier technique for this purpose, offering high-resolution separation of the primary compound from potential impurities and degradation products.[6][7]

The success of any chromatographic method begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate the choice of stationary phase, mobile phase, and detection method.

Table 1: Physicochemical Properties of this compound

Property Value Source Justification for Method Development
Molecular Formula C₉H₈N₂O PubChem[4] Defines the exact mass for MS detection.
Molecular Weight 160.17 g/mol PubChem[4] Used to calculate concentrations and predict the parent ion in MS.
XLogP3 1.6 PubChem[4] Indicates moderate hydrophobicity, making the analyte ideally suited for reversed-phase HPLC.
Functional Groups Phenyl, Amide, Nitrile N/A The phenyl ring provides a strong chromophore for UV detection. The amide group is readily protonated for positive-mode ESI-MS.
Hydrogen Bond Donor 1 PubChem[4] Influences interaction with polar mobile phases and stationary phase silanols.

| Hydrogen Bond Acceptor | 2 | PubChem[4] | Affects solubility and chromatographic retention. |

Reversed-Phase HPLC Method for Quantitative Analysis

2.1. Principle and Rationale Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for analyzing small to medium polarity molecules like this compound.[8][9] The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[10]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the foundational stationary phase due to its strong hydrophobic retention, which is well-suited for an analyte with an XLogP3 of 1.6.[9][10] This provides a robust starting point for separating the main compound from more polar or less polar impurities.

  • Mobile Phase Selection: A mixture of water and a less polar organic solvent, such as acetonitrile (ACN), is used. Acetonitrile is often preferred for its low viscosity and UV transparency.[10] A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase and to ensure the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks.[5]

  • Detection: The phenyl group in this compound acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, typically at a wavelength around 254 nm where aromatic compounds absorb strongly.

2.2. HPLC Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation (e.g., 1 mg/mL in ACN) B Mobile Phase Preparation (e.g., ACN/H2O with 0.1% FA) C System Equilibration & System Suitability Test B->C D Inject Sample (e.g., 5 µL) C->D E Isocratic/Gradient Elution Through C18 Column D->E F UV Detection (e.g., 254 nm) E->F G Chromatogram Integration (Peak Area) F->G H Quantification (Purity %, Assay) G->H

Caption: HPLC analysis workflow for this compound.

2.3. Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample by calculating the area percent of the main peak relative to all other peaks.

Materials:

  • This compound reference standard and sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA), LC-MS grade

  • Volumetric flasks, autosampler vials

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

Table 2: Recommended HPLC Method Parameters

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B over 1 min; hold for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 254 nm

| Run Time | 20 minutes |

  • System Suitability Test (SST):

    • Inject the standard solution six consecutive times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0.[11]

  • Analysis Sequence:

    • Once SST criteria are met, inject a blank (diluent), followed by the sample solution(s).

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by area percentage: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100.

LC-MS Method for Identity Confirmation

3.1. Principle and Rationale Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[12] It provides unambiguous confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z), offering significantly higher specificity than UV detection alone.[13][14]

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this analyte. It is a soft ionization technique that is highly efficient for polar molecules containing functional groups like amides, which can be easily protonated or deprotonated.

  • Mass Analysis: For identity confirmation, a full scan in positive ion mode is performed to detect the protonated molecular ion, [M+H]⁺. The expected m/z for this compound (MW = 160.17) is approximately 161.17.

3.2. LC-MS Experimental Workflow

LCMS_Workflow cluster_lc LC Separation cluster_interface Interface cluster_ms MS Detection A Sample Injection B Gradient Elution (C18 Column) A->B C Electrospray Ionization (ESI) (Analyte Ionization) B->C D Mass Analyzer (e.g., Quadrupole, TOF) C->D E Ion Detector D->E F Mass Spectrum Generation E->F

Caption: LC-MS workflow for identity confirmation.

3.3. Detailed LC-MS Protocol

Objective: To confirm the identity of the main peak from the HPLC analysis as this compound by verifying its mass-to-charge ratio.

Materials:

  • Sample solution prepared as described in the HPLC protocol (Section 2.3).

Protocol:

  • LC Method:

    • Use the same LC system and method parameters as described in Table 2. The use of a volatile mobile phase modifier like formic acid is critical for MS compatibility.[5]

  • MS System Tuning and Calibration:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications to ensure mass accuracy.

  • Mass Spectrometer Conditions:

Table 3: Recommended LC-MS Method Parameters

Parameter Recommended Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C

| Nebulizer Pressure | 45 psi |

  • Analysis:

    • Inject the sample solution into the LC-MS system.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of interest.

    • Verify the presence of the protonated molecular ion [M+H]⁺ at m/z ≈ 161.2 .

    • Optionally, observe for other adducts such as the sodium adduct [M+Na]⁺ at m/z ≈ 183.2.

Method Validation Principles (ICH Q2(R2))

For use in a regulated environment, the analytical methods described must be validated to demonstrate they are fit for their intended purpose.[3][15] The validation should be conducted according to the principles outlined in the ICH Q2(R2) guideline.[3]

Table 4: Key Validation Parameters for an HPLC Purity Method

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. Peak purity analysis (e.g., with a DAD or MS detector) shows the main peak is spectrally pure.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. Correlation coefficient (r²) ≥ 0.999 for a plot of concentration vs. peak area.
Accuracy To measure the closeness of the test results to the true value. % Recovery of 98.0% to 102.0% for spiked samples.[16]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay). %RSD ≤ 2.0% for multiple preparations/injections.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio ≥ 3.

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp). | System suitability parameters remain within acceptance criteria despite minor changes. |

References

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. American Chemical Society. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]

  • Restec. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Advances, Applications, and Challenges in RP HPLC Method Development. [Link]

  • Thermo Fisher Scientific. (2025). Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Elsevier. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69296, this compound. Retrieved from [Link]

  • PubMed. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261414, 2-Cyano-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12296732, 2-Cyano-N-methyl-n-phenylacetamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Cyano-N-((propylamino)carbonyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Google Patents. (n.d.). CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.
  • ResearchGate. (n.d.). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-. Retrieved from [Link]

Sources

Preparation of Calamitic Liquid Crystals from α-Cyanoacetanilide Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of α-Cyanoacetanilide Derivatives in Advanced Liquid Crystal Materials

The relentless pursuit of novel materials with tunable optical and electronic properties has cemented the importance of thermotropic liquid crystals in modern technology.[1] Among the diverse molecular architectures that exhibit mesomorphic behavior, calamitic (rod-like) liquid crystals are foundational to display technologies and are increasingly pivotal in the development of sensors, optical switches, and other advanced photonic devices.[2][3] The molecular design of these materials is a delicate balance of inducing and sustaining anisotropy over a practical temperature range. A key strategy in this endeavor is the incorporation of polar terminal groups and rigid core structures.

The cyano (–C≡N) group, in particular, has proven to be a powerful component in the design of liquid crystals. Its strong dipole moment contributes significantly to the molecular polarity, which in turn enhances the intermolecular interactions necessary for the formation of stable mesophases.[4] When integrated into a calamitic framework, the cyano group can promote the formation of nematic and smectic phases, which are crucial for many electro-optical applications.

This application note details the synthesis and characterization of calamitic liquid crystals derived from α-cyanoacetanilide. These derivatives serve as versatile precursors, offering a reactive methylene group that is amenable to carbon-carbon bond formation through reactions like the Knoevenagel condensation.[5] This synthetic route provides a straightforward and efficient method for constructing the conjugated, rigid core structures characteristic of calamitic mesogens. By reacting α-cyanoacetanilide derivatives with various aromatic aldehydes, a diverse library of liquid crystalline materials with tailored properties can be accessed.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of these promising materials. This document outlines the synthetic protocols, purification techniques, and essential characterization methods, underpinned by the scientific rationale for each step.

Synthetic Strategy: Knoevenagel Condensation as a Pathway to Calamitic Mesogens

The core of the synthetic approach lies in the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] In this context, the α-cyanoacetanilide derivative provides the active methylene group, while a suitably substituted aromatic aldehyde serves as the carbonyl component. The resulting product is an α-cyanostilbene derivative, a molecular scaffold known to exhibit liquid crystalline properties.[7][8]

The general reaction scheme is as follows:

G reactant1 α-Cyanoacetanilide Derivative product α-Cyanostilbene-based Liquid Crystal reactant1->product Knoevenagel Condensation reactant2 Aromatic Aldehyde reactant2->product catalyst Base Catalyst (e.g., Piperidine, Boric Acid) catalyst->product solvent Solvent (e.g., Ethanol, Toluene) solvent->product heat Heat heat->product

Caption: General workflow for the synthesis of α-cyanostilbene-based liquid crystals via Knoevenagel condensation.

The choice of substituents on both the α-cyanoacetanilide and the aromatic aldehyde is critical in tuning the mesomorphic properties of the final product. For instance, the presence of long alkyl or alkoxy chains on the aromatic aldehyde can promote the formation of smectic phases due to micro-segregation effects.

Experimental Protocols

Protocol 1: Synthesis of a Representative α-Cyanostilbene-based Liquid Crystal

This protocol describes the synthesis of (E)-2-cyano-3-(4-(hexyloxy)phenyl)-N-phenylacrylamide, a representative calamitic liquid crystal, via Knoevenagel condensation.

Materials:

  • α-Cyanoacetanilide

  • 4-(Hexyloxy)benzaldehyde

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • Toluene (for azeotropic removal of water, optional)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-cyanoacetanilide (1 equivalent) and 4-(hexyloxy)benzaldehyde (1 equivalent) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours. For reactions that are sluggish, a Dean-Stark apparatus can be used with toluene as the solvent to azeotropically remove the water formed during the condensation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the solid. If not, remove the ethanol under reduced pressure.

  • Purification (Initial): Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Chromatography): Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Recrystallization: Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum.

G start Start setup 1. Reaction Setup: Dissolve reactants in ethanol start->setup catalyst 2. Add Piperidine (catalyst) setup->catalyst reflux 3. Heat to Reflux (4-8 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool and Work-up: Acid/Base wash monitor->workup Complete dry Dry organic layer workup->dry concentrate Concentrate dry->concentrate chromatography 5. Column Chromatography (Silica gel) concentrate->chromatography recrystallize 6. Recrystallization chromatography->recrystallize end End: Pure Liquid Crystal recrystallize->end G structure Molecular Structure α-Cyanoacetanilide Moiety Aromatic Aldehyde Moiety properties Liquid Crystalline Properties Mesophase Type (Nematic, Smectic) Transition Temperatures Optical Anisotropy structure:f1->properties:f0 Influences Polarity and Core Rigidity structure:f2->properties:f0 Modulates Aspect Ratio and van der Waals Interactions substituents1 Substituents on Aniline Ring substituents1->structure:f1 substituents2 Substituents on Aldehyde Ring (e.g., Alkoxy Chain Length) substituents2->structure:f2

Caption: Relationship between molecular structure and liquid crystalline properties.

  • Length of Terminal Chains: Increasing the length of the alkoxy chain on the benzaldehyde moiety generally stabilizes smectic phases over nematic phases. This is due to the increased van der Waals interactions and the tendency for micro-segregation of the flexible chains and rigid cores.

  • Polarity: The strong dipole of the cyano group is a key contributor to the formation of stable mesophases. The overall molecular dipole can be further tuned by the addition of other polar substituents.

  • Core Rigidity: The conjugated stilbene core provides the necessary rigidity for the molecule to adopt an anisotropic, rod-like shape.

Conclusion

The synthesis of calamitic liquid crystals from α-cyanoacetanilide derivatives via the Knoevenagel condensation represents a robust and versatile approach for the creation of novel mesomorphic materials. The protocols outlined in this application note provide a solid foundation for researchers to explore this class of compounds. The ability to systematically modify the molecular structure allows for the fine-tuning of liquid crystalline properties, opening avenues for the development of materials with tailored performance characteristics for a range of applications, from advanced display technologies to innovative sensor systems.

References

  • Abdel-Kareem, E. A., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
  • Jabori, H., & Karam, N. H. (2025). Synthesis, Characterization and Study of Liquid Crystal Behavior of Linear-Shaped Mesogens Containing Cyano and Alkyl as a Terminal Groups. Wasit Journal for Pure sciences, 4(3), 88-97.
  • Jabar, M. A., & Karam, N. H. (2025). Synthesis, Characterization and Study of Liquid Crystal Behavior of Linear-Shaped Mesogens Containing Cyano and Alkyl as a Terminal Groups.
  • Ahmed, H. A., Hagar, M., Al-amshany, Z. M., & El-Hamouly, W. S. (2021). New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions. Frontiers in Chemistry, 9, 679885.
  • Li, J., et al. (2015). α-Cyanostilbene Derivatives as Fluorescence Liquid-Crystal Molecules: Synthesis and Optical Properties. Chinese Journal of Applied Chemistry, 32(10), 1153-1159.
  • Soman, R. R., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68.
  • Otsuka, I., et al. (2023).
  • Ying, A. G., Wu, C. L., & He, G. H. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 23(11), 4823-4826.
  • Al-Azzawi, A. M., & Al-Obaidi, A. S. M. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. Asian Journal of Green Chemistry.
  • Jin, T. S., et al. (2005). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Reddy, T. J., et al. (2005). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • Kılıç, M., & Çınar, Z. (2007). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. Journal of Molecular Structure: THEOCHEM, 808(1-3), 53-61.
  • Yeap, G. Y., et al. (2017). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 22(12), 2125.
  • Bruce, D. W., et al. (2018). Liquid-crystalline dual fluorescent dyes for white light emission.
  • Soman, R. R., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Semantic Scholar.
  • Kress, K. C., et al. (2012). Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. Beilstein journal of organic chemistry, 8, 562-571.
  • Ahipa, T. N., et al. (2019). New luminescent ordered liquid crystalline molecules with a 3-cyano-2-pyridone core unit.
  • Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.
  • Gomha, S. M., et al. (2023). Novel maleic anhydride derivatives: liquid crystalline materials with enhanced mesomorphic and optical characteristics. Scientific Reports, 13(1), 19522.
  • Kress, K. C., et al. (2012). Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. Sigma-Aldrich.
  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-410.
  • Wu, X. J. (2024). Synthesis Of Cyanostilbene-based AIE Liquid Crystal Materials And Stimulus Response Research. Globe Thesis.
  • Kumar, D. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 58-72.
  • Yang, J., et al. (2015). Schiff base modified α-cyanostilbene derivative with aggregation-induced emission enhancement characteristics for Hg2+ detection.
  • Kaur, M. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(46), 26196-26227.
  • Al-Shihry, S. S. (2004).
  • Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International journal of molecular sciences, 10(11), 4772-4788.
  • Varghese, S., et al. (2014). α-cyanostilbene based Fluorophores: Aggregation Induced Enhanced Emission, Solvatochromism and pH effect. The Royal Society of Chemistry.
  • Soman, R. R., et al. (2022). design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68.
  • Iglesias, R., et al. (2015). Bent-core liquid crystalline cyanostilbenes: fluorescence switching and thermochromism. Physical Chemistry Chemical Physics, 17(17), 11715-11724.
  • Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase.

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The Strategic Role of 2-Cyano-N-phenylacetamide in the Synthesis of Advanced Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-cyano-N-phenylacetamide as a pivotal precursor in the development of novel dyes and pigments. Moving beyond a simple recitation of procedures, this document elucidates the chemical principles and strategic considerations that underpin the synthesis and application of colorants derived from this versatile molecule. We will delve into the mechanistic nuances of key reactions, provide detailed, field-tested protocols, and present characterization data to empower researchers in their pursuit of innovative chromophores.

I. Foundational Chemistry of this compound: A Chemist's Perspective

This compound, also known as α-cyanoacetanilide, is a bifunctional organic compound featuring a reactive methylene group activated by adjacent electron-withdrawing nitrile (-C≡N) and amide (-C(O)NHPh) functionalities. This unique electronic arrangement imparts a significant acidity to the methylene protons, making them susceptible to deprotonation by even weak bases. This property is the cornerstone of its utility in dye synthesis, primarily through two key reaction pathways: Knoevenagel condensation and as a coupling component in azo dye formation.

The phenylamide moiety not only influences the electronic environment of the reactive methylene group but also forms an integral part of the final chromophoric system, contributing to the dye's tinctorial strength, hue, and fastness properties. Understanding the interplay between these functional groups is paramount to the rational design of new colorants.

II. Key Synthetic Pathways to Novel Dyes and Pigments

The application of this compound in dye synthesis is versatile, leading to a wide array of chromophoric systems. Below, we explore the most significant synthetic strategies.

A. Azo Dyes: The Workhorses of the Color Industry

Azo dyes, characterized by the -N=N- chromophore, are the most widely used class of colorants. In this context, this compound and its derivatives serve as excellent coupling components. The active methylene group provides a site for electrophilic attack by a diazonium salt.

Causality of Experimental Choices: The diazotization of an aromatic amine is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition. The coupling reaction is typically carried out under weakly acidic to neutral pH conditions to facilitate the electrophilic attack of the diazonium ion on the electron-rich enolate form of the this compound.

Protocol 1: Synthesis of a Monoazo Disperse Dye

This protocol outlines the synthesis of a representative red disperse dye.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Ethanol

  • Sodium Acetate

  • Ice

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 5 mL of concentrated hydrochloric acid and 10 mL of water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for 30 minutes at 0-5 °C to complete the diazotization. The resulting diazonium salt solution should be used immediately.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve 1.60 g (0.01 mol) of this compound in 50 mL of ethanol.

    • To this solution, add a solution of 2.72 g (0.02 mol) of sodium acetate in 20 mL of water to act as a buffer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.

    • A colored precipitate will form immediately. Continue stirring for 1-2 hours at 0-5 °C to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent, such as ethanol or acetic acid, to obtain the purified product.

    • Dry the purified dye in a vacuum oven at 60 °C.

B. Pyridone Dyes: A Gateway to Bright and Fluorescent Colors

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of highly functionalized 3-cyano-2-pyridone heterocycles. These pyridones are valuable intermediates for a variety of dyes, including bright yellow to orange disperse and fluorescent dyes.

Causality of Experimental Choices: The reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization and dehydration. A basic catalyst, such as potassium hydroxide or piperidine, is essential to deprotonate the active methylene group of this compound, initiating the reaction. Refluxing in a suitable solvent like ethanol provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.

Protocol 2: Synthesis of a 3-Cyano-2-pyridone Intermediate [1]

This protocol describes the synthesis of 3-cyano-4,6-dimethyl-1-phenyl-2-pyridone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, suspend 1.60 g (0.01 mol) of this compound and 1.00 g (0.01 mol) of acetylacetone in 20 mL of ethanol.[1]

    • Add a catalytic amount of potassium hydroxide (approximately 0.1 g) to the mixture.[1]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80 °C) with constant stirring.[1]

    • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[1]

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold ethanol to remove any unreacted starting materials.[1]

    • Dry the product to obtain 3-cyano-4,6-dimethyl-1-phenyl-2-pyridone.[1]

III. Data Presentation and Characterization

The synthesized dyes and intermediates should be thoroughly characterized to confirm their structure and purity. Key analytical techniques include:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as -C≡N, -C=O, and -N=N-.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Table 1: Spectroscopic Data for a Representative Azo Dye

Compoundλmax (nm) in EthanolKey FTIR Peaks (cm⁻¹)
2-((4-Nitrophenyl)diazenyl)-2-cyano-N-phenylacetamide4853280 (N-H), 2225 (C≡N), 1670 (C=O, amide), 1590 (N=N), 1510 & 1340 (NO₂)

Table 2: Performance Characteristics of Disperse Dyes on Polyester

Dye StructureLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
Azo dye from Protocol 14-544
Pyridone-based Azo Dye54-54-5

IV. Visualization of Synthetic Workflows

Visualizing the reaction pathways and experimental setups is crucial for understanding and replicating the synthetic procedures.

Synthesis_of_Azo_Dye cluster_diazotization Diazotization cluster_coupling Coupling Reaction 4-Nitroaniline 4-Nitroaniline NaNO2_HCl NaNO₂ / HCl 0-5 °C 4-Nitroaniline->NaNO2_HCl Diazonium_Salt 4-Nitrobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling Coupling Ethanol / NaOAc 0-5 °C Diazonium_Salt->Coupling 2_Cyano_N_phenylacetamide This compound 2_Cyano_N_phenylacetamide->Coupling Azo_Dye Azo Disperse Dye Coupling->Azo_Dye

Caption: Workflow for the synthesis of an azo disperse dye.

Pyridone_Synthesis Start This compound + Acetylacetone Reaction Reflux in Ethanol with catalytic KOH Start->Reaction Intermediate Knoevenagel Condensation & Intramolecular Cyclization Reaction->Intermediate Product 3-Cyano-2-pyridone Intermediate Intermediate->Product

Caption: Synthesis of a 3-cyano-2-pyridone intermediate.

V. Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and economically viable precursor for a wide range of dyes and pigments. Its unique chemical reactivity allows for the straightforward synthesis of both classical azo colorants and advanced heterocyclic systems like pyridones. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Future research will likely focus on the development of novel derivatives of this compound to fine-tune the properties of the resulting dyes, leading to colorants with enhanced fastness, brighter hues, and specialized functionalities for high-tech applications.

VI. References

  • Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J.A., Tato, M.P.V., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chem. Proc., 14, x. Available at: [Link]

  • Elgemeie, G., Ahmed, K.A., Ahmed, E.A., & Masoud, D. (2015). Microwave synthesis, photophysical properties of novel fluorescent iminocoumarins and their application in textile printing. ResearchGate. Available at: [Link]

  • Giles, C. H. (1963). The Lightfastness of Dyes: A Review. Textile Research Journal, 33(7), 587-611. Available at: [Link]

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. ResearchGate. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, i, 0-0. Available at: [Link]

  • Ahmad, I., et al. (2015). Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. ResearchGate. Available at: [Link]

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of Organic Chemistry, 67(12), 4304–4308. Available at: [Link]

  • Kariuki, B.M., Abdel-Wahab, B.F., Mohamed, H.A., & El-Hiti, G.A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022, M1372. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-Substituted Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted cyanoacetamide derivatives are a cornerstone of modern medicinal chemistry and heterocyclic synthesis. Their unique trifunctional nature—comprising a reactive methylene group, an electrophilic nitrile, and a modifiable amide—renders them exceptionally versatile synthons.[1][2] These scaffolds are integral to the synthesis of a wide array of pharmacologically active agents, including anticancer, antibacterial, and anti-inflammatory compounds.[3][4] This guide provides an in-depth exploration of the primary synthetic strategies for N-substituted cyanoacetamides, offering detailed, field-proven protocols and expert insights into the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful intermediates in their work.

The Strategic Importance of the Cyanoacetamide Scaffold

The value of the N-substituted cyanoacetamide core lies in its predictable and versatile reactivity. The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of chemical transformations.[2]

  • Active Methylene Group: The protons on the carbon adjacent to both the cyano and carbonyl groups are acidic, making this position a potent nucleophile for C-C bond formation via reactions like Knoevenagel condensations and Michael additions.[5][6]

  • Nitrile Group: This group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, serving as a gateway to various nitrogen-containing heterocycles.

  • Amide Group: The 'N-substituent' provides a straightforward handle for modulating the physicochemical properties of the final molecule, such as solubility, lipophilicity, and metabolic stability—critical parameters in drug design.

The logical flow for selecting a synthetic approach is often dictated by the availability of starting materials, desired scale, and the need for downstream functionalization.

G cluster_input Decision Inputs cluster_methods Synthetic Strategies cluster_output Primary Outcomes Start Primary Amine Availability & Cost Method1 Direct Amidation (Amine + Cyanoacetate Ester) Start->Method1 Readily Available Method3 Activated Acid Coupling (Amine + Cyanoacetic Acid) Start->Method3 Commercially Limited Purity Required Product Purity Purity->Method1 Recrystallization OK Method2 One-Pot MCR (e.g., Friedländer Annulation) Purity->Method2 High Purity Directly Scale Reaction Scale (mg vs. kg) Scale->Method1 Scalable Scale->Method2 Lab Scale Outcome1 High Yield, Simple Workup Method1->Outcome1 Outcome2 High Complexity, Atom Economy Method2->Outcome2 Outcome3 Broad Substrate Scope, Mild Conditions Method3->Outcome3

Caption: Decision workflow for selecting a synthetic strategy.

Core Synthetic Strategies & Mechanistic Insights

Several robust methods exist for the synthesis of N-substituted cyanoacetamides. The choice is often a trade-off between simplicity, efficiency, and substrate scope.

Strategy 1: Direct Condensation of Amines with Alkyl Cyanoacetates

This is the most direct and widely employed method, involving the reaction of a primary or secondary amine with an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate.[4][5]

The Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is often performed neat or in a protic solvent like ethanol. Heating is typically required to drive the reaction to completion, as the nucleophilicity of many amines is moderate, and the ester is a relatively stable electrophile. For less reactive amines, solvent-free fusion at high temperatures (e.g., 150 °C) can provide excellent yields.[2]

Caption: Nucleophilic attack and collapse of the tetrahedral intermediate.

Strategy 2: Cyanoacetylation with Cyanoacetic Acid

When the corresponding ester is unavailable or unreactive, cyanoacetic acid itself can be used. This approach requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

The Causality: A common and cost-effective method involves using acetic anhydride as both the activating agent and solvent.[7] It reacts with cyanoacetic acid to form a mixed anhydride, which is a much more potent acylating agent than the parent acid. This "activated" species is then readily attacked by the amine. This method is particularly useful for cyanoacetylating less nucleophilic substrates like indoles and deactivated anilines.[7] Other modern coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) can also be used, though they generate stoichiometric byproducts that must be removed.[3]

Strategy 3: One-Pot and Multicomponent Reactions (MCRs)

For rapid library synthesis and increased molecular complexity, one-pot MCRs are the preferred strategy. In this approach, the N-substituted cyanoacetamide is generated in situ and immediately consumed in a subsequent reaction.[8][9]

The Causality: A prime example is a variation of the Friedländer annulation for synthesizing 2-aminoquinoline-3-carboxamides.[8][9] Here, an amine and methyl cyanoacetate are first mixed to form the cyanoacetamide. Without isolation, a 2-aminobenzaldehyde and a base (e.g., NaOH) are added. The base deprotonates the active methylene group of the cyanoacetamide, which then undergoes a Knoevenagel condensation with the aldehyde. An intramolecular cyclization followed by tautomerization yields the highly functionalized quinoline product. This approach is exceptionally efficient as it minimizes purification steps and waste generation.[8]

Experimental Protocols & Data

Protocol 1: General Synthesis of N-Aryl Cyanoacetamides via Direct Condensation

This protocol is adapted from standard procedures for the direct reaction between an amine and ethyl cyanoacetate.[2]

Step-by-Step Methodology:

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (50 mmol, 1.0 equiv.) and ethyl cyanoacetate (75 mmol, 1.5 equiv.).

  • Reaction: Heat the mixture in an oil bath at 140-150 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. A solid mass will typically form.

  • Purification: Add ethanol (50 mL) to the flask and stir to break up the solid. Filter the crude product by suction filtration and wash the solid cake with cold ethanol (2 x 20 mL) to remove excess ethyl cyanoacetate and colored impurities.

  • Drying: Dry the resulting crystalline solid under vacuum to yield the pure N-aryl cyanoacetamide. Further purification is usually not necessary.

Protocol 2: Microwave-Assisted Synthesis of Unsaturated Cyanoacetamide Derivatives

This protocol demonstrates a green, rapid synthesis via a Knoevenagel condensation, adapted from Uddin, K.M., et al. (2024).[10]

Step-by-Step Methodology:

  • Reagent Setup: In a porcelain dish, combine 4-hydroxybenzaldehyde (4 mmol, 1.0 equiv.), 2-cyanoacetamide (4 mmol, 1.0 equiv.), and ammonium acetate (10 mg, catalytic).

  • Mixing: Thoroughly mix the components with a spatula until a homogenous powder is obtained.

  • Reaction: Place the dish in a domestic microwave oven and irradiate at 160 W for 40-60 seconds. Monitor the reaction progress by TLC (n-hexane:ethyl acetate, 6:1).

  • Purification: After completion, allow the mixture to cool. Recrystallize the resulting solid product from ethanol to afford the pure 2-(4-hydroxybenzylidene)-cyanoacetamide.

Protocol 3: One-Pot Synthesis of a 2-Aminoquinoline-3-Carboxamide

This protocol is based on the highly efficient MCR methodology developed by Dömling and coworkers.[8]

Step-by-Step Methodology:

  • In Situ Amide Formation: In a vial, mix 2-bromobenzylamine (1 mmol, 1.0 equiv.) and methyl cyanoacetate (1.2 mmol, 1.2 equiv.) and stir at room temperature for 1 hour.

  • Cyclization Setup: To the resulting crude N-(2-bromobenzyl)-2-cyanoacetamide, add 2-amino-4-chlorobenzaldehyde (1 mmol, 1.0 equiv.), ethanol (5 mL), and a 2M aqueous solution of NaOH (1.5 mmol, 1.5 equiv.).

  • Reaction: Heat the mixture in an oil bath at 70 °C with stirring for 10-15 minutes.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. A precipitate will form.

  • Purification: Filter the precipitate and wash with cold ethanol. Dry the solid under vacuum to obtain the target 2-amino-N-(2-bromobenzyl)-7-chloroquinoline-3-carboxamide with high purity.[8]

Comparative Data on Synthetic Methods
MethodKey ReagentsCatalystConditionsTimeTypical YieldReference
Direct CondensationAniline, Ethyl CyanoacetateNone150 °C, neat2-3 h>85%[2]
Microwave KnoevenagelAldehyde, CyanoacetamideNH₄OAc160 W, solvent-free~40 s>90%[10]
One-Pot MCRAmine, Cyanoacetate, AldehydeNaOH70 °C, Ethanol~1 h~90%[8]
Activated AcidIndole, Cyanoacetic AcidAcetic Anhydride60-70 °C1-2 h>80%[7]

Troubleshooting and Expert Insights

  • Low Yield in Direct Condensation: If yields are low, ensure the amine is of high purity and the temperature is sufficient to drive off the ethanol byproduct, shifting the equilibrium toward the product. For precious amines, conducting the reaction in a high-boiling solvent like xylene with a Dean-Stark trap can be effective.

  • Reaction Stalls (MCR): In the one-pot quinoline synthesis, the basicity is crucial. If the reaction stalls, ensure the NaOH solution is fresh and added correctly. The initial Knoevenagel condensation is base-catalyzed and is the rate-determining step.

  • Product Purification: N-substituted cyanoacetamides are often crystalline solids that can be easily purified by recrystallization from ethanol. If the product is an oil, column chromatography on silica gel (using ethyl acetate/hexane as eluent) is the method of choice.

  • Safety Note: Cyano-containing compounds should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids, which could liberate hydrogen cyanide gas. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of N-substituted cyanoacetamides is a well-established yet evolving field. While traditional direct condensation methods remain robust and scalable, modern approaches like microwave-assisted synthesis and one-pot multicomponent reactions offer significant advantages in speed, efficiency, and environmental impact.[10] By understanding the mechanistic principles behind each strategy, researchers can make informed decisions to best achieve their synthetic goals, paving the way for the discovery of novel therapeutics and functional materials.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ARKIVOC, 2020(i), 1-83. [Link]

  • Wang, K., et al. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides. ACS Combinatorial Science, 14(5), 316-322. [Link]

  • Ostrovskyi, D., et al. (2015). Application of stable fused dienolates for diversity oriented synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamides. ResearchGate. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-295. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Semantic Scholar. [Link]

  • Hassan, A. S., et al. (2023). Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. [Link]

  • Wang, K., et al. (2012). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides. PubMed. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

  • Koutentis, P. A., et al. (2016). Synthesis of cyanoacetamide derivatives. ResearchGate. [Link]

  • Dar, A. A., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Journal of the Iranian Chemical Society. [Link]

  • Slätt, J., et al. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. ResearchGate. [Link]

  • Corson, B. B., et al. (1929). Cyanoacetamide. Organic Syntheses, 09, 30. [Link]

  • Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Heliyon, 10(7), e28643. [Link]

  • Bakr, M. F., et al. (2022). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. ResearchGate. [Link]

  • Iaroshenko, V. O., et al. (2021). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 17, 2336-2345. [Link]

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Application Notes and Protocols: Synthesis of Potential HIV-1 Protease Inhibitors Utilizing 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] Inhibition of this aspartyl protease remains a cornerstone of highly active antiretroviral therapy (HAART).[1][3][4] The development of novel, potent, and cost-effective HIV-1 protease inhibitors (PIs) is a continuous effort in medicinal chemistry to combat the emergence of drug-resistant viral strains.[2][5]

This guide details the strategic use of 2-Cyano-N-phenylacetamide as a versatile starting material for the synthesis of heterocyclic scaffolds with potential as HIV-1 protease inhibitors. This compound is an attractive precursor due to its activated methylene group, which is poised for carbon-carbon bond formation, and the presence of both cyano and amide functionalities that can be leveraged for further molecular elaboration.[6][7]

The core synthetic strategy presented herein revolves around the Knoevenagel condensation, a classic and robust reaction for forming α,β-unsaturated systems.[8][9][10] This reaction, when applied to this compound and a suitably substituted salicylaldehyde, initiates a cascade leading to the formation of a coumarin scaffold. Coumarin derivatives have been explored for a wide range of biological activities, including as potential anti-HIV agents, targeting both protease and reverse transcriptase.[11][12][13][14] The resulting 3-cyano-N-phenyl-2-oxo-2H-chromene-4-carboxamide core structure serves as a key intermediate, offering multiple points for diversification to optimize binding within the S1, S2, and S' subsites of the HIV-1 protease active site.[15]

Overall Synthetic Workflow

The synthesis is designed as a two-step process starting from commercially available reagents. The first step is a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization. The second step involves the hydrolysis of the nitrile group to a carboxylic acid, a key functional group for mimicking the natural peptide substrate of the HIV-1 protease.

G cluster_start Starting Materials cluster_reaction1 Step 1: Knoevenagel Condensation & Cyclization cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Nitrile Hydrolysis cluster_final Final Product Scaffold A This compound C Piperidine (Catalyst) Ethanol (Solvent) Reflux A->C B Substituted Salicylaldehyde B->C D Coumarin-3-carboxamide Intermediate C->D Formation of Intermediate E Concentrated H₂SO₄ Heat D->E F Potential HIV-1 Protease Inhibitor (Coumarin-3-carboxylic acid derivative) E->F Generation of Final Scaffold

Caption: High-level workflow for the synthesis of a potential HIV-1 protease inhibitor scaffold.

PART 1: Synthesis of 3-Cyano-N-phenyl-2-oxo-2H-chromene-4-carboxamide Intermediate

Causality and Rationale

The initial step leverages a Knoevenagel condensation between the active methylene group of this compound and the aldehyde functionality of a substituted salicylaldehyde.[10][16] The choice of a weak base catalyst, such as piperidine, is crucial. It is basic enough to deprotonate the active methylene group, initiating the condensation, but not so strong as to cause unwanted side reactions like hydrolysis of the amide or cyano groups. The reaction is driven by the formation of a stable, conjugated system. The presence of the ortho-hydroxyl group on the salicylaldehyde is key, as it facilitates a subsequent intramolecular Michael addition/cyclization, leading directly to the formation of the stable coumarin ring system. Ethanol is selected as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux conditions, which provide the necessary activation energy for the reaction to proceed efficiently.

Experimental Protocol: Knoevenagel Condensation and Cyclization

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-bromosalicylaldehyde)

  • Piperidine (catalytic amount)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1 eq.).

  • Reagent Addition: Add the substituted salicylaldehyde (10 mmol, 1 eq.) to the flask.

  • Solvent and Catalyst: Add 30 mL of absolute ethanol to the flask, followed by the addition of a catalytic amount of piperidine (approx. 0.5 mL).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution as a solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Allow the product to air dry or dry in a vacuum oven at a low temperature. The resulting product, a substituted 3-Cyano-N-phenyl-2-oxo-2H-chromene-4-carboxamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

PART 2: Hydrolysis of Nitrile to Carboxylic Acid

Causality and Rationale

The second step involves the conversion of the cyano group at the 3-position of the coumarin ring into a carboxylic acid. This transformation is critical as the carboxylate group can form key hydrogen bonding interactions with the catalytic aspartate residues (Asp25 and Asp25') in the active site of HIV-1 protease, mimicking the transition state of peptide bond hydrolysis.[1] Strong acidic conditions, using concentrated sulfuric acid, are employed for this hydrolysis. The acid protonates the nitrogen of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The subsequent tautomerization and hydrolysis of the resulting amide lead to the desired carboxylic acid. Heat is applied to overcome the high activation energy required for the hydrolysis of the stable nitrile group.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

Materials:

  • 3-Cyano-N-phenyl-2-oxo-2H-chromene-4-carboxamide intermediate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Ice

  • Beaker

  • Glass stirring rod

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: Carefully add the 3-Cyano-N-phenyl-2-oxo-2H-chromene-4-carboxamide intermediate (5 mmol) to a beaker containing 15 mL of concentrated sulfuric acid. Caution: This should be done slowly and in a fume hood, as the dissolution can be exothermic.

  • Reaction Conditions: Gently heat the mixture to 50-60°C with occasional stirring for 1-2 hours. Monitor the reaction for the cessation of gas evolution.

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it over a beaker of crushed ice (approx. 100 g). This will precipitate the carboxylic acid product.

  • Isolation: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid product thoroughly with cold distilled water until the washings are neutral to pH paper. This removes any residual sulfuric acid.

  • Drying and Characterization: Dry the purified product, the target coumarin-3-carboxylic acid derivative. Characterize the final compound using FTIR (to confirm the appearance of a broad O-H stretch and the disappearance of the C≡N stretch), ¹H NMR, and mass spectrometry.

Data Summary Table
Compound ClassStarting MaterialKey ReagentsTypical Yield (%)Purpose in HIV-1 PI Design
Coumarin-3-carboxamideThis compoundSubstituted Salicylaldehyde, Piperidine70-90%Core scaffold for further functionalization.
Coumarin-3-carboxylic acidCoumarin-3-carboxamideConcentrated H₂SO₄60-80%Introduces a key binding moiety for the protease active site.
Mechanism Visualization

The following diagram illustrates the proposed mechanism for the initial Knoevenagel condensation and subsequent cyclization to form the coumarin ring.

G cluster_reactants Reactants & Catalyst cluster_intermediates Reaction Intermediates cluster_product Product R1 This compound I1 Enolate Formation R1->I1 + Base R2 Salicylaldehyde I2 Aldol Addition R2->I2 Cat Piperidine (Base) Cat->I1 I1->I2 Nucleophilic Attack I3 Dehydration I2->I3 - H₂O I4 Intramolecular Michael Addition I3->I4 Cyclization P Coumarin Intermediate I4->P Tautomerization

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Conclusion and Future Directions

This guide provides a robust and replicable protocol for the synthesis of coumarin-based scaffolds from this compound, intended for development as potential HIV-1 protease inhibitors. The rationale behind each synthetic step is grounded in established chemical principles, ensuring a high degree of trustworthiness and repeatability for researchers in drug discovery. The final product, a coumarin-3-carboxylic acid derivative, possesses key structural features that are promising for effective binding to the HIV-1 protease active site.

Further work should focus on creating a library of these compounds by varying the substituents on the salicylaldehyde starting material to probe the S1' and S2' pockets of the enzyme. Additionally, the N-phenyl group can be replaced with other moieties to explore interactions with the S2 subsite. Subsequent biological evaluation, including enzymatic inhibition assays and cell-based antiviral activity assays, will be necessary to determine the efficacy of these novel compounds.[17][18]

References

  • Rational design, synthesis and biological evaluation of novel HIV-1 protease inhibitors containing 2-phenylacetamide derivatives as P2 ligands with potent activity against DRV-Resistant HIV-1 variants. PubMed.
  • DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Google.
  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central.
  • Synthesis and evaluation of coumarin derivatives as potential dual-action HIV-1 protease and reverse transcriptase inhibitors. PubMed.
  • Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central.
  • A synthetic HIV-1 protease inhibitor with antiviral activity arrests HIV-like particle maturation. PubMed.
  • Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. SciSpace.
  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. NIH.
  • Design, synthesis, and biological and structural evaluations of novel HIV-1 protease inhibitors to combat drug resistance. Google.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC - NIH.
  • Studies of non-nucleoside HIV-1 reverse transcriptase inhibitors. Part 2: synthesis and structure-activity relationships of 2-cyano and 2-hydroxy thiazolidenebenzenesulfonamide derivatives. PubMed.
  • Current and Novel Inhibitors of HIV Protease. PubMed Central.
  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI.
  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PubMed Central.
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Google.
  • Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. NIH.
  • Synthesis and studies of new 2-(coumarin-4-yloxy)-4,6-(substituted)-S-triazine derivatives as potential anti-HIV agents. PubMed.
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • The Knoevenagel Condensation. ResearchGate.
  • Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.

Sources

Green Chemistry in Action: Advanced Protocols for the Synthesis of N-Phenylcyanoacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis

N-Phenylcyanoacetamide is a crucial building block in the synthesis of a wide array of pharmaceuticals and dyes. Its versatile structure, featuring an active methylene group, a cyano moiety, and an amide linkage, makes it a valuable precursor for various heterocyclic compounds.[1][2] Traditionally, the synthesis of N-phenylcyanoacetamide has involved high temperatures and, in many related syntheses, the use of organic solvents, leading to significant energy consumption and potential environmental concerns.[3] The principles of green chemistry call for the development of synthetic routes that are more efficient, use less hazardous substances, and minimize waste.[4][5]

This guide provides detailed application notes and protocols for green, efficient, and scalable methods for the synthesis of N-Phenylcyanoacetamide. We will explore solvent-free thermal (fusion) and microwave-assisted approaches, offering a direct comparison with conventional high-temperature methods. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement more sustainable practices in their laboratories.

The Synthetic Landscape: From Brute Force to Elegant Efficiency

The fundamental reaction for synthesizing N-Phenylcyanoacetamide is the nucleophilic acyl substitution of ethyl cyanoacetate with aniline, leading to the formation of the desired amide and ethanol as the primary byproduct. The core challenge lies in driving this reaction to completion efficiently and cleanly.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Aniline Aniline P1 Aniline->P1 + EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->P1 NPhenylcyanoacetamide N-Phenylcyanoacetamide Ethanol Ethanol P1->NPhenylcyanoacetamide P1->NPhenylcyanoacetamide + P1->Ethanol

Caption: General reaction scheme for the synthesis of N-Phenylcyanoacetamide.

Section 1: Conventional High-Temperature Synthesis

Principle and Rationale

The traditional approach relies on high thermal energy to overcome the activation barrier for the aminolysis of the ester.[3] By heating a mixture of aniline and a significant excess of ethyl cyanoacetate, the reaction is driven towards the product, with the volatile ethanol byproduct being removed by distillation. The excess ethyl cyanoacetate also acts as a solvent in this "neat" reaction, though its high boiling point and the energy-intensive conditions are drawbacks from a green chemistry perspective.[3]

Experimental Protocol: Conventional Thermal Synthesis

Materials:

  • Aniline (Reagent Grade)

  • Ethyl cyanoacetate (Reagent Grade)

  • Toluene (for washing)

  • Petroleum ether (for washing)

Equipment:

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl cyanoacetate (5.0 equivalents).[3]

  • Heat the reaction mixture to 190 °C with stirring.[3]

  • Continuously distill off the ethanol formed during the reaction.[3]

  • Maintain the reaction at 190 °C for 3 hours, monitoring the cessation of ethanol distillation as an indicator of reaction completion.[3]

  • After the reaction is complete, cool the mixture to room temperature, which should induce crystallization of the product.[3]

  • Filter the crystallized N-Phenylcyanoacetamide and wash the solid with a 1:1 mixture of toluene and petroleum ether to remove unreacted ethyl cyanoacetate.[3]

  • Dry the product in a vacuum oven.

Section 2: Green Approach 1: Solvent-Free Thermal Synthesis (Fusion Method)

Principle and Rationale: Embracing Simplicity

This method is a refinement of the conventional approach, aligning more closely with green chemistry principles by eliminating the large excess of one reagent that acts as a solvent. By simply heating a near-stoichiometric mixture of the reactants, the synthesis becomes more atom-economical and reduces waste.[2] This solvent-free, or "neat," reaction is a cornerstone of green synthesis.[6]

Causality of Experimental Choices:

  • Solvent-Free: Eliminates the need for a reaction solvent, reducing waste and simplifying work-up.[6]

  • Catalyst-Free: The inherent reactivity of the starting materials at elevated temperatures is sufficient, avoiding the need for potentially toxic or expensive catalysts.

  • Reduced Temperature: While still requiring heat, the "fusion" method is often carried out at a lower temperature (around 150 °C) compared to the older protocols, thus saving energy.[2]

Solvent_Free_Workflow Reactants Mix Aniline and Ethyl Cyanoacetate Heat Heat to 150°C (Fusion) Reactants->Heat Cool Cool to Room Temperature Heat->Cool Crystallize Crystallization Cool->Crystallize Filter Filter and Wash Crystallize->Filter Product Dry Product Filter->Product

Caption: Workflow for the solvent-free thermal synthesis of N-Phenylcyanoacetamide.

Experimental Protocol: Solvent-Free Thermal Synthesis

Materials:

  • Aniline (Reagent Grade)

  • Ethyl cyanoacetate (Reagent Grade)

  • Ethanol (for washing)

Equipment:

  • Round-bottom flask

  • Heating mantle or oil bath with temperature controller

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • Combine aniline (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a round-bottom flask.

  • Heat the mixture to 150 °C with stirring for 2-3 hours. The mixture will become a molten state.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will solidify.

  • Triturate the solid mass with a small amount of cold ethanol and collect the product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified N-Phenylcyanoacetamide.

Section 3: Green Approach 2: Microwave-Assisted Solvent-Free Synthesis

Principle and Rationale: The Power of Focused Energy

Microwave-assisted organic synthesis (MAOS) is a transformative green technology that utilizes microwave irradiation to heat reactions.[7] Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7] This often results in dramatic reductions in reaction times, increased yields, and improved product purity.

Causality of Experimental Choices:

  • Microwave Irradiation: Provides efficient and rapid heating, significantly accelerating the reaction rate. For the aminolysis of ethyl cyanoacetate, the polar nature of the reactants allows for efficient energy absorption.

  • Solvent-Free: This approach can be conducted without a solvent, further enhancing its green credentials by reducing waste and simplifying purification.[8]

  • Catalyst-Free: The high energy input from the microwave irradiation is often sufficient to drive the reaction without the need for a catalyst.

Microwave_Mechanism cluster_microwave Microwave-Assisted Aminolysis MW Microwave Irradiation Reactants Aniline + Ethyl Cyanoacetate (Polar Molecules) MW->Reactants Energy Transfer Heating Rapid, Uniform Heating Reactants->Heating Dipolar Polarization & Ionic Conduction TransitionState Lowered Activation Energy Barrier Heating->TransitionState Accelerated Rate Product N-Phenylcyanoacetamide + Ethanol TransitionState->Product

Caption: Conceptual mechanism of microwave-assisted synthesis of N-Phenylcyanoacetamide.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Aniline (Reagent Grade)

  • Ethyl cyanoacetate (Reagent Grade)

  • Ethanol (for recrystallization)

Equipment:

  • Microwave synthesis reactor with sealed reaction vessels

  • Magnetic stir bar

  • Vacuum filtration apparatus

Procedure:

  • In a microwave reaction vessel, place aniline (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15-20 minutes with stirring.

  • After the reaction, cool the vessel to room temperature.

  • The product will solidify upon cooling.

  • Purify the solid product by recrystallization from ethanol to obtain pure N-Phenylcyanoacetamide.

Section 4: Comparative Analysis and Green Metrics

To quantify the "greenness" of these approaches, we can use established green chemistry metrics such as Atom Economy, Process Mass Intensity (PMI), and E-Factor.[5][9][10]

MetricConventional High-Temp.Solvent-Free ThermalMicrowave-Assisted
Reaction Time 3 hours2-3 hours15-20 minutes
Temperature 190 °C150 °C150 °C
Solvent Excess ReagentNoneNone
Catalyst NoneNoneNone
Yield (Typical) ~89%[3]>90%>90%
Atom Economy HighHighHigh
Process Mass Intensity (PMI) High (due to excess reagent)LowLow
E-Factor High (due to excess reagent)LowLow
Energy Consumption HighModerateLow

Atom Economy: For this specific reaction, the atom economy is inherently high as the only byproduct is ethanol.

Process Mass Intensity (PMI): This metric considers the total mass of materials used (reactants, solvents, work-up chemicals) to produce a certain mass of product. The solvent-free and microwave-assisted methods show a significantly lower PMI due to the elimination of excess reagent and washing solvents.

E-Factor: This is the ratio of the mass of waste to the mass of the product. Similar to PMI, the green methods exhibit a much lower E-factor.

Conclusion and Future Outlook

The adoption of solvent-free and microwave-assisted synthesis protocols for N-Phenylcyanoacetamide offers substantial advantages over conventional methods. These green approaches not only align with the principles of sustainable chemistry but also provide practical benefits in terms of reduced reaction times, lower energy consumption, and simplified product isolation. For researchers and professionals in drug development and chemical synthesis, these methods represent a significant step towards more efficient and environmentally responsible manufacturing. Further research could explore the use of even lower temperatures or the application of biocatalysts to further enhance the sustainability of N-Phenylcyanoacetamide synthesis.

References

  • Microwave assisted Knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates. (2013). Pak. j. sci. ind. res. Ser. A: phys. sci., 56(3), 131-137.
  • Green Chemistry Metrics, A Review. (2022). Molecules, 27(13), 4143. Available from: [Link]

  • Useful Green Chemistry Metrics. (2019).
  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. (n.d.).
  • Green Chemistry Metrics. (n.d.). Wiley-VCH.
  • Process for the preparation of cyanoacetanilides. (1981).
  • Ethyl Cyanoacetate Reactions. (2024). مجلة العلوم والدراسات الإنسانية - كلية الآداب والعلوم – المرج.
  • Microwave assisted synthesis of some Traditional reactions. (2020). Asian Journal of Research in Chemistry, 13(1), 51.
  • Metrics of Green Chemistry and Sustainability. (2024).
  • Selected Green Chemistry Metrics for Educ
  • cyanoacetamide. (n.d.). Organic Syntheses Procedure.
  • Synthesis, and synthetic applications of cyanoacetamides. (2020). Arkivoc, 2020(1), 1-115.
  • Microwave assisted synthesis of pharmacologically active N-phenyl acetamide derivatives of indolo [2, 3-b] quinoxaline. (2012). IOSR Journal of Pharmacy, 2(1), 105-108.
  • Green Synthetic Methodology of (E)
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). Turkish Journal of Chemistry, 32(3), 257-307.
  • Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. (2013).
  • Route of Knoevenagel Reaction from Conventional method to Greener methods. (2003). IOSR Journal of Applied Chemistry, 4(1), 22-26.
  • Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. (2020). RSC Advances, 10(23), 13631-13636.
  • Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments. (2022). Chemistry-Didactics-Ecology-Metrology, 27(1-2), 107-118.
  • Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate. (n.d.).
  • Advanced green synthesis: Solvent-free and catalyst-free reaction. (2024).
  • Catalyst-Free Organic Synthesis At Room Temperature in Aqueous and Non-Aqueous Media: An Emerging Field of Green Chemistry Practice and Sustainability. (2015). Current Green Chemistry, 2(3), 274-305.

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Application Notes & Protocols for the Development of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Rationale for Phenylacetamides in Oncology

Cancer remains a formidable challenge in global health, necessitating a continuous search for novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[1][2] Phenylacetamide derivatives have emerged as a promising scaffold in medicinal chemistry due to their structural simplicity, ease of synthesis, and demonstrated anti-proliferative effects on various human cancer cell lines.[1][3]

This guide focuses on a specific subclass: 2-(4-Fluorophenyl)-N-phenylacetamide derivatives . The design rationale for these compounds is rooted in a proven medicinal chemistry strategy: combining two pharmacophores known for their biological activity. Here, the 2-(4-fluorophenyl)acetic acid moiety is coupled with various substituted anilines.[1] This creates a library of molecules with the potential for potent and selective anticancer activity. Published studies have shown that these derivatives are particularly effective against prostate carcinoma (PC3) cells, providing a strong foundation for further development.[4][5][6]

This document provides a comprehensive, field-proven framework for the synthesis, in vitro screening, and preliminary mechanistic evaluation of these compounds. The protocols are designed to be self-validating, with an emphasis on the scientific causality behind each experimental step, empowering researchers to generate robust and reproducible data.

Section 1: Synthesis and Characterization

The foundational step in developing these agents is their chemical synthesis. The most efficient and common method is a straightforward amide coupling reaction.

Scientific Rationale for Synthetic Approach

The core of the synthesis is the formation of an amide bond between 2-(4-fluorophenyl)acetic acid and a chosen aniline derivative. To achieve this under mild conditions and with high yield, a coupling agent is required. We utilize a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • EDC is a water-soluble carbodiimide that activates the carboxylic acid group of 2-(4-fluorophenyl)acetic acid, making it susceptible to nucleophilic attack.

  • HOBt is added to suppress side reactions and, more importantly, to prevent racemization if a chiral center were present. It reacts with the activated acid to form an active ester intermediate, which is less reactive than the initial O-acylisourea but more stable and more selective towards reacting with the amine (the aniline derivative).

This EDC/HOBt system is a gold standard in peptide and amide synthesis for its efficiency and reliability.

Workflow 1: General Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

G cluster_reactants Reactants & Reagents cluster_reaction Reaction & Work-up cluster_product Final Product R1 2-(4-Fluorophenyl)acetic Acid Mix Step 1: Mix Acid, EDC, HOBt in Acetonitrile (30 min) R1->Mix R2 Substituted Aniline AddAniline Step 2: Add Aniline (Stir for 24h) R2->AddAniline C1 EDC C1->Mix C2 HOBt C2->Mix Sol Acetonitrile (Solvent) Sol->Mix Mix->AddAniline Evap Step 3: Evaporate Solvent AddAniline->Evap Extract Step 4: Liquid-Liquid Extraction (Ethyl Acetate/Water) Evap->Extract Wash Step 5: Wash Organic Layer (NaHCO3, H2SO4, Brine) Extract->Wash Dry Step 6: Dry & Evaporate Wash->Dry Purified Purified Derivative Dry->Purified Char Characterization (NMR, IR, MS) Purified->Char G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis Seed Step 1: Seed Cancer Cells in 96-well plate Incubate1 Step 2: Incubate 24h (Allow cells to attach) Seed->Incubate1 Treat Step 3: Add Serial Dilutions of Test Compounds Incubate1->Treat Controls Include Controls: - Untreated (100% viability) - Vehicle (e.g., DMSO) - Blank (media only) Incubate2 Step 4: Incubate (e.g., 48h or 72h) Treat->Incubate2 AddMTT Step 5: Add MTT/MTS Reagent Incubate2->AddMTT Incubate3 Step 6: Incubate 2-4h (Formazan development) AddMTT->Incubate3 Solubilize Step 7: Add Solubilization Buffer (For MTT assay only) Incubate3->Solubilize Read Step 8: Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability vs. Control Determine IC50 values Read->Analyze G cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade cluster_execution Execution Phase Compound Anticancer Compound (e.g., Phenylacetamide Derivative) Bax Bax (Pro-apoptotic) Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Mito Mitochondrion CytC Cytochrome c (Release) Mito->CytC Bax->Mito promotes permeabilization Bcl2->Mito inhibits ActiveCasp9 Cleaved Caspase-9 (Active) CytC->ActiveCasp9 Casp9 Pro-Caspase-9 Casp9->ActiveCasp9 ActiveCasp3 Cleaved Caspase-3 (Active) ActiveCasp9->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP PARP PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis G cluster_prep Preparation (on ice) cluster_reaction Reaction Setup cluster_readout Measurement cluster_analysis Data Analysis Tubulin Purified Tubulin Mix Step 1: Combine Tubulin, PB, GTP in 96-well plate Tubulin->Mix Buffer Polymerization Buffer (PB) Buffer->Mix GTP GTP Stock GTP->Mix Compound Test Compound (or Control) AddCmpd Step 2: Add Test Compound, Vehicle, or Control Inhibitor Compound->AddCmpd Mix->AddCmpd Warm Step 3: Transfer plate to pre-warmed (37°C) spectrophotometer AddCmpd->Warm Measure Step 4: Measure Absorbance (340 nm) every 30 sec for 60-90 min Warm->Measure Analyze Plot Absorbance vs. Time Compare polymerization curves (Vmax, plateau) Measure->Analyze

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-N-phenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you increase the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just instructions, but a thorough understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is the nucleophilic acyl substitution reaction between aniline and an active methylene compound, typically ethyl cyanoacetate.[1][2] The reaction involves the nucleophilic attack of the amino group of aniline on the electrophilic carbonyl carbon of ethyl cyanoacetate, leading to the formation of an amide bond and the elimination of ethanol.[1] This reaction is typically performed under reflux conditions.[3][4]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have reached equilibrium or completion.

  • Suboptimal temperature: The reaction requires sufficient heat to proceed at a reasonable rate.

  • Improper solvent choice: The solvent can significantly impact reaction kinetics.

  • Presence of moisture: Water can lead to unwanted side reactions, such as the hydrolysis of the nitrile group.

  • Impure reagents: Starting materials of low purity can introduce contaminants and side reactions.

  • Product loss during workup: Significant amounts of product can be lost during filtration, extraction, and recrystallization steps if not performed carefully.

Q3: What are the common side reactions I should be aware of?

A3: The most prevalent side reaction is the hydrolysis of the cyano group (-C≡N) to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) group, especially if water is present and the reaction is run under acidic or basic conditions for an extended period.[2] Another potential, though less common, byproduct is the formation of malonamide if the starting cyanoacetamide is impure.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (aniline and ethyl cyanoacetate) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Understanding the Reaction: Mechanism and Key Parameters

The synthesis of this compound is a classic example of nucleophilic acyl substitution. A deeper understanding of the mechanism and the factors that influence it is crucial for optimizing the yield.

Reaction Mechanism

The reaction proceeds through a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of an ethoxide ion, which is subsequently protonated to form ethanol.

reaction_mechanism aniline Aniline tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate Nucleophilic Attack ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->tetrahedral_intermediate product This compound ethanol Ethanol tetrahedral_intermediate->product Elimination tetrahedral_intermediate->ethanol

Caption: Reaction mechanism for the synthesis of this compound.

Key Parameters Influencing Yield
ParameterOptimal ConditionRationale and Expert Insights
Temperature Reflux (typically 130-190°C)Higher temperatures increase the reaction rate by providing the necessary activation energy for the nucleophilic attack and subsequent elimination. However, excessively high temperatures can lead to thermal degradation of the product and starting materials.
Solvent Toluene, DMF, or neat (solvent-free)Toluene is a good choice as it is relatively non-polar and allows for azeotropic removal of the ethanol byproduct, driving the equilibrium towards the product. DMF is a polar apathetic solvent that can accelerate the reaction but may be more difficult to remove. Neat reactions can be efficient but may require higher temperatures and can be challenging to stir if the product crystallizes out.[2][3][4]
Reactant Ratio Slight excess of ethyl cyanoacetate (1.05-1.1 eq)Using a slight excess of the less expensive reagent, ethyl cyanoacetate, can help to drive the reaction to completion by ensuring all of the aniline is consumed.[1]
Reaction Time 3-12 hoursThe reaction time will depend on the scale, temperature, and solvent used. It is crucial to monitor the reaction by TLC to determine the point of completion.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

ProblemProbable Cause(s)Solution(s)
Low or No Product Formation 1. Insufficient temperature. 2. Reaction time too short. 3. Inactive reagents.1. Ensure the reaction mixture is at a consistent reflux. 2. Continue the reaction and monitor by TLC until the aniline spot disappears. 3. Use freshly opened or purified reagents.
Product is an Oil, Not a Solid 1. Presence of unreacted starting materials or solvent. 2. Formation of eutectic mixture with impurities.1. Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. 2. Purify the product by column chromatography followed by recrystallization.
Product is Colored (Yellow/Brown) 1. Impurities in the starting aniline. 2. Thermal degradation at high temperatures.1. Purify the aniline by distillation before use. 2. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.
Broad Melting Point Range 1. Impure product.1. Recrystallize the product from a suitable solvent system such as ethanol/water or ethyl acetate/hexane until a sharp melting point is obtained.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and incorporates best practices for maximizing yield and purity.

Materials:

  • Aniline (purified by distillation)

  • Ethyl cyanoacetate

  • Toluene (anhydrous)

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (10.0 g, 0.107 mol) and ethyl cyanoacetate (12.7 g, 0.112 mol, 1.05 eq). Add 100 mL of toluene.

  • Reaction: Heat the mixture to a gentle reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL) to remove any unreacted aniline.

    • Wash with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize any acidic impurities.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Recrystallization):

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • If the solution is colored, add a small spatula tip of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • Slowly add hot deionized water to the hot ethanol solution until the solution becomes cloudy. Reheat gently until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.

experimental_workflow setup 1. Reaction Setup (Aniline, Ethyl Cyanoacetate, Toluene) reflux 2. Reflux (4-6 hours, monitor by TLC) setup->reflux workup 3. Aqueous Workup (HCl, NaHCO3, Brine washes) reflux->workup purification 4. Recrystallization (Ethanol/Water) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Verifying the identity and purity of the final product is a critical step. Below are the expected characterization data for this compound.

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point 198-201 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 10.45 (s, 1H, NH), 7.60 (d, J=7.8 Hz, 2H, Ar-H), 7.33 (t, J=7.9 Hz, 2H, Ar-H), 7.09 (t, J=7.4 Hz, 1H, Ar-H), 3.95 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 162.5 (C=O), 138.6 (Ar-C), 128.8 (Ar-CH), 124.0 (Ar-CH), 119.3 (Ar-CH), 116.4 (C≡N), 25.8 (CH₂)
FT-IR (KBr, cm⁻¹) ~3270 (N-H stretch), ~2260 (C≡N stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol [6]

Safety Information

  • Aniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl cyanoacetate: Harmful if swallowed or in contact with skin. Avoid inhalation.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

  • Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[7][8]

References

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. (2025). ResearchGate. [Link]

  • Acetamide, 2-cyano-N-phenyl-. (n.d.). PubChem. [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). TÜBİTAK Academic Journals. [Link]

  • (R)-2-Cyano-N-(1-phenylethyl)acetamide. (n.d.). PMC. [Link]

  • Cyanoacetamide. (n.d.). Wikipedia. [Link]

  • recrystallization-2.doc.pdf. (n.d.). University of California, Santa Cruz. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research. [Link]

  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (n.d.).
  • cyanoacetamide. (n.d.). Organic Syntheses Procedure. [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.). PMC. [Link]

Sources

Technical Support Center: Purification of α-Cyanoacetanilide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude α-Cyanoacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization process. My aim is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to troubleshoot and optimize this crucial purification technique.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of α-Cyanoacetanilide. Each problem is presented in a question-and-answer format to directly resolve specific experimental challenges.

Question 1: My compound has separated as an oily liquid instead of solid crystals. What went wrong and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute is precipitated from the solution at a temperature above its melting point. This is a common issue when the crude material is significantly impure, as impurities can depress the melting point of the compound.

  • Primary Cause: The solution has become supersaturated while it is still too hot. As the compound comes out of solution, it does so as a liquid rather than forming a crystal lattice.

  • Immediate Solution:

    • Re-heat the flask containing the oil and solvent until the oil completely redissolves.

    • Add a small amount of additional hot solvent (1-2 mL) to decrease the saturation point slightly.[1]

    • Crucially, allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool or paper towels. Very slow cooling is the most effective method to favor crystal formation over oiling out.[1]

  • Alternative Strategy: If slow cooling fails, consider purifying the compound by another method, such as column chromatography, to remove the impurities causing the melting point depression.[1]

Question 2: I have cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer: The failure of crystals to form is most often due to one of two reasons: excessive solvent use or a lack of nucleation sites for crystal growth to begin.

  • Cause A: Too Much Solvent. This is the most frequent reason for crystallization failure.[1] If the solution is not sufficiently saturated upon cooling, the solute will simply remain dissolved.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Reduce the volume by 10-20% and then allow the solution to cool again. Be sure to use a boiling chip or stick to ensure smooth boiling. If you have access to a rotary evaporator, this is a more controlled method for reducing the solvent volume.[1]

  • Cause B: Supersaturation. The solution may be sufficiently concentrated but requires a trigger to initiate crystallization. This state is known as supersaturation.[1]

    • Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at or just below the meniscus of the solution. The microscopic imperfections on the glass provide nucleation sites for crystals to begin growing.[1][2]

    • Solution 2: Seed Crystals. If you have a small crystal of pure α-Cyanoacetanilide, add a single speck to the cooled solution. This "seed crystal" provides a perfect template for further crystal lattice formation.[1][2]

Question 3: My final yield of pure crystals is very low. How can I improve it?

Answer: A low recovery is a common challenge in recrystallization, which always involves a trade-off between purity and yield. Several factors can contribute to this.

  • Potential Causes & Solutions:

    • Excessive Solvent: As discussed in the previous point, using too much solvent during the initial dissolution will result in a significant portion of your product remaining in the mother liquor (the filtrate) after cooling.[2] Always use the minimum amount of boiling solvent required to fully dissolve the crude solid.[3]

    • Premature Crystallization: If crystals form during the hot filtration step (to remove insoluble impurities), a significant amount of product can be lost on the filter paper. To prevent this, use a slight excess of hot solvent (~5-10%) before filtering and pre-heat your funnel and filter flask.

    • Improper Washing: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[3] Always use a minimal amount of ice-cold solvent for the final wash.[3]

    • Incomplete Cooling: Ensure you have allowed the solution to cool to room temperature slowly before moving it to an ice bath. Cooling to 0-4°C is essential for maximizing the precipitation of the solute.[4]

Question 4: After recrystallization, my product is still slightly colored. How do I remove colored impurities?

Answer: The persistence of color indicates the presence of high-molecular-weight, often conjugated, impurities that co-crystallize with your product.

  • Solution: Activated Charcoal Treatment. Activated charcoal has a very high surface area and effectively adsorbs these colored impurities.

    • After dissolving your crude α-Cyanoacetanilide in the minimum amount of hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can lead to the adsorption of your desired product and reduce the yield.

    • Bring the solution back to a gentle boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal before setting the solution aside to cool and crystallize. This step is critical and must be done quickly to avoid premature crystallization in the funnel.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for addressing common recrystallization issues.

G start Recrystallization Issue Detected oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No sol_reheat 1. Reheat to dissolve oil 2. Add more hot solvent 3. Cool VERY slowly oiling_out->sol_reheat Yes low_yield Yield is Very Low? no_crystals->low_yield No sol_scratch Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->sol_scratch Yes (Supersaturated?) sol_concentrate Too much solvent used. Boil off a portion of solvent and re-cool. no_crystals->sol_concentrate Yes (Solution clear?) sol_yield Review Protocol: - Use MINIMUM hot solvent - Pre-heat filtration apparatus - Wash with ICE-COLD solvent low_yield->sol_yield Yes

Caption: Troubleshooting decision tree for recrystallization.

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallizing α-Cyanoacetanilide?

A: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] Conversely, the impurities should either be insoluble at high temperatures (allowing for removal by hot filtration) or highly soluble at low temperatures (so they remain in the mother liquor). For α-Cyanoacetanilide, ethanol or an ethanol/water mixture is an excellent starting point. A mixed solvent system, like ethanol and water, can be fine-tuned; you dissolve the compound in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify before cooling.[5]

SolventBoiling Point (°C)Suitability for α-CyanoacetanilideComments
Ethanol 78Excellent Good solubility when hot, poor when cold. A common and effective choice.[6]
Water 100Poor (as single solvent) α-Cyanoacetanilide is practically insoluble. Excellent as an anti-solvent with ethanol.
Ethyl Acetate 77Good Can be effective, but volatility requires careful handling to prevent solvent loss.
Isopropanol 82Good Similar properties to ethanol, can be a suitable alternative.

Q: What is the expected melting point of pure α-Cyanoacetanilide?

A: Pure α-Cyanoacetanilide (also known as 2-cyano-N-phenylacetamide) should appear as a white to off-white crystalline solid. Its reported melting point is in the range of 199-201 °C . A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q: What are the likely impurities in my crude sample?

A: Impurities in crude α-Cyanoacetanilide typically originate from its synthesis. A common synthetic route is the condensation of ethyl cyanoacetate and aniline.[7] Therefore, impurities may include:

  • Unreacted starting materials (aniline, ethyl cyanoacetate).

  • Side-products from undesired reactions.

  • Residual catalysts or reagents used during the synthesis.

Q: What are the critical safety precautions when handling α-Cyanoacetanilide?

A: While a complete Safety Data Sheet (SDS) should always be consulted, general precautions are as follows:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Avoid contact with skin and eyes.[8] Avoid inhalation of dust by handling the solid in a well-ventilated area or a chemical fume hood.[9] Wash hands thoroughly after handling.[8]

  • First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[9] For skin contact, wash the affected area with soap and water.[8] If swallowed, seek immediate medical attention.[9]

Detailed Recrystallization Protocol

This protocol provides a self-validating, step-by-step methodology for the purification of crude α-Cyanoacetanilide.

G start 1. Place Crude Solid in Erlenmeyer Flask dissolve 2. Add Minimum Boiling Solvent (e.g., Ethanol) start->dissolve charcoal 3. (Optional) Add Charcoal, Reheat Briefly dissolve->charcoal hot_filter 4. Hot Gravity Filtration charcoal->hot_filter cool 5. Slow Cooling to Room Temp. hot_filter->cool ice_bath 6. Cool in Ice Bath cool->ice_bath vac_filter 7. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filter wash 8. Wash with Ice-Cold Solvent vac_filter->wash dry 9. Dry Crystals (Air or Oven) wash->dry end Pure Crystalline Product dry->end

Caption: Standard experimental workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude α-Cyanoacetanilide solid in an appropriately sized Erlenmeyer flask. Add a boiling stick or magnetic stir bar. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the flask in small portions, swirling and maintaining heat, until the solid just dissolves. This ensures you are using the minimum amount of solvent necessary.[3]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[4] Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]

  • Washing: With the vacuum off, add a very small volume of ice-cold recrystallization solvent to the crystals to wash away any remaining soluble impurities. Re-apply the vacuum to pull the wash solvent through.[3]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the solid to a pre-weighed watch glass and allow it to air dry completely. For solvents with higher boiling points, gentle oven drying may be required, but ensure the temperature is well below the compound's melting point. The solid is considered dry when it reaches a constant weight.[3]

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder. [Link]

  • MATERIAL SAFETY DATA SHEET - Alpha-CD™. (2006, July 7). Boehringer Ingelheim. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • Recrystallization I. (n.d.). University of California, Irvine. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. (2020, November 26). Royal Society of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. (2015, March 20). PubMed, National Library of Medicine. [Link]

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Troubleshooting side reactions in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting the common side reactions encountered during Knoevenagel condensation. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize this pivotal C-C bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The Knoevenagel condensation is a robust reaction, but its efficiency can be hampered by several competing pathways. This section addresses the most common issues in a direct question-and-answer format.

Issue 1: Michael Addition - The Unwanted Sequel

Q: My reaction is producing a significant amount of a higher molecular weight byproduct, and the yield of my desired α,β-unsaturated product is low. Could this be a Michael addition, and how can I prevent it?

A: Yes, this is a classic sign of a Michael addition side reaction. The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the active methylene compound (the Michael donor) can attack this product, leading to the formation of a 1,5-dicarbonyl compound.[1][2] This is particularly prevalent with highly reactive methylene compounds and when reaction times are extended.[3]

Causality & Prevention:

  • Stoichiometry is Key: An excess of the active methylene compound provides a higher concentration of the nucleophile, driving the Michael addition forward.

    • Solution: Employ a strict 1:1 stoichiometric ratio of the carbonyl compound to the active methylene compound. In some cases, a slight excess of the carbonyl compound may be beneficial.[3][4]

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can favor the thermodynamically stable Michael adduct.[1]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][3] Quench the reaction as soon as the starting carbonyl compound is consumed to minimize the formation of the Michael adduct. If heating is necessary, use the minimum temperature required for the primary condensation.

graph TD; A["**Knoevenagel Condensation Pathway**"] -- "Desired Reaction" --> B{"α,β-Unsaturated Product"}; A -- "Side Reaction" --> C["**Michael Addition**"]; subgraph Undesired Pathway C -- "+ Active Methylene Compound" --> D["1,5-Dicarbonyl Adduct"]; end B -- "Further Reaction" --> C;

Figure 1: Competing Knoevenagel and Michael Addition Pathways.

Issue 2: Self-Condensation - A Battle of the Carbonyls

Q: I'm observing a complex mixture of products, and my starting aldehyde (or ketone) seems to be consumed faster than the active methylene compound. What's happening?

A: This strongly suggests self-condensation of your carbonyl compound, a reaction that competes with the desired Knoevenagel condensation. This is especially problematic when using strong bases.[3][5]

Causality & Prevention:

  • Catalyst Choice is Crucial: Strong bases can deprotonate the α-carbon of the aldehyde or ketone, leading to an aldol-type self-condensation.[5][6]

    • Solution: The Knoevenagel condensation is typically catalyzed by weak bases.[5] Piperidine, pyridine, or ammonium salts are commonly employed to selectively deprotonate the more acidic active methylene compound.[7] Greener alternatives like ammonium bicarbonate have also proven effective.

  • Reactivity of the Carbonyl: Aldehydes are generally more prone to self-condensation than ketones.

    • Solution: When working with reactive aldehydes, ensure a mild catalyst is used and consider running the reaction at a lower temperature to control the reaction rate.

Issue 3: Decarboxylation - Losing More Than Just Water

Q: My product is missing a carboxyl group that was present in my active methylene starting material (e.g., malonic acid). Why is this happening?

A: You are observing a decarboxylation reaction, which often occurs in tandem with the condensation, particularly when using malonic acid or its derivatives. This is a key feature of the Doebner modification of the Knoevenagel condensation.[5][7]

Causality & Control:

  • The Doebner Modification: This variation intentionally uses pyridine as both a solvent and a catalyst to promote condensation followed by decarboxylation, yielding an α,β-unsaturated carboxylic acid.[5][7][8]

    • To Promote Decarboxylation: Use malonic acid in pyridine. The pyridine facilitates the elimination of carbon dioxide from the intermediate.[5][7]

    • To Avoid Decarboxylation: If the dicarbonyl product is desired, avoid using malonic acid in refluxing pyridine. Instead, use diesters like diethyl malonate with a weaker base in a different solvent. The ester groups are stable under these conditions.

Issue 4: Polymerization - The Chain Reaction You Don't Want

Q: My reaction mixture is becoming viscous and I'm isolating a polymeric material instead of my desired crystalline product. What could be causing this?

A: Polymerization can occur, especially when the Knoevenagel condensation product itself is highly reactive or when the reaction conditions favor chain growth. The α,β-unsaturated nature of the product can, in some cases, lead to polymerization.[6][9]

Causality & Prevention:

  • Reactive Monomers: Some Knoevenagel products are inherently prone to polymerization.

    • Solution: Carefully consider the structure of your target molecule. If it is known to be unstable, adjust your workup procedure to isolate it quickly and store it under appropriate conditions (e.g., cold, dark, inert atmosphere).

  • Reaction Conditions: High temperatures and prolonged reaction times can initiate polymerization.

    • Solution: As with other side reactions, minimizing reaction time and temperature is crucial. Monitor the reaction closely and work it up promptly upon completion. The choice of catalyst can also play a role; some catalysts may also promote polymerization.

Troubleshooting Summary Table

Side ReactionPrimary CauseKey Troubleshooting Strategies
Michael Addition Excess active methylene compound; long reaction time.Use 1:1 stoichiometry; monitor reaction by TLC and quench upon completion.[3][4]
Self-Condensation Use of a strong base.Employ a weak base catalyst (e.g., piperidine, pyridine, ammonium salts).[3][5]
Decarboxylation Use of malonic acid with pyridine (Doebner modification).To avoid, use a malonic ester instead of the diacid. To promote, use malonic acid with pyridine.[5][7]
Polymerization Inherent reactivity of the product; high temperature.Minimize reaction time and temperature; perform a rapid workup.

Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation

This protocol is a general starting point for the condensation of an aldehyde with an active methylene compound.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde or ketone (1.0 equivalent).

  • Add the active methylene compound (1.0 to 1.2 equivalents).

  • Add the chosen solvent (e.g., ethanol, toluene).[3]

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[3]

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable cold solvent (e.g., cold ethanol).[3]

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

The Knoevenagel condensation produces water as a byproduct, which can sometimes inhibit the reaction.[3][10] Removing this water can drive the reaction to completion.

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the aldehyde or ketone (1.0 equivalent) and the active methylene compound (1.0 to 1.2 equivalents) to the flask.[3]

  • Add a solvent that forms an azeotrope with water (e.g., toluene).[3]

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).[3]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and isolate the product as described in Protocol 1.

graph G { layout=dot; rankdir=TB;

}

Figure 2: Decision tree for troubleshooting Knoevenagel side reactions.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • van der Pijl, F., et al. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Ezhava, M. (2023). Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

  • van der Pijl, F., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Zhang, K., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. PMC - NIH. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]

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Optimizing reaction conditions for N-phenylacetamide synthesis (temperature, pH)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-phenylacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of N-phenylacetamide, also known as acetanilide. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Foundational Principles: The Acylation of Aniline

The synthesis of N-phenylacetamide is a classic and fundamental reaction in organic chemistry, typically achieved through the acylation of aniline. This nucleophilic acyl substitution reaction involves the attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of an acetylating agent.[1][2] Common acetylating agents include acetic anhydride or acetyl chloride. The choice of reagent can influence reaction conditions and the impurity profile.[3]

Reaction Mechanism Overview

The general mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride).

Below is a generalized workflow for the synthesis of N-phenylacetamide.

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mix Mixing & Reaction Aniline->Mix Acet_Agent Acetylating Agent (e.g., Acetic Anhydride) Acet_Agent->Mix Quench Quenching (e.g., with ice-water) Mix->Quench Reaction Completion Filter Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Dry Drying Recrystallize->Dry Product Pure N-phenylacetamide Dry->Product

Caption: Generalized workflow for N-phenylacetamide synthesis.

Troubleshooting Guide: Temperature-Related Issues

Temperature is a critical parameter in the synthesis of N-phenylacetamide, influencing reaction rate, yield, and the formation of byproducts.

Issue 1: Low or No Product Yield at Low Temperatures

Question: I ran my reaction at room temperature to avoid side reactions, but my yield is very low. Why is this happening and what should I do?

Answer:

While minimizing side reactions is a valid concern, the acylation of aniline may proceed very slowly at lower temperatures.[4] The reaction requires sufficient thermal energy to overcome the activation energy barrier.

Causality:

  • Insufficient Activation Energy: The collision frequency and energy of reactant molecules are too low at room temperature for an efficient reaction rate.

  • Potential for Salt Formation: In some cases, particularly with acidic catalysts or byproducts, aniline can form a stable ammonium salt, which may require higher temperatures to convert to the amide.[5]

Troubleshooting Steps:

  • Gradual Temperature Increase: Slowly increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). A common approach is to heat the reaction mixture in a boiling water bath.[1]

  • Refluxing: For less reactive acetylating agents, refluxing the reaction mixture may be necessary to drive the reaction to completion.

  • Catalyst Consideration: While not always necessary for reactive acetylating agents like acetyl chloride, a catalyst could be employed to increase the reaction rate at lower temperatures.

Issue 2: Formation of Impurities at High Temperatures

Question: I heated my reaction strongly to ensure it went to completion, but now I have a discolored product and multiple spots on my TLC plate. What went wrong?

Answer:

Excessive heat can lead to the formation of byproducts and degradation of the starting materials or the product itself.

Causality:

  • Di-acylation: At higher temperatures, there is an increased likelihood of the initially formed N-phenylacetamide being further acylated to form N,N-diacetyl-N-phenylamine (diacetanilide).[3]

  • Oxidation: Aniline is susceptible to oxidation, which can be accelerated at higher temperatures, leading to colored impurities.[6]

  • Side Reactions: High temperatures can promote other unwanted side reactions, consuming starting materials and complicating purification.

Troubleshooting Steps:

  • Controlled Heating: Use a controlled heating source like a water bath or an oil bath to maintain a consistent and optimal temperature. Avoid direct, intense heating.[1] For many acylation reactions of aniline, a temperature around 100°C is a good starting point.[7]

  • Monitor Reaction Progress: Use TLC to monitor the consumption of starting materials and the formation of the product. Stop the reaction as soon as the starting aniline is consumed to prevent the formation of byproducts.

  • Optimize Reaction Time: A shorter reaction time at a moderate temperature is often preferable to a long reaction time at a high temperature.

Data Summary: Temperature Effects
Temperature RangeExpected OutcomePotential Issues
Low (e.g., Room Temp) Slow reaction rate, potentially incomplete reaction.Low yield.[4]
Moderate (e.g., 50-100°C) Generally optimal for good yield and purity.May still require monitoring to prevent side reactions.
High (e.g., >120°C) Fast reaction rate, but increased risk of byproduct formation.Di-acylation, oxidation, and degradation products.[3]

Troubleshooting Guide: pH-Related Issues

The pH of the reaction medium can significantly impact the nucleophilicity of aniline and the stability of the reactants and products.

Issue 3: Reaction Fails to Proceed in Acidic Conditions

Question: I used an acidic solvent for my reaction, and it seems to have stalled. Why is this?

Answer:

In a highly acidic medium, the lone pair of electrons on the nitrogen atom of aniline becomes protonated, forming the anilinium ion. This protonation deactivates the nucleophilic character of aniline, preventing it from attacking the electrophilic acetylating agent.

Causality:

  • Protonation of Aniline: The anilinium ion (C₆H₅NH₃⁺) is not nucleophilic and will not participate in the acylation reaction. The equilibrium between aniline and the anilinium ion is heavily shifted towards the protonated form in strongly acidic conditions.

Troubleshooting Steps:

  • Neutral or Slightly Basic Conditions: The reaction is typically carried out under neutral or slightly basic conditions. The presence of a weak base, such as sodium acetate or pyridine, can help to neutralize any acidic byproducts (like HCl if using acetyl chloride) and maintain a favorable pH for the reaction.[3]

  • Solvent Choice: Use a neutral, inert solvent like dichloromethane or tetrahydrofuran.[3] Glacial acetic acid can sometimes be used as a solvent, but its acidity can slow the reaction.[2]

Issue 4: Product Loss During Aqueous Workup

Question: I seem to be losing a significant amount of my product during the extraction and washing steps. How can I prevent this?

Answer:

N-phenylacetamide has some solubility in both acidic and basic aqueous solutions due to the potential for hydrolysis of the amide bond, although it is generally more stable than the starting amine. Adjusting the pH incorrectly during workup can lead to product loss.

Causality:

  • Amide Hydrolysis: Under strongly acidic or basic conditions, particularly with heating, the amide bond of N-phenylacetamide can be hydrolyzed back to aniline and acetic acid.[8]

  • Solubility: The solubility of the product in the aqueous phase can be influenced by the pH.

Troubleshooting Steps:

  • Neutral Washes: During the workup, wash the organic layer with a neutral solution like brine (saturated NaCl solution) to remove water-soluble impurities without significantly altering the pH.

  • Mild Base for Acid Removal: If an acidic byproduct needs to be removed (e.g., from using acetyl chloride), a wash with a mild base like a saturated sodium bicarbonate solution is recommended.[5] This will neutralize the acid without being harsh enough to promote significant amide hydrolysis.

  • Avoid Extreme pH: Unless specifically required for purification, avoid washing with strong acids or bases.

Logical Troubleshooting Flow for pH Issues

pH Troubleshooting Start Low Yield or Reaction Failure Check_pH Check Reaction pH Start->Check_pH Acidic Is pH strongly acidic? Check_pH->Acidic Neutralize Add a weak base (e.g., Sodium Acetate) Acidic->Neutralize Yes Product_Loss Product loss during workup? Acidic->Product_Loss No Proceed Reaction proceeds Neutralize->Proceed Workup_pH Check workup pH Product_Loss->Workup_pH Yes Extreme_pH Using strong acid/base washes? Workup_pH->Extreme_pH Use_Mild Use neutral or mild basic/acidic washes Extreme_pH->Use_Mild Yes Improved_Recovery Improved Recovery Extreme_pH->Improved_Recovery No Use_Mild->Improved_Recovery

Sources

Removal of byproducts from 2-Cyano-N-phenylacetamide reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Cyano-N-phenylacetamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the synthesis of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges in removing byproducts from the reaction mixture, ensuring the isolation of a high-purity final product.

Section 1: Understanding the Core Synthesis and Impurity Formation

The synthesis of this compound typically involves the condensation reaction between aniline and an active methylene compound, most commonly ethyl cyanoacetate. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of aniline attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of ethanol.[1][2] While seemingly straightforward, this reaction can generate several byproducts that complicate purification and impact final product quality.

Primary Synthesis Route

The reaction is generally performed by heating the reactants, sometimes in a high-boiling point solvent like toluene or DMF, or neat (without solvent).[1][3]

G Aniline Aniline Product This compound Aniline->Product Aniline_Ox Oxidized Aniline (Colored Impurities) Aniline->Aniline_Ox Air Oxidation ECA Ethyl Cyanoacetate ECA->Product Ethanol Ethanol Product->Ethanol Elimination G cluster_0 Separatory Funnel A Crude Mixture in Ethyl Acetate B Add 1M HCl & Shake A->B C Allow Layers to Separate B->C D Aqueous Layer (Aniline-HCl Salt) [DISCARD] C->D Drain E Organic Layer (Product + Byproducts) C->E Retain F Wash with NaHCO₃, then Brine E->F G Dry over Na₂SO₄ F->G H Filter & Evaporate Solvent G->H I Crude Product (Aniline-Free) H->I G Start Crude Reaction Mixture IsOily Is the product an oil? Start->IsOily AcidWash Perform Acid-Base Extraction (Protocol 3.1) IsOily->AcidWash Yes CheckPurity Assess Purity (TLC, Melting Point) IsOily->CheckPurity No (Solid) AcidWash->CheckPurity IsPure Is it pure? CheckPurity->IsPure IsColored Is it colored? IsPure->IsColored No End Pure Crystalline Product IsPure->End Yes Recrystallize Perform Recrystallization (Protocol 3.2) Recrystallize->CheckPurity IsColored->Recrystallize No Charcoal Recrystallize with Activated Carbon IsColored->Charcoal Yes Charcoal->CheckPurity

Sources

Technical Support Center: Synthesis of N-Substituted Cyanoacetamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-substituted cyanoacetamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for this common yet often challenging synthetic transformation. As your dedicated application scientist, my goal is to not only provide solutions but also to explain the chemical principles behind them, empowering you to optimize your experimental outcomes.

N-substituted cyanoacetamides are valuable building blocks in medicinal chemistry and materials science, prized for their unique combination of a reactive methylene group, a nitrile, and an amide functionality.[1][2] However, their synthesis, typically involving the coupling of cyanoacetic acid with a primary or secondary amine, is fraught with potential pitfalls that can lead to low yields, difficult purifications, and ambiguous results. This guide will address these common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in N-substituted cyanoacetamide synthesis are a frequent complaint. The root cause often lies in one of several areas: inefficient activation of the carboxylic acid, competing side reactions, or decomposition of starting materials.

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt.[3] To overcome this, a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used.[3] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][5] If this activation is incomplete, the yield will suffer. Ensure your coupling agents are of high purity and are not hydrolyzed from improper storage.

  • Side Reactions: The most common side reaction, especially when using carbodiimide coupling agents, is the formation of a stable N-acylurea byproduct.[6][7][8] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[5][7] This pathway is particularly favored at higher temperatures. To mitigate this, it is crucial to perform the reaction at reduced temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature.[6][9] The addition of coupling additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can also significantly suppress N-acylurea formation by trapping the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.[6][8][10]

  • Starting Material Decomposition: Cyanoacetic acid itself can be thermally unstable. Upon heating to 160 °C, it undergoes decarboxylation to form acetonitrile and carbon dioxide.[11][12] While reaction temperatures for amide coupling are typically well below this, localized heating or excessively high reaction temperatures can lead to the degradation of the starting material.

  • Knoevenagel Condensation: The product, N-substituted cyanoacetamide, has an active methylene group flanked by two electron-withdrawing groups (nitrile and carbonyl).[1][2] This makes it susceptible to side reactions, particularly the Knoevenagel condensation, if there are any residual aldehydes or ketones present, often under basic conditions.[13][14][15] Ensure your starting amine and solvents are free from such impurities.

Q2: I've isolated my product, but it's contaminated with a persistent impurity that is difficult to remove. How can I identify and eliminate it?

The most likely and troublesome impurity is the N,N'-dicyclohexylurea (DCU) byproduct if you are using DCC, or the corresponding urea from EDC.[6][10] Another common culprit is the N-acylurea byproduct.[7][16]

  • Identifying and Removing DCU/Urea Byproducts: DCU is notoriously insoluble in many common organic solvents, which can sometimes be used to your advantage by filtering it out of the reaction mixture.[6][10] However, trace amounts can be difficult to remove. If your desired N-substituted cyanoacetamide is soluble in a solvent in which DCU is not (e.g., diethyl ether or cold acetone), you can attempt to precipitate the DCU. Alternatively, if your product is sufficiently polar, column chromatography is an effective method for separation.

  • Identifying and Removing N-Acylurea: The N-acylurea byproduct often has a similar polarity to the desired amide product, making chromatographic separation challenging.[6] The best strategy is to prevent its formation in the first place by using additives like HOBt or NHS and maintaining a low reaction temperature.[8] If it does form, careful optimization of the solvent system for column chromatography or recrystallization may be necessary.

Q3: My reaction is turning a dark color, and I'm getting a complex mixture of products. What's happening?

A dark coloration and the formation of multiple products often point to decomposition or polymerization pathways.

  • Elevated Temperatures: As mentioned, cyanoacetic acid is thermally sensitive.[11] Running the reaction at elevated temperatures can lead to decomposition and subsequent side reactions. Always use controlled heating and monitor the internal reaction temperature.

  • Strongly Basic or Acidic Conditions: While amide coupling is often performed under neutral or slightly basic conditions, extreme pH levels can cause hydrolysis of the nitrile or amide functionalities in both the starting materials and the product.[17] This can lead to a complex mixture of carboxylic acids and amides.

Troubleshooting Guide: At a Glance

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Formation of N-acylurea; Decomposition of cyanoacetic acid.Use coupling additives (HOBt, NHS); Maintain low temperature (0 °C to RT); Ensure high purity of reagents.
Difficult Purification Contamination with DCU/urea byproduct; Presence of N-acylurea.For DCU, filter if possible or use chromatography. To avoid N-acylurea, use additives and low temperature.
Reaction Turns Dark Decomposition of starting materials; Side reactions at high temperatures.Maintain strict temperature control (0 °C to RT); Avoid strong acids or bases.
Formation of Emulsion during Workup Vigorous shaking during liquid-liquid extraction.Use gentle inversions instead of vigorous shaking; Add brine to help break the emulsion.[18]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Cyanoacetamides using DCC/HOBt

This protocol is a robust method for the synthesis of a wide range of N-substituted cyanoacetamides, with the inclusion of HOBt to minimize side reactions.

Materials:

  • Cyanoacetic acid (1.0 eq)

  • Amine (primary or secondary) (1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the cyanoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add the amine (1.0 eq) to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[18]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for DCC/HOBt Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Cyanoacetic Acid & HOBt in Anhydrous DCM prep2 Add Amine prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add DCC Solution Dropwise at 0 °C prep3->react1 react2 Stir at 0 °C, then Warm to RT react1->react2 react3 Monitor by TLC react2->react3 workup1 Filter Precipitated DCU react3->workup1 Reaction Complete workup2 Wash Organic Layer (Acid, Base, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Recrystallization/Chromatography) workup3->workup4

Caption: Workflow for DCC/HOBt mediated synthesis.

Mechanistic Insights

Understanding the underlying reaction mechanisms is key to effective troubleshooting.

Carbodiimide-Mediated Amide Bond Formation

The desired reaction proceeds through a well-defined pathway, but side reactions are always in competition.

  • Activation: The carboxylic acid attacks the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[4][5]

  • Nucleophilic Attack (Desired Pathway): The amine's lone pair of electrons attacks the carbonyl carbon of the O-acylisourea intermediate. This forms a tetrahedral intermediate which then collapses, eliminating the urea byproduct and forming the desired amide.[3][19]

  • Intramolecular Rearrangement (Side Reaction): The O-acylisourea intermediate can undergo an O- to N-acyl migration to form a stable, unreactive N-acylurea.[5][7] This is a common source of yield loss and purification difficulties.

G start Cyanoacetic Acid + DCC intermediate O-Acylisourea Intermediate start->intermediate Activation amine + Amine product N-Substituted Cyanoacetamide + DCU intermediate->product Nucleophilic Attack (Desired Pathway) side_product N-Acylurea (Byproduct) intermediate->side_product Rearrangement (Side Reaction)

Caption: Desired vs. side reaction pathways.

References

Improving the purity of alpha-Cyanoacetanilide for medicinal applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of alpha-Cyanoacetanilide. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chemical intermediate. The purity of alpha-Cyanoacetanilide is paramount for its use in medicinal applications, as it serves as a building block for a wide range of heterocyclic compounds with potential therapeutic activities.[1][2][3] The presence of impurities can lead to undesired side reactions, reduce the efficacy of the final Active Pharmaceutical Ingredient (API), or introduce toxicity.[4]

This document provides troubleshooting guidance and answers to frequently asked questions in a direct Q&A format, grounding all recommendations in established scientific principles and field-proven experience.

Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the purification of alpha-Cyanoacetanilide, providing both the rationale and step-by-step protocols for their resolution.

Question 1: My synthesized alpha-Cyanoacetanilide has a distinct yellow or brownish tint. What is the cause, and how can I obtain a pure white product?

Answer: Discoloration in the crude product is a common issue, typically arising from two sources:

  • Impurities in Starting Materials: Colored impurities present in the initial reactants can carry through the synthesis.

  • Reaction Byproducts: Side reactions, oxidation of reactants or products, or polymerization can form colored, often complex, impurities.

The most effective method for removing these types of impurities is recrystallization , often enhanced by the use of activated charcoal. Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent.[5] The ideal solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures.[6]

Protocol: Decolorizing Recrystallization of alpha-Cyanoacetanilide
  • Solvent Selection: Choose an appropriate solvent. Alcohols like ethanol or methanol are often effective.[7] For a starting point, ethanol is a good choice. Test solubility on a small scale first.

  • Dissolution: Place the crude alpha-Cyanoacetanilide in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid.[6] Using excess solvent is a primary cause of low yield.

  • Decolorization: Once dissolved, remove the flask from the heat source. Add a very small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution. Swirl the flask gently. The charcoal has a high surface area that adsorbs large, colored byproduct molecules.

  • Hot Filtration: Set up a hot filtration apparatus (e.g., a pre-heated funnel with fluted filter paper) to filter the hot solution into a clean, pre-heated flask. This step removes the activated charcoal and any insoluble impurities. Perform this step quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, whereas rapid cooling traps impurities.[6]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the pure, white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.

  • Drying: Dry the crystals completely in a vacuum oven at a suitable temperature to remove any residual solvent.

Question 2: My product yield after recrystallization is unacceptably low. What are the likely causes and how can I improve recovery?

Answer: A low yield after recrystallization is a frequent problem that highlights the inherent trade-off between purity and yield.[6] Several factors can contribute to poor recovery.

Issue Probable Cause Recommended Action
Low Yield Excess Solvent Usage: Too much solvent was used during the dissolution step, keeping a significant portion of the product dissolved even after cooling.Use the absolute minimum volume of hot solvent required to dissolve the crude product. Add the solvent in small portions to the heated solid until dissolution is just complete.
Premature Crystallization: The product crystallized on the filter paper or in the funnel during hot filtration.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the hot filtration step as quickly as possible. If crystals form, you can try washing them through with a small amount of fresh hot solvent.
Inappropriate Solvent Choice: The chosen solvent has poor solubility characteristics (i.e., it dissolves the compound too well at low temperatures).Select a solvent where your compound has high solubility when hot and very low solubility when cold. You may need to test several solvents or use a binary solvent system (e.g., ethanol/water), where the compound is soluble in one solvent (ethanol) and insoluble in the other (water, the anti-solvent).[7][8]
Product Loss in Mother Liquor: A significant amount of product remains in the filtrate after crystal collection.Concentrate the mother liquor (e.g., using a rotary evaporator) to a smaller volume and cool it again to obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first.
Question 3: My purity analysis by HPLC still shows significant impurities after recrystallization. What is the next logical purification step?

Answer: When recrystallization fails to separate impurities, it is usually because they have very similar solubility profiles to the desired product. In this scenario, a more powerful separation technique based on a different physical property, such as polarity, is required. Column chromatography is the standard next step. For achieving the highest levels of purity required for pharmaceutical applications, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed.[4]

Workflow: Purification via Column Chromatography
  • Adsorbent & Solvent System Selection:

    • Stationary Phase: Silica gel is the most common choice for compounds like alpha-Cyanoacetanilide.

    • Mobile Phase (Eluent): The key to a good separation is choosing the right eluent. This is determined empirically using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find one that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from the impurity spots.

  • Column Packing: Pack a glass column with a slurry of silica gel in your chosen eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the impure product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the column. This "dry loading" method typically results in better separation than loading a liquid sample.

  • Elution & Fraction Collection: Begin passing the eluent through the column. The compounds will travel down the column at different rates based on their polarity and interaction with the silica gel. Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified alpha-Cyanoacetanilide.

The workflow below illustrates the decision-making process for purification.

Caption: Decision workflow for purifying alpha-Cyanoacetanilide.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent should meet the "like dissolves like" principle while having a steep solubility curve with temperature. A good solvent should dissolve the solute completely when hot but very poorly when cold.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarA common and effective choice. Good for moderately polar compounds.[9]
Methanol 65PolarSimilar to ethanol but more volatile. Can be very effective.[7][9]
Isopropanol 82PolarAnother good alcohol-based option.[7][9]
Water 100Very Polaralpha-Cyanoacetanilide has low solubility in water, making it a good anti-solvent in a binary system (e.g., with ethanol).[10]
Acetic Acid 118PolarCan be used, but its high boiling point and corrosive nature make it more difficult to handle and remove.[3]
Ethyl Acetate 77Medium PolarityA good choice for compounds of intermediate polarity.
Toluene 111Non-polarLess likely to be effective on its own but could be part of a binary system.

Pro-Tip: To use a binary solvent system, dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol). Then, add the hot "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q2: Which analytical methods should I use to confirm the purity of my final product?

A combination of methods is necessary to unambiguously determine purity and confirm identity.

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for determining the purity of pharmaceutical compounds.[11][12] A reversed-phase HPLC method can separate non-polar and moderately polar impurities. Purity is often reported as the area percentage of the main peak. For medicinal applications, purity should typically exceed 99.5%.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically <1°C). Impurities will cause the melting point to be depressed and the range to broaden.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. While not as sensitive as HPLC for quantitative purity, it can identify structural impurities if they are present in sufficient quantities (>1%).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing another layer of identity confirmation.[13] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for identifying unknown impurity peaks seen in an HPLC chromatogram.[14][15]

Q3: What are the most likely impurities in a typical synthesis of alpha-Cyanoacetanilide?

The impurities depend on the synthetic route. A common method is the condensation of an aniline derivative with a cyanoacetic acid ester (e.g., ethyl cyanoacetate). Potential impurities include:

  • Unreacted Starting Materials: Aniline and ethyl cyanoacetate.

  • Side-Products: Di-acylated aniline or products from the self-condensation of ethyl cyanoacetate.

  • Hydrolysis Products: Cyanoacetic acid or acetanilide if water is present under harsh conditions.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, toluene).

Identifying potential impurities is crucial for developing an effective purification strategy and a targeted analytical method.[16]

The diagram below illustrates the fundamental principle of purification by recrystallization.

G cluster_0 Step 1: Dissolution in Hot Solvent cluster_1 Step 2: Cooling cluster_2 Step 3: Filtration A Impure Solid (Product + Impurity) C Solution with Dissolved Product and Impurity A->C + B Minimum Hot Solvent B->C D Slow Cooling C->D E Pure Product Crystallizes D->E F Impurity Remains in Solution D->F G Pure Crystalline Solid E->G Collect H Mother Liquor (Solvent + Impurity) F->H Separate

Caption: The principle of purification by recrystallization.

References

  • Ansari, F., Gholamhosseini, S., & Berenjestanaki, A. (2020). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC - NIH. [Link]

  • Behbehani, H. (2014). Synthesis of cyanoacetanilide 1. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Escudero, A., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. [Link]

  • Mohareb, R. M., & Abdallah, A. E. M. (2011). Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 6: Preparation of Some Hitherto Unknown 2-Oxopyridine, Bipyridine, Isoquinoline and Chromeno[3,4-c]pyridine Containing Sulfonamide Moiety. ResearchGate. [Link]

  • CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube. [Link]

  • Unknown Author. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Voskressensky, L. G., et al. (2019). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Chemistry of Heterocyclic Compounds. [Link]

  • Zacharias, C., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry. [Link]

  • Kiani, M., et al. (2023). A Theoretical Appraisal on the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents Using an Optimized Artificial Neural Network and a Refined Apelblat Model. Physical Chemistry Research. [Link]

  • Shimadzu Scientific US. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • Kumar, A., et al. (2018). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry. [Link]

  • Faggian, M., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. [Link]

  • Mohareb, R. M., & El-Sayed, N. N. (2005). Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 2: Preparation of Some Hitherto Unknown Ketene Dithioacetal, Benzoazole and Pyridone Derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). Process for the preparation of cyanoacetanilide derivatives.
  • Pascual-Caro, S., et al. (2021). A Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Palych, A., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology. [Link]

  • Bogen, S. L., et al. (2006). Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. ResearchGate. [Link]

  • Unknown Author. (n.d.). Recrystallization method of high-selectivity pregabalin intermediate.

Sources

Preventing decomposition of 2-Cyano-N-phenylacetamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyano-N-phenylacetamide Synthesis

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the stability of this compound during its preparation. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to minimize decomposition and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield and significant formation of Phenylacetamide as a byproduct. What is causing this decomposition?

A1: Root Cause Analysis: Hydrolysis of the Cyano Group

The primary cause of this issue is the hydrolysis of the α-cyano group in this compound. This reaction is highly sensitive to the presence of water and is significantly accelerated by both acidic and basic conditions, leading to the formation of Phenylacetamide.

The cyano group (-C≡N) is susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions (OH⁻) directly attack the electrophilic carbon of the nitrile, initiating the hydrolysis cascade. Under acidic conditions, the nitrile nitrogen is protonated, which greatly enhances the electrophilicity of the carbon, making it more susceptible to attack by a weaker nucleophile like water. This process ultimately cleaves the C-C bond, releasing the cyano group and forming Phenylacetamide.

Mechanism Overview: Base-Catalyzed Hydrolysis

cluster_0 Decomposition Pathway start This compound intermediate Intermediate Amide start->intermediate Hydrolysis of Nitrile product Phenylacetamide (Decomposition Product) intermediate->product Decarboxylation reagent + H₂O, OH⁻ (Base)

Caption: Base-catalyzed hydrolysis pathway of this compound.

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves (3Å or 4Å) to maintain dryness.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control of pH: If a base is required for the reaction (e.g., in a condensation reaction), use a non-nucleophilic, sterically hindered base. Proton sponges or tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferable to hydroxide bases. The base should be added slowly and at a reduced temperature to control the exotherm and prevent localized pH spikes.

Q2: During workup and purification, I'm observing a new impurity that I suspect is a dimer or polymer. How can I prevent this?

A2: Understanding Self-Condensation and Dimerization

The methylene group (CH₂) adjacent to the cyano group in this compound is acidic due to the electron-withdrawing effects of both the nitrile and the amide carbonyl group. In the presence of a strong base, this proton can be abstracted to form a carbanion. This reactive intermediate can then act as a nucleophile, attacking the electrophilic nitrile carbon of another molecule of this compound. This leads to dimerization or even oligomerization, especially at elevated temperatures.

Troubleshooting Workflow: Preventing Dimerization

cluster_1 Troubleshooting Dimerization start Impurity Detected (Suspected Dimer) q1 Is reaction temperature > 60°C? start->q1 a1_yes Action: Reduce reaction temperature. Maintain below 40°C. q1->a1_yes Yes q2 Is a strong, non-hindered base being used? q1->q2 No a1_yes->q2 a2_yes Action: Switch to a weaker or sterically hindered base (e.g., DIPEA). q2->a2_yes Yes q3 Is the reaction time excessively long? q2->q3 No a2_yes->q3 a3_yes Action: Monitor reaction by TLC/LC-MS. Quench promptly upon completion. q3->a3_yes Yes end Purified Product q3->end No a3_yes->end

Caption: Decision workflow for troubleshooting dimerization.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature. The activation energy for dimerization is significant, and keeping the reaction cool (e.g., 0°C to room temperature) will dramatically slow this side reaction.

  • Base Selection: Avoid strong, concentrated bases like sodium hydroxide or potassium tert-butoxide if possible. If a base is necessary, opt for an organic, hindered base and add it portion-wise to avoid high local concentrations.

  • Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

Troubleshooting Guide: Synthesis & Purification

This table summarizes key parameters and provides recommendations to prevent decomposition.

ParameterIssueRecommended ActionRationale
Solvent Presence of protic impurities (water, alcohols).Use anhydrous grade solvents (e.g., distilled THF, ACN, or DCM). Store over 4Å molecular sieves.Protic impurities can participate in and catalyze the hydrolysis of the nitrile group.
Temperature High reaction or workup temperature.Maintain reaction temperature below 40°C. Perform extractions and solvent removal (roto-evaporation) at reduced temperatures (<40°C).Thermal stress can promote both hydrolysis and self-condensation pathways.
pH Control Use of strong acids or bases (e.g., HCl, NaOH).Use mild acids for quenching (e.g., saturated NH₄Cl solution). Use hindered organic bases (e.g., DIPEA) instead of hydroxides.Minimizes the rate of acid- or base-catalyzed hydrolysis of the sensitive cyano group.
Workup Prolonged exposure to aqueous layers.Minimize the time the organic layer is in contact with aqueous solutions. Perform extractions quickly and efficiently.Reduces the opportunity for hydrolysis at the aqueous-organic interface.
Purification Decomposition on silica gel.Deactivate silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina.Standard silica gel is acidic and can hold water, creating a perfect environment for on-column decomposition.

Experimental Protocol: Deactivation of Silica Gel for Chromatography

This protocol is essential for preventing the degradation of this compound during column chromatography purification.

Objective: To neutralize the acidic sites on the silica gel surface and minimize on-column hydrolysis.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

  • Glass column

  • Rotary evaporator

Procedure:

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add the chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate) to create a slurry.

  • Add the Deactivating Agent: To the slurry, add triethylamine to a final concentration of 1-2% by volume (e.g., add 1-2 mL of TEA for every 98-99 mL of eluent).

  • Mix Thoroughly: Stir the slurry gently for 5-10 minutes to ensure the triethylamine is evenly distributed and has coated the silica surface.

  • Pack the Column: Pour the treated slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Equilibrate the Column: Run 2-3 column volumes of the TEA-containing eluent through the packed column before loading your crude sample. This ensures the entire stationary phase is equilibrated and deactivated.

  • Load and Elute: Dissolve your crude this compound in a minimum amount of the eluent and load it onto the column. Elute as normal with the TEA-containing mobile phase.

  • Post-Column Workup: After collecting the fractions containing the purified product, the triethylamine can be removed by co-evaporation with a solvent like toluene under reduced pressure using a rotary evaporator.

This self-validating protocol ensures that the purification environment is not a contributing factor to sample decomposition, thereby preserving the integrity of the target compound.

Technical Support Center: TLC Monitoring for N-Phenylcyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin Layer Chromatography (TLC) to monitor the synthesis of N-Phenylcyanoacetamide. This reaction, commonly a condensation between a phenylamine derivative and a cyanoacetate ester, requires careful tracking to ensure completion and maximize yield. This document moves beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and interpret your results with confidence.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific problems you may encounter during the TLC analysis of your N-Phenylcyanoacetamide synthesis.

Question: My spots are streaking or elongated down the plate. What's causing this and how do I fix it?

Answer: Streaking is a common issue that obscures results by making it difficult to calculate an accurate Retention Factor (Rf) and resolve closely-related spots. The primary causes are:

  • Sample Overloading: This is the most frequent cause. Applying too much sample to the origin overwhelms the stationary phase's capacity to separate it effectively.[1]

    • Solution: Dilute your reaction mixture sample significantly before spotting it on the plate. A good starting point is to dissolve approximately 1 mg of your crude mixture in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.[1] If a spot is still too concentrated, dilute it further.

  • Acidic or Basic Nature of Compounds: N-Phenylcyanoacetamide synthesis may involve aniline (a base) as a starting material. Basic or acidic compounds can interact ionically with the slightly acidic silica gel, causing them to streak.[2]

    • Solution: Add a small amount of a modifier to your mobile phase. For basic compounds like residual aniline, add a few drops of triethylamine (0.1–2.0%). For acidic impurities, add a small amount of acetic or formic acid (0.1–2.0%).[3] This neutralizes the active sites on the silica and allows for clean, round spots.

  • High Polarity of the Compound: While N-Phenylcyanoacetamide is polar, extreme polarity can sometimes contribute to streaking in certain solvent systems.

    • Solution: If modifying the mobile phase with acid/base doesn't help, consider using a different stationary phase, such as a reversed-phase (C18) TLC plate, though this is less common for routine reaction monitoring.[2]

Question: I've run my TLC, but I don't see any spots under the UV lamp. What went wrong?

Answer: The absence of visible spots can be alarming, but it is often due to simple technical errors rather than a failed reaction.

  • Insufficient Sample Concentration: The compound may be present but at a concentration too low to be detected.[4]

    • Solution: Prepare a more concentrated sample solution for spotting. Alternatively, apply the sample to the same spot multiple times, allowing the solvent to completely dry between each application to build up the concentration at the origin.[1][2]

  • Compound is Not UV-Active: While N-Phenylcyanoacetamide and the typical starting materials are aromatic and should be UV-active, some impurities or side products may not be.[2]

    • Solution: After checking under the UV lamp, use a chemical stain. An iodine chamber is a good, semi-destructive first choice that visualizes many organic compounds as brownish spots.[5][6] A potassium permanganate (KMnO₄) stain is another excellent general-purpose option that reacts with any oxidizable functional group, appearing as yellow spots on a purple background.[7]

  • Solvent Level in Chamber Was Too High: If the solvent level in the developing chamber is above the origin line where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of traveling up the plate.[1][4]

    • Solution: Always ensure the solvent in the chamber is no more than 0.5 cm deep and is well below the pencil line marking the origin.[1]

  • Reaction Failure: It is possible the reaction has not proceeded at all.

    • Solution: Before concluding the reaction has failed, try concentrating the sample and using a chemical stain. Always run a standard of your starting material on the same plate to confirm it is visible. If the starting material spot is visible in its lane but no new product spot is seen in the reaction mixture lane, the reaction has likely not started.

Question: All my spots are clustered at the bottom of the plate (low Rf). How can I get better separation?

Answer: This indicates that your mobile phase (eluent) is not polar enough. The compounds are adhering too strongly to the polar silica gel stationary phase and are not being carried up the plate by the solvent.[2] The polarity of the eluent must be increased to move the spots further up the plate.[8]

  • Solution: Adjust the ratio of your solvents. If you are using a hexane/ethyl acetate mixture, increase the proportion of the more polar ethyl acetate. For example, if a 4:1 hexane:ethyl acetate system resulted in low Rf values, try a 2:1 or 1:1 mixture next.[9] An ideal Rf value for the main product is typically between 0.3 and 0.7.[9]

Question: My spots all ran to the top of the plate near the solvent front (high Rf). What should I do?

Answer: This is the opposite problem: your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and are not interacting sufficiently with the stationary phase, resulting in poor or no separation.[2][8]

  • Solution: Decrease the polarity of the eluent. If you are using a 1:1 hexane:ethyl acetate mixture, decrease the proportion of ethyl acetate. Try a 4:1 or even 9:1 hexane:ethyl acetate mixture to lower the Rf values and achieve better separation.[8]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the theory and practice of TLC for monitoring this synthesis.

Question: How do I select an appropriate mobile phase to start with?

Answer: Mobile phase selection is a critical factor and often requires some experimentation.[10] The goal is to find a solvent system where the starting materials and the product have different Rf values, ideally with the product Rf falling between 0.3 and 0.7.[11]

For the N-Phenylcyanoacetamide synthesis, the product is more polar than the likely starting materials (e.g., aniline and ethyl cyanoacetate). A good starting point for normal-phase TLC on silica gel is a mixture of a non-polar solvent and a moderately polar solvent.[7]

  • Recommended Starting System: A 1:1 mixture of hexane and ethyl acetate is a common initial choice for many organic reactions.[10]

  • Optimization: Run a test TLC with this system. Based on the results, you can adjust the solvent ratio to increase or decrease polarity as described in the troubleshooting section above.

Question: What is a "co-spot" and why is it essential for reaction monitoring?

Answer: A co-spot is a single lane on the TLC plate where you apply both the starting material and the reaction mixture directly on top of each other. Its purpose is to definitively identify the spots in your reaction lane.[12]

  • How to Interpret:

    • If the reaction is incomplete, the co-spot lane will show two distinct spots: one corresponding to the starting material and a new one for the product.

    • If the reaction is complete, the co-spot will look like a single spot that has the same Rf as the product spot in the reaction mixture lane. If it looks like a "snowman" or an elongated single spot, it can indicate the reaction is complete, as the product spot is simply overlapping where the starting material spot would have been.[13]

  • Why it's Crucial: It removes ambiguity. If your starting material and product have very similar Rf values, the co-spot helps you distinguish between an incomplete reaction and a completed one.[13]

Question: What is the proper procedure for visualizing the TLC plate?

Answer: Since most organic reactants and products are colorless, visualization methods are required.[14]

  • Dry the Plate: After developing the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12] Allow all the solvent to evaporate completely in a fume hood.

  • UV Light (Non-destructive): The primary method should be a UV lamp, as it is non-destructive.[5] N-Phenylcyanoacetamide and its aromatic precursors will absorb UV light (typically at 254 nm) and appear as dark spots against the fluorescent green background of the TLC plate.[6] Lightly circle any visible spots with a pencil, as they will disappear when the lamp is removed.[6]

  • Chemical Stains (Destructive): If spots are faint or you suspect non-UV-active compounds, proceed to a chemical stain.[5]

    • Iodine Chamber: Place the plate in a sealed jar containing a few iodine crystals. Most organic compounds will form colored complexes with the iodine vapor, appearing as yellow-brown spots.[6] The spots will fade over time, so circle them promptly.[6]

    • Potassium Permanganate (KMnO₄) Stain: Quickly dip the plate into a prepared KMnO₄ solution and then gently heat it with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots against a purple/pink background.[7]

Question: How do I know when my reaction is complete based on the TLC?

Answer: The goal of TLC monitoring is to track the disappearance of reactants and the appearance of the product over time.[15] A reaction is generally considered complete when a TLC plate shows the complete consumption of the limiting reactant.

  • Spotting Pattern: A typical monitoring plate will have three lanes:

    • SM: Starting Material (e.g., Aniline)

    • Co: Co-spot (Starting Material + Reaction Mixture)

    • Rxn: Reaction Mixture

  • Interpretation: At the start of the reaction (t=0), the "Rxn" lane should show only a spot corresponding to your starting material. As the reaction progresses, a new spot (the N-Phenylcyanoacetamide product) will appear, and the starting material spot will diminish in intensity. The reaction is finished when the starting material spot is no longer visible in the "Rxn" lane.[16]

Data & Protocols

Table 1: Typical Mobile Phase Systems and Expected Rf Values
CompoundRelative PolarityTypical Mobile Phase (Hexane:Ethyl Acetate)Expected Relative Rf
Aniline (Starting Material)Medium4:1~0.4 - 0.5
Ethyl Cyanoacetate (Starting Material)Medium-High4:1~0.5 - 0.6
N-Phenylcyanoacetamide (Product) High 4:1 ~0.2 - 0.3

Note: These Rf values are illustrative. Actual values are highly dependent on the exact conditions (plate manufacturer, temperature, chamber saturation) and should be determined experimentally.

Experimental Protocol: Step-by-Step TLC Monitoring
  • Chamber Preparation: Pour your chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.[17][18]

  • Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).[1]

  • Sample Preparation:

    • SM: Dissolve a tiny amount of your starting amine (e.g., aniline) in a few drops of ethyl acetate.

    • Rxn: At a specific time point, withdraw a drop of your reaction mixture and dilute it in ~0.5 mL of ethyl acetate.

  • Spotting: Using separate capillary tubes, lightly touch the tube to the appropriate mark on the origin line. Keep the spots small (1-2 mm in diameter).[7] For the "Co" lane, spot the "SM" solution first, let it dry, then spot the "Rxn" solution directly on top of it.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[18] Cover the chamber and allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top.[1]

  • Visualization & Analysis: Remove the plate, immediately mark the solvent front with a pencil, and let it dry completely. Visualize using a UV lamp first, circling all spots.[18] Analyze the relative positions of the spots to determine the reaction's progress as described in the FAQ section.

Visual Workflow & Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting common TLC issues encountered during your synthesis.

TLC_Troubleshooting cluster_start TLC Result Analysis cluster_problems Problem Identification cluster_solutions Corrective Actions start Observe Developed TLC Plate streaking Streaking or Elongated Spots Sample Overloaded? Acidic/Basic Compound? start->streaking Spots are streaked? no_spots No Visible Spots Sample Too Dilute? Not UV-Active? Solvent Line Too High? start->no_spots No spots visible? poor_sep Poor Separation Spots at Baseline (Low Rf)? Spots at Front (High Rf)? start->poor_sep Poor separation? end_node Optimal TLC Result start->end_node Clear, round spots with good separation? sol_streaking Solutions for Streaking Dilute Sample Add Acid/Base to Eluent streaking->sol_streaking sol_no_spots Solutions for No Spots Concentrate Sample / Re-spot Use Chemical Stain (Iodine, KMnO4) Check Chamber Setup no_spots->sol_no_spots sol_poor_sep Solutions for Separation Increase Eluent Polarity Decrease Eluent Polarity poor_sep:f1->sol_poor_sep:f1 poor_sep:f2->sol_poor_sep:f2 sol_streaking->end_node sol_no_spots->end_node sol_poor_sep->end_node

Caption: Troubleshooting decision tree for common TLC analysis issues.

References

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of Missouri–St. Louis. TLC Visualization Solutions. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?[Link]

  • Chemistry For Everyone. (2025, February 1). What Is The Mobile Phase In TLC Chromatography?. YouTube. [Link]

  • Reddit. (2021, October 27). TLC Mobile Phase Selection. r/chemhelp. [Link]

  • Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. RSC Publishing. [Link]

  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. [Link]

  • National Center for Biotechnology Information. Acetamide, 2-cyano-N-phenyl-. PubChem. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]

  • SIELC Technologies. (2018, February 16). Acetamide, 2-cyano-N-phenyl-. [Link]

  • ResearchGate. (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. [Link]

  • International Journal of Pharmaceutical and Research Sciences. (2024, July 7). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. [Link]

  • TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2017, April 27). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. [Link]

  • ResearchGate. 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... [Link]

  • ResearchGate. Synthesis of cyanoacetamide derivatives 2aed. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. YouTube. [Link]

  • Merck. TLC Tips and Tricks. [Link]

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Technical Support Center: Optimizing Cyanoacetamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyanoacetamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights to help you optimize your catalyst selection and reaction conditions for successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of cyanoacetamide derivatives, particularly through common methods like the Knoevenagel condensation.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield is a frequent challenge and can stem from several factors, ranging from catalyst choice to reaction conditions. A systematic approach is crucial for troubleshooting.

Possible Causes and Solutions:

  • Catalyst Inefficiency: The choice and activity of your catalyst are paramount. Weak bases are typically employed to prevent self-condensation of the aldehyde or ketone starting material.[1][2][3]

    • Solution:

      • Ensure your catalyst (e.g., piperidine, pyridine, triethylamine) is fresh and not degraded.[4]

      • Optimize the catalyst loading. Too much catalyst can lead to side reactions.[4]

      • Consider alternative catalysts. For instance, ammonium salts like ammonium acetate can be effective.[4] For greener approaches, catalysts like L-proline or even water under certain conditions have shown promise.[1][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that significantly influence the reaction outcome.[1][4]

    • Solution:

      • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[4] However, excessive heat can promote side reactions.

      • Solvent: The polarity of the solvent can affect reaction rates and yields.[1] Protic solvents like ethanol or methanol are commonly used.[4] Aprotic polar solvents such as DMF or acetonitrile have also demonstrated high conversions in shorter times.[1] In some cases, solvent-free conditions can improve yields and are more environmentally friendly.[4]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1] Incomplete conversion is a major contributor to low yields.[1]

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium or lead to reversible reactions.[1][4]

    • Solution: Remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark trap with a solvent like toluene or by using a desiccant.[1]

  • Purity of Reactants: Impurities in your starting materials (aldehyde/ketone and cyanoacetamide) can interfere with the reaction.[4]

    • Solution: Ensure the purity of your reactants through appropriate purification techniques like recrystallization or distillation before starting the reaction.

Issue 2: Formation of Side Products

Q: I am observing significant formation of side products, complicating purification. What are the likely side reactions and how can I minimize them?

A: Side product formation is often linked to the reactivity of the starting materials and the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of Carbonyl Compound: Aldehydes and ketones, especially those with α-hydrogens, can undergo self-condensation (an aldol reaction) in the presence of a base.

    • Mitigation:

      • Use a weak base catalyst (e.g., piperidine, pyridine) instead of a strong base (e.g., NaOH, KOH).[1][2][3] Strong bases are more likely to promote self-condensation.[2]

      • Control the addition of the base, adding it slowly to the reaction mixture.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with another equivalent of the active methylene compound (cyanoacetamide) via a Michael addition.

    • Mitigation:

      • Use a stoichiometric amount or a slight excess (1 to 1.2 equivalents) of the active methylene compound.[1]

      • Monitor the reaction closely and stop it once the starting carbonyl compound is consumed to prevent further reaction of the product.

  • Polymerization: Some aldehydes and activated alkenes are prone to polymerization under certain conditions.

    • Mitigation:

      • Maintain a controlled reaction temperature.

      • Consider using a radical inhibitor if polymerization is suspected.

Catalyst Selection and Optimization FAQ

This section provides answers to frequently asked questions regarding the selection and optimization of catalysts for cyanoacetamide derivative synthesis.

Q1: What are the most common types of catalysts used for synthesizing cyanoacetamide derivatives, and how do I choose the right one?

A1: The most prevalent reaction for this synthesis is the Knoevenagel condensation, which is typically base-catalyzed.[1] The choice of catalyst depends on the specific substrates and desired reaction conditions.

  • Weak Organic Bases: Piperidine, pyridine, and triethylamine are the most common choices.[2][6][7] They are effective at deprotonating the active methylene group of cyanoacetamide without causing significant self-condensation of the carbonyl reactant.[2][3] Piperidine is often used in refluxing ethanol.[7]

  • Alkali Metal Alkoxides: Sodium ethoxide can be used, especially for the synthesis of the initial cyanoacetamides from primary amines and ethyl cyanoacetate.[8]

  • Ammonium Salts: Ammonium acetate is another viable option that can act as a catalyst.[4]

  • Green Catalysts: In the pursuit of more environmentally benign synthesis, options like L-proline and even water have been explored.[1][5] Some reactions have also been shown to work well under solvent-free conditions or with microwave irradiation, which can reduce reaction times and improve yields.[9]

Catalyst Selection Guide:

Catalyst TypeTypical SubstratesAdvantagesDisadvantages
Weak Organic Bases (Piperidine, Pyridine)Aldehydes, KetonesReadily available, well-documentedCan be toxic, may require heating
Sodium Ethoxide Primary amines, Ethyl cyanoacetateEffective for amide formationStronger base, risk of side reactions
Ammonium Acetate Aldehydes, KetonesMild, can be used in various solventsMay require higher temperatures
Green Catalysts (L-proline, Water)Various aldehydesEnvironmentally friendly, mild conditionsMay not be universally applicable, slower reaction rates

Q2: How does the catalyst mechanism work in a Knoevenagel condensation for cyanoacetamide synthesis?

A2: The base catalyst plays a crucial role in initiating the reaction by deprotonating the active methylene compound.

Mechanism Steps:

  • Enolate Formation: The base abstracts an acidic α-hydrogen from the cyanoacetamide, creating a resonance-stabilized carbanion (enolate).[10]

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[10]

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst or the solvent, to form a β-hydroxy compound.[10]

  • Dehydration: The β-hydroxy compound undergoes base-induced dehydration (elimination of a water molecule) to form the final α,β-unsaturated cyanoacetamide derivative.[10]

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Cyanoacetamide NC-CH2-CONH2 Enolate [NC-CH-CONH2]⁻ Cyanoacetamide->Enolate + Base Base Base BaseH Base-H⁺ Base->BaseH - H⁺ Enolate_ref [NC-CH-CONH2]⁻ Aldehyde R-CHO Alkoxide R-CH(O⁻)-CH(CN)CONH2 Alkoxide_ref R-CH(O⁻)-CH(CN)CONH2 Enolate_ref->Alkoxide + R-CHO BetaHydroxy R-CH(OH)-CH(CN)CONH2 BetaHydroxy_ref R-CH(OH)-CH(CN)CONH2 Alkoxide_ref->BetaHydroxy + H⁺ Product R-CH=C(CN)CONH2 Water H₂O BetaHydroxy_ref->Product - H₂O Troubleshooting_Workflow start Low Yield Observed check_catalyst 1. Check Catalyst - Is it fresh? - Is the loading optimal? start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Is the temperature appropriate? - Is the solvent optimal? check_catalyst->check_conditions If catalyst is okay optimize_catalyst Action: Use fresh catalyst, try different loading, or switch to an alternative catalyst. check_catalyst->optimize_catalyst If issues are found check_water 3. Consider Water Removal - Is water inhibiting the reaction? check_conditions->check_water If conditions seem optimal optimize_conditions Action: Adjust temperature, screen different solvents, and optimize reaction time via TLC monitoring. check_conditions->optimize_conditions If optimization is needed check_reactants 4. Verify Reactant Purity - Are starting materials pure? check_water->check_reactants If water is not the issue remove_water Action: Use a Dean-Stark trap or add a desiccant. check_water->remove_water If water removal is necessary purify_reactants Action: Purify starting materials before reaction. check_reactants->purify_reactants If impurities are suspected end Improved Yield check_reactants->end If all checks pass optimize_catalyst->check_catalyst optimize_conditions->check_conditions remove_water->check_water purify_reactants->check_reactants

Caption: Troubleshooting workflow for low yield in cyanoacetamide synthesis.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(3), 259-286. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Semantic Scholar. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

  • Fadda, A. A. (2025). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

  • ijrpr. (n.d.). Optimized Methodology for the Efficient Synthesis of Aldehydes from Cyanoacetamide. [Link]

  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. [Link]

  • Koszelewski, D., & Ostaszewski, R. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. [Link]

  • Google Patents. (n.d.). Synthesis method of cyanoacetamide.
  • Organic Syntheses. (n.d.). Cyanoacetamide. [Link]

  • Dömling, A., et al. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for preparing cyanoacetamide.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

  • Google Patents. (n.d.). Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. [Link]

  • Synthetic Pages. (2006). Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. [Link]

  • Gkaragkouni, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Rauf, A., et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. European Journal of Chemistry, 6(2), 163-168. [Link]

  • ResearchGate. (n.d.). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. [Link]

  • Dömling, A., et al. (n.d.). Cyanoacetamide multicomponent reaction (I): Parallel synthesis of cyanoacetamides. PubMed. [Link]

  • MDPI. (2024). Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions. [Link]

  • ResearchGate. (2015). (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity in Carbodiimide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbodiimide-mediated derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize carbodiimide chemistry for creating amide bonds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face, particularly the critical issue of moisture sensitivity. Low yields and reaction failures in carbodiimide couplings can often be traced back to the unwanted, competitive reaction with water. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during carbodiimide coupling reactions. Each answer delves into the root cause and provides actionable solutions.

Q1: My reaction yield is extremely low, or the reaction failed completely. What are the most likely causes?

A1: A low or zero yield in a carbodiimide coupling reaction is one of the most common issues and almost always points to one of three culprits: reagent integrity, moisture contamination, or incorrect reaction conditions.

  • Reagent Hydrolysis: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are highly hygroscopic and moisture-sensitive.[1] If stored improperly or handled in a humid environment, they will readily hydrolyze, rendering them inactive. The central carbon atom of the carbodiimide (–N=C=N–) is highly electrophilic and susceptible to nucleophilic attack by water.[2] Always allow EDC and NHS vials to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[3] For best results, use fresh reagents or aliquot newly purchased reagents into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect pH: The two stages of the EDC/NHS reaction have different optimal pH ranges. Carboxyl group activation by EDC is most efficient under slightly acidic conditions (pH 4.5–6.0).[4][5] However, the subsequent coupling of the NHS-ester to the primary amine is most efficient at a physiological to slightly basic pH (7.0–8.5).[3][4] Running the entire reaction at a suboptimal pH will drastically reduce efficiency.

  • Incompatible Buffers: Your buffer system can be a source of reaction failure. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with your substrates for the coupling reagents, effectively quenching the reaction.[3][10][11]

Q2: I'm seeing a significant amount of a byproduct that isn't my desired product. What is it and how can I prevent it?

A2: The most common side reaction in carbodiimide chemistry is the formation of a stable, unreactive N -acylurea .[12][13][14] This occurs when the initial O-acylisourea intermediate, instead of reacting with your amine or NHS, undergoes an intramolecular rearrangement.[13] This side reaction is particularly prevalent under the following conditions:

  • Absence of an Effective Nucleophile: If the concentration of the amine (or NHS) is too low or if the amine is sterically hindered, the O-acylisourea intermediate has a longer lifetime, increasing the probability of it rearranging to the N-acylurea.

  • Presence of Excess Carbodiimide: Using a large excess of EDC can sometimes promote side reactions.[15]

  • Solvent Effects: The rearrangement can be minimized by using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, for non-aqueous reactions.[13]

The primary strategy to prevent N -acylurea formation is the addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These additives rapidly react with the O-acylisourea intermediate to form a more stable active ester (an NHS-ester or HOBt-ester).[8][12] This active ester is less prone to rearrangement but is still highly reactive towards primary amines, thus channeling the reaction toward the desired amide product.[8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in carbodiimide coupling reactions.

G start Problem: Low or No Yield reagents 1. Check Reagents start->reagents conditions 2. Check Conditions start->conditions moisture 3. Check for Moisture start->moisture sol_reagents1 Use fresh EDC/NHS. Aliquot upon receipt. reagents->sol_reagents1 Hygroscopic? sol_reagents2 Run small-scale control reaction. reagents->sol_reagents2 Activity unknown? sol_cond1 Verify pH of each step. (Activation vs. Coupling) conditions->sol_cond1 pH incorrect? sol_cond2 Use non-competing buffers (e.g., MES, PBS). conditions->sol_cond2 Buffer contains amines/carboxyls? sol_cond3 Optimize reagent stoichiometry. conditions->sol_cond3 Side products observed? sol_moisture1 Use anhydrous grade solvents. Store over molecular sieves. moisture->sol_moisture1 Solvents hydrous? sol_moisture2 Oven-dry glassware. moisture->sol_moisture2 Glassware wet? sol_moisture3 Run under inert gas (N2 or Ar). moisture->sol_moisture3 Atmosphere humid?

Caption: A logical troubleshooting workflow for low-yield carbodiimide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can you explain exactly why water is so detrimental to the reaction?

A1: Water interferes via hydrolysis at two key points in the reaction mechanism.

  • Hydrolysis of the O -acylisourea Intermediate: After the carbodiimide (EDC) activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is the pivotal point of the reaction. However, it is extremely unstable in water.[15][4] Water molecules can act as nucleophiles, attacking the activated carbonyl carbon. This attack leads to the collapse of the intermediate, regenerating the original carboxylic acid and producing a soluble N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct.[5] This pathway directly competes with the desired reaction of the intermediate with an amine (or NHS).

  • Hydrolysis of the NHS-Ester: To combat the instability of the O-acylisourea, NHS is added to convert it into a semi-stable NHS-ester.[4][6] While this NHS-ester is significantly more resistant to spontaneous hydrolysis than the O-acylisourea, it is not completely inert.[6] The rate of NHS-ester hydrolysis is highly pH-dependent. At pH 7, the half-life of an NHS-ester is several hours, but at pH 8.6, it drops to just 10 minutes.[7] Therefore, even with NHS, the presence of water creates a time-sensitive window for the amine coupling to occur before the activated ester is hydrolyzed.

Reaction Mechanism: Desired Pathway vs. Hydrolysis

G cluster_main Desired Amide Formation Pathway cluster_side Competing Hydrolysis Pathway RCOOH Carboxylic Acid O_acyl O-Acylisourea (Unstable Intermediate) RCOOH->O_acyl + EDC EDC EDC NHS_ester NHS-Ester (Semi-Stable) O_acyl->NHS_ester + NHS Hydrolysis1 Hydrolysis O_acyl->Hydrolysis1 Fast NHS NHS Amide Stable Amide Bond NHS_ester->Amide + Amine Hydrolysis2 Hydrolysis NHS_ester->Hydrolysis2 pH-dependent Amine Primary Amine Water Water (H₂O) Water->Hydrolysis1 Water->Hydrolysis2

Caption: The EDC/NHS reaction pathway showing the desired amide formation versus competing hydrolysis.

Q2: What are the optimal pH ranges and recommended buffers?

A2: A two-step pH strategy is crucial for maximizing yield. Using the wrong buffer can completely inhibit the reaction.

Reaction Step Optimal pH Range Recommended Buffers Buffers to AVOID Rationale
1. Carboxyl Activation 4.5 - 6.0MES[3][5]Acetate, Citrate, Tris, GlycineAcidic pH protonates the carbodiimide, making it reactive, while keeping the carboxyl group sufficiently deprotonated.[16] Buffers with carboxyls or amines will compete.[3][11]
2. Amine Coupling 7.0 - 8.5PBS, Borate, Bicarbonate[3]Tris, GlycineThe primary amine must be deprotonated (nucleophilic) to attack the NHS-ester. This is favored at physiological to slightly basic pH.[4]

Q3: What are the key differences between EDC, DCC, and DIC?

A3: The choice of carbodiimide often depends on the solvent system and the ease of purification.

Feature EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)DCC (N,N'-Dicyclohexylcarbodiimide)DIC (N,N'-Diisopropylcarbodiimide)
Solubility Water-soluble .[1][15] Ideal for bioconjugations in aqueous buffers.Water-insoluble .[15] Used in organic solvents (DCM, DMF, THF).Water-insoluble .[17] A liquid at room temp, used in organic solvents.
Byproduct N-ethyl-N'-(3-dimethylaminopropyl)ureaDicyclohexylurea (DCU)Diisopropylurea (DIU)
Byproduct Removal Water-soluble . Easily removed by aqueous workup or dialysis.[1][18]Insoluble in most organic solvents. Removed by filtration.[15][17]Soluble in common organic solvents. More difficult to remove.[12][17]
Primary Use Bioconjugation of proteins, peptides, and nucleic acids in aqueous media.Solid-phase peptide synthesis (SPPS), organic synthesis.[15][17]Automated SPPS, organic synthesis where filtration of DCU is problematic.[12][14]
Handling Hygroscopic solid (HCl salt).[19]Waxy, low-melting point solid.[12]Liquid, easier to dispense.[12][17]

Key Experimental Protocols

Protocol 1: Two-Step Aqueous Protein-Protein Conjugation using EDC/NHS

This protocol is designed for sequentially coupling two proteins, which minimizes unwanted self-conjugation.[20]

Materials:

  • Protein #1 (containing carboxyl groups)

  • Protein #2 (containing primary amine groups)

  • EDC (e.g., Thermo Scientific, Cat. No. 22980)

  • Sulfo-NHS (e.g., Thermo Scientific, Cat. No. 24510)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[20]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 2-Mercaptoethanol and Hydroxylamine-HCl

  • Desalting Columns (e.g., Zeba Spin Desalting Columns)

Procedure:

  • Reagent Equilibration: Allow EDC and Sulfo-NHS vials to warm completely to room temperature before opening to prevent moisture condensation.

  • Prepare Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer to a concentration of 1-2 mg/mL.

    • Add EDC to a final concentration of ~2-4 mM.

    • Add Sulfo-NHS to a final concentration of ~5-10 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Quench Excess EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 10 minutes. This step inactivates the EDC to prevent it from crosslinking Protein #2 in the next step.[20]

  • Remove Excess Reagents: Immediately pass the activated Protein #1 solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This removes excess EDC, Sulfo-NHS, and quenching reagents.[20]

  • Coupling to Protein #2:

    • Immediately combine the purified, activated Protein #1 with Protein #2 in Coupling Buffer. A 1:1 molar ratio is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters.

  • Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove unreacted proteins.

Protocol 2: Anhydrous Amide Coupling in Organic Solvent

This protocol is a general procedure for solution-phase coupling under anhydrous conditions.[8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)[21]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Oven-dry all glassware and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Initial Dissolution: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt hydrate (1.2 eq) in the chosen anhydrous solvent.

  • Pre-activation: Cool the reaction mixture to 0°C using an ice bath.

  • Add Carbodiimide: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0°C. This allows for the formation of the active HOBt-ester.

  • Add Amine: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification: Once complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

References

  • Wrobel, N., Schinkinger, M., & Mirsky, V. M. (2002). A Novel Ultraviolet Assay for Testing Side Reactions of Carbodiimides. ResearchGate. Retrieved from [Link]

  • Xiao, S., et al. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Royal Society of Chemistry. Retrieved from [Link]

  • Olde Damink, L. H., et al. (1995). Control of pH alters the type of cross-linking produced by 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) treatment of acellular matrix vascular grafts. PubMed. Retrieved from [Link]

  • Reddit. (2025). Can coupling agents react with each other in water?. r/Chempros. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of the rate of EDC hydrolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from

  • Lallana, E., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (n.d.). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of Z-L-Phg-Val-OMe. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. r/chemistry. Retrieved from [Link]

  • Scharlab. (n.d.). Solvents and reagents for peptide synthesis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone help with EDC/NHS in non-aqueous medium?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbodiimides. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • University of Louisville. (n.d.). Clean & Fast Amide Couplings in Water. Retrieved from [Link]

  • Žatko, D., Věžník, J., & Lyutakov, O. (2018). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. Retrieved from [Link]

  • PMC. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • PubMed. (n.d.). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Retrieved from [Link]

  • ResearchGate. (2019). Which reagents are not compatible with EDC-NHS coupling reaction?. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the bulk production of 2-Cyano-N-phenylacetamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your process development.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.

Q1: What is the most common and scalable method for synthesizing this compound?

The most established and widely used method for synthesizing this compound on a large scale is the condensation reaction between aniline and an ethyl cyanoacetate derivative.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group of aniline attacks the carbonyl carbon of the ethyl cyanoacetate, leading to the formation of the desired amide bond and the elimination of ethanol.[1][2] This method is favored for its straightforwardness and efficiency.[2]

Q2: What are the recommended starting materials and solvents for bulk production?

For bulk production, the standard starting materials are aniline and ethyl cyanoacetate .[1] The choice of solvent can significantly impact reaction time and temperature.[3] High-boiling point solvents such as toluene or N,N-dimethylformamide (DMF) are often employed to facilitate the reaction at elevated temperatures, which helps to drive the condensation to completion.[3][4] In some cases, the reaction can be run neat (without a solvent), particularly if the reaction temperature can be adequately controlled.[3]

Q3: What are the typical reaction conditions for this synthesis?

The reaction is typically carried out by heating the mixture under reflux for several hours.[3][4] The progress of the reaction should be monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine when the reaction has reached completion.[2][3] Optimization studies have shown that basic catalysts, such as triethylamine, N-methylpiperazine, or 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used to improve reaction efficiency, potentially allowing for lower reaction temperatures (20-25°C) and shorter reaction times (2-5 hours).[1]

Q4: My product yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. To address this, consider extending the reaction time or increasing the temperature.[3] Monitoring the reaction by TLC is crucial to ensure all starting material has been consumed.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[3]

  • Loss during Workup: Significant product loss can occur during extraction, washing, and purification steps.[3] Ensure efficient phase separation and minimize the number of transfers.

  • Purity of Reagents: Using impure starting materials can introduce contaminants that may interfere with the reaction or lead to unwanted side reactions, ultimately lowering the yield.[3]

Q5: What are the common side reactions, and how can they be minimized?

A common side reaction is the hydrolysis of the nitrile group to a carboxylic acid, particularly if water is present in the reaction mixture. To avoid this, ensure that all reagents and solvents are anhydrous. Another potential side reaction is the formation of N-acylurea when using coupling agents like EDC.

Q6: How is the crude product typically purified on a large scale?

For large-scale purification, recrystallization is a common and effective method.[2] A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the pure this compound.[2] The purified product is then collected by filtration and dried under vacuum to remove any residual solvent.[2]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Temperature Gradually increase the reaction temperature while monitoring for product formation using TLC.The amidation reaction often requires sufficient thermal energy to overcome the activation barrier.
Catalyst Inactivity If using a catalyst, ensure it is fresh and has been stored under appropriate conditions. Consider adding a fresh portion of the catalyst.Catalysts can degrade over time or become poisoned by impurities, reducing their effectiveness.
Poor Mixing Increase the stirring rate to ensure homogeneous mixing of the reactants.Inadequate mixing can lead to localized concentration gradients and slow reaction rates, especially in larger reactors.
Problem 2: Formation of a Significant Amount of Byproduct
Potential Cause Troubleshooting Action Scientific Rationale
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water can lead to the hydrolysis of the nitrile group to a carboxylic acid, a common side reaction.[3]
Reaction Temperature Too High Lower the reaction temperature and extend the reaction time.High temperatures can promote side reactions and decomposition of the product or starting materials.
Incorrect Stoichiometry Carefully verify the molar ratios of the reactants.An excess of one reactant can sometimes lead to the formation of undesired byproducts.
Problem 3: Difficulty in Isolating the Product
Potential Cause Troubleshooting Action Scientific Rationale
Product is Oiling Out During Recrystallization Adjust the solvent system for recrystallization. A different ratio of solvents or a completely different solvent system may be required.The solubility of the product is highly dependent on the solvent system and temperature. "Oiling out" occurs when the product is not sufficiently soluble in the hot solvent or becomes supersaturated too quickly upon cooling.
Emulsion Formation During Extraction Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.The increased ionic strength of the aqueous phase can help to disrupt the emulsion and improve phase separation.
Product is Too Soluble in the Mother Liquor Cool the recrystallization mixture to a lower temperature (e.g., in an ice bath) to maximize product precipitation.The solubility of the product decreases at lower temperatures, leading to a higher recovery.

III. Experimental Protocols & Methodologies

Protocol 1: Bulk Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound on a larger scale.

Materials and Equipment:

  • Aniline

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling point solvent)[2]

  • Large reaction vessel with a mechanical stirrer, reflux condenser, and temperature probe

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a large, dry reaction vessel, combine aniline (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).[2]

  • Solvent Addition: Add a suitable volume of toluene to facilitate mixing and heat transfer.[2]

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[2]

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution. Further cooling in an ice bath can increase the yield of the precipitate.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any remaining impurities.[4]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.[2]

Protocol 2: Recrystallization for Purification

Procedure:

  • Dissolution: Transfer the crude this compound to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[4]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.[4]

  • Filtration: Collect the purified crystals by filtration.

  • Drying: Dry the crystals in a vacuum oven.

IV. Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification & Drying A 1. Charge Reactants (Aniline, Ethyl Cyanoacetate) & Solvent (Toluene) B 2. Heat to Reflux A->B C 3. Monitor Reaction (e.g., TLC) B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Filter Precipitate D->E F 6. Wash with Cold Ethanol E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Dry under Vacuum G->H I Final Product: This compound H->I

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckReaction Is the reaction complete? Start->CheckReaction CheckPurity Are starting materials pure? CheckReaction->CheckPurity Yes Incomplete Extend reaction time or increase temperature CheckReaction->Incomplete No CheckWorkup Was there significant loss during workup? CheckPurity->CheckWorkup Yes Impure Purify starting materials CheckPurity->Impure No WorkupLoss Optimize extraction and filtration procedures CheckWorkup->WorkupLoss Yes Success Yield Improved CheckWorkup->Success No Incomplete->CheckReaction Impure->CheckReaction WorkupLoss->CheckReaction

Caption: A decision tree to diagnose and address causes of low product yield.

V. Safety Precautions

When handling the chemicals involved in this synthesis, it is crucial to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.[5][6]

  • Handling of Reagents:

    • Aniline: Aniline is toxic and can be absorbed through the skin. Handle with extreme care.

    • Ethyl cyanoacetate: May cause irritation. Avoid contact with skin and eyes.[5]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[5][7]

In case of exposure:

  • Skin contact: Immediately wash the affected area with plenty of soap and water.[5]

  • Eye contact: Rinse cautiously with water for several minutes.[5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5]

  • Ingestion: Rinse mouth and seek immediate medical attention.[5]

VI. References

  • 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook. (n.d.). Retrieved from

  • Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. - Benchchem. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • Buy this compound | 621-03-4 - Smolecule. (n.d.). Retrieved from

  • Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (n.d.). Retrieved from

  • 2-Cyano-N-methylacetamide - Apollo Scientific. (n.d.). Retrieved from

  • SAFETY DATA SHEET. (2024-09-06). Retrieved from

  • Common side reactions in 2-cyano-N-(3-phenylpropyl)acetamide synthesis and how to avoid them. - Benchchem. (n.d.). Retrieved from

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides | Request PDF - ResearchGate. (2025-08-07). Retrieved from

  • CYANOACETAMIDE FOR SYNTHESIS MSDS | CAS 107-91-5 MSDS - Loba Chemie. (2016-05-25). Retrieved from

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-phenylacetamide Derivatives: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile N-phenylacetamide Scaffold

N-phenylacetamide derivatives represent a significant class of organic compounds in medicinal chemistry, characterized by a core structure that allows for extensive functionalization. This versatility has led to the discovery of a wide spectrum of biological activities, making this scaffold a fertile ground for the development of novel therapeutic agents. This guide delves into a comparative analysis of these activities, elucidating the structure-activity relationships (SAR) that govern their efficacy and exploring the underlying mechanisms of action. By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways, we aim to provide a valuable resource for the rational design and evaluation of new N-phenylacetamide-based drug candidates.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research has focused on the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. The primary mechanism underlying their anticancer activity is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[1][2]

Comparative Cytotoxicity

The anticancer efficacy of N-phenylacetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Compound IDDerivative ClassCell LineIC50 (µM)Reference
3d PhenylacetamideMDA-MB-468 (Breast Cancer)0.6 ± 0.08[2]
PC-12 (Pheochromocytoma)0.6 ± 0.08[2]
3c PhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.08[2]
3d PhenylacetamideMCF-7 (Breast Cancer)0.7 ± 0.4[2]

This table presents a selection of cytotoxicity data for illustrative purposes. A comprehensive review of the literature will reveal a broader range of derivatives and their activities against numerous other cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Studies have revealed that specific structural modifications significantly impact the anticancer potential of these derivatives. For instance, some studies have shown that certain substitutions can enhance cytotoxicity.[2] The strategic placement of various functional groups on the phenyl ring allows for the fine-tuning of activity, providing a clear rationale for the synthesis of new analogues with improved therapeutic indices.

Mechanism of Action: The Apoptotic Pathway

N-phenylacetamide derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins.[1][2][3] This includes the upregulation of pro-apoptotic proteins such as Bax and FasL, and the activation of executioner caspases like caspase-3.[2][3]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway N-phenylacetamide N-phenylacetamide FasL FasL N-phenylacetamide->FasL Upregulates Bax Bax N-phenylacetamide->Bax Upregulates Procaspase-8 Procaspase-8 FasL->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Procaspase-9 Procaspase-9 Cytochrome_c->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Generalized signaling pathway for apoptosis induced by N-phenylacetamide derivatives.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain N-phenylacetamide derivatives have demonstrated significant potential as anticonvulsant agents, with their primary mechanism of action attributed to the blockade of voltage-gated sodium channels.[4][5] This action reduces the hyperexcitability of neurons, a hallmark of epileptic seizures.

Comparative Anticonvulsant Efficacy

The anticonvulsant activity is typically evaluated in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[6][7] The median effective dose (ED50) is determined to quantify the potency of the compounds.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Compound 12 24.0Inactive[6]
Compound 14 8.0Inactive[6]
Phenytoin (Standard) --[6]
Carbamazepine (Standard) --[6]

Note: The table showcases the potency of selected derivatives in the MES test, a model for generalized tonic-clonic seizures. The lack of activity in the scPTZ test suggests a specific mechanism of action.

Structure-Activity Relationship (SAR) Insights

For anticonvulsant N-phenylacetamides, the substitution pattern on the anilide ring and the nature of the amine moiety are critical for activity.[4] Lipophilicity and the presence of a phenyl ring near the amine have been shown to enhance sodium channel blocking activity.[4] A three-carbon spacer between the amide and amine functionalities is often optimal.[4]

Mechanism of Action: Sodium Channel Blockade

The anticonvulsant effect of these derivatives is primarily mediated by their ability to block voltage-gated sodium channels in a state-dependent manner, showing a higher affinity for the open and inactivated states of the channel. This blockade inhibits the influx of sodium ions, thereby stabilizing neuronal membranes and preventing the rapid and repetitive firing that underlies seizures.

sodium_channel_blockade cluster_channel_states Voltage-Gated Sodium Channel States Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation Reduced_Na_Influx Reduced_Na_Influx Open->Reduced_Na_Influx Inactivated->Resting Repolarization Inactivated->Reduced_Na_Influx N-phenylacetamide N-phenylacetamide N-phenylacetamide->Open Binds to N-phenylacetamide->Inactivated Binds to Neuronal_Stabilization Neuronal_Stabilization Reduced_Na_Influx->Neuronal_Stabilization

Caption: Mechanism of N-phenylacetamide derivatives as sodium channel blockers.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

N-phenylacetamide derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal strains.

Comparative Antimicrobial Potency

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamide Aspergillus niger32 - 256
2-bromo-N-phenylacetamide Candida albicans32
2-amino-N-(p-Chlorophenyl) acetamide derivatives Acinetobacter baumanniiModerate to high activity
Pseudomonas aeruginosaModerate to high activity
Staphylococcus aureusModerate to high activity

This table provides a summary of the antimicrobial activity of selected N-phenylacetamide derivatives against various pathogens.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is influenced by the substituents on the N-phenylacetamide core. For instance, the incorporation of a thiazole moiety has been shown to enhance antibacterial activity. The nature of the halogen atom in haloacetamide derivatives also plays a crucial role in their antimicrobial effects.

Proposed Mechanisms of Action

The mechanisms by which N-phenylacetamide derivatives exert their antimicrobial effects are varied. In fungi, some derivatives are thought to interact with ergosterol in the plasma membrane, disrupting its integrity. For bacteria, proposed mechanisms include the disruption of the cell membrane and the inhibition of essential enzymes.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of N-phenylacetamide derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the N-phenylacetamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value using appropriate software.

mtt_assay_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Overnight_Incubation Incubate overnight Cell_Seeding->Overnight_Incubation Compound_Treatment Treat cells with N-phenylacetamide derivatives Overnight_Incubation->Compound_Treatment Incubation_Period Incubate for 24-72 hours Compound_Treatment->Incubation_Period MTT_Addition Add MTT solution Incubation_Period->MTT_Addition Formazan_Formation Incubate for 2-4 hours MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Anticonvulsant Screening

This protocol outlines the standard procedures for evaluating the anticonvulsant activity of N-phenylacetamide derivatives in rodent models.

Principle: The Maximal Electroshock (MES) test induces generalized tonic-clonic seizures and is a model for generalized epilepsy. The subcutaneous Pentylenetetrazole (scPTZ) test induces clonic seizures and is a model for absence seizures. The rotarod test is used to assess neurotoxicity.[6][7][10]

Step-by-Step Procedure:

  • Animal Preparation and Acclimation:

    • Use adult male Swiss albino mice or Sprague-Dawley rats.

    • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

    • Allow the animals to acclimate to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • Prepare suspensions of the N-phenylacetamide derivatives in a suitable vehicle (e.g., 1% aqueous solution of Tween 80).

    • Administer the compounds intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30, 100, 300 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for scPTZ).

  • Maximal Electroshock (MES) Test:

    • At a predetermined time after compound administration (e.g., 30 minutes and 4 hours), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

    • Observe the animals for the presence or absence of the hind limb tonic extension phase of the seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • At the same time points as the MES test, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

    • Observe the animals for the onset of clonic seizures (characterized by clonus of at least 5 seconds duration).

    • Protection is defined as the absence of clonic seizures within a specified observation period (e.g., 30 minutes).

  • Neurotoxicity Assessment (Rotarod Test):

    • Assess motor impairment and potential neurotoxicity using a rotarod apparatus.

    • Train the animals to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) before compound administration.

    • At the time of the anticonvulsant tests, place the animals on the rotarod and record the time they are able to maintain their balance.

    • Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.

  • Data Analysis:

    • Determine the percentage of animals protected at each dose for the MES and scPTZ tests.

    • Calculate the ED50 (the dose that protects 50% of the animals) and the TD50 (the dose that causes neurotoxicity in 50% of the animals) using probit analysis.

    • Calculate the Protective Index (PI = TD50/ED50) as a measure of the drug's safety margin.

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after overnight incubation.[14][15]

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial or fungal strain on an appropriate agar plate overnight.

    • Pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the N-phenylacetamide derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the N-phenylacetamide derivative in which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Conclusion

The N-phenylacetamide scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents with a diverse range of biological activities. This guide has provided a comparative analysis of their anticancer, anticonvulsant, and antimicrobial properties, highlighting the crucial role of structure-activity relationships in determining their efficacy. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers to further explore the potential of this promising class of compounds. Future research should continue to focus on the rational design of new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately translating these scientific findings into clinically effective treatments.

References

  • A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. PubMed. Available from: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available from: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available from: [Link]

  • Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. PubMed. Available from: [Link]

  • Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. PubMed. Available from: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells | Request PDF. ResearchGate. Available from: [Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available from: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]

  • Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. PMC - NIH. Available from: [Link]

  • Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. PMC - PubMed Central. Available from: [Link]

  • Staged anticonvulsant screening for chronic epilepsy. PMC - NIH. Available from: [Link]

  • Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. Available from: [Link]

  • Sodium channel blockers – Knowledge and References. Taylor & Francis. Available from: [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. Available from: [Link]

  • Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using micro. CentAUR. Available from: [Link]

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A Guide to the Structural Validation of 2-Cyano-N-phenylacetamide via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The subtle rearrangement of atoms can lead to vastly different chemical and pharmacological properties. This guide provides an in-depth analysis of the structural validation of 2-Cyano-N-phenylacetamide, a valuable building block in organic synthesis, using the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of its spectral data and compare it with that of its constitutional isomers to highlight the discerning power of NMR in averting molecular ambiguity.

The Imperative of Structural Integrity in Synthesis

The journey from a proposed chemical structure on paper to its tangible synthesis in the lab is fraught with possibilities of unforeseen reactions and rearrangements. Isomers, molecules with the same molecular formula but different atomic arrangements, are a common outcome. For a molecule with the formula C₉H₈N₂O, several constitutional isomers are possible, each with a unique connectivity of atoms. Mistaking one isomer for another can have profound consequences, from invalidating research findings to compromising the safety and efficacy of a potential drug candidate. Therefore, robust analytical techniques are not just a matter of good practice; they are a scientific necessity.

¹H and ¹³C NMR: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and informative techniques for determining the structure of organic molecules.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecule's carbon-hydrogen framework.

Deciphering the NMR Fingerprint of this compound

The structure of this compound dictates a unique set of signals in its ¹H and ¹³C NMR spectra. The experimental data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for NMR analysis.

¹H NMR Spectrum (400 MHz, DMSO-d₆) of this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.29Singlet1H-NH- (Amide proton)
7.81 – 7.47Multiplet2HAromatic protons (ortho to -NH)
7.38 – 7.28Multiplet2HAromatic protons (meta to -NH)
7.09Triplet of triplets1HAromatic proton (para to -NH)
3.90Singlet2H-CH₂- (Methylene protons)

¹³C NMR Spectrum (100 MHz, DMSO-d₆) of this compound:

Chemical Shift (δ) ppmAssignment
161.5C=O (Amide carbonyl)
138.8Aromatic C (quaternary, attached to -NH)
129.4Aromatic CH (meta to -NH)
124.4Aromatic CH (para to -NH)
119.7Aromatic CH (ortho to -NH)
116.4-C≡N (Nitrile carbon)
27.2-CH₂- (Methylene carbon)

Data sourced from The Royal Society of Chemistry. [4]

The singlet at 10.29 ppm in the ¹H NMR spectrum is characteristic of an amide proton, and its integration value of 1H confirms the presence of a single such proton. The aromatic region displays a complex multiplet pattern consistent with a monosubstituted benzene ring. The key feature for confirming this specific isomer is the singlet at 3.90 ppm with an integration of 2H. This signal unequivocally corresponds to a methylene group (-CH₂-) that is not adjacent to any protons, a structural feature unique to this compound among its likely isomers.

In the ¹³C NMR spectrum, the signal at 161.5 ppm is indicative of an amide carbonyl carbon. The nitrile carbon appears at 116.4 ppm, and the methylene carbon at a relatively high field of 27.2 ppm. The number and chemical shifts of the aromatic carbons are also in full agreement with the proposed structure.

Distinguishing this compound from its Isomers

To truly appreciate the diagnostic power of NMR, we must compare the spectrum of this compound with those of its constitutional isomers. Let's consider three potential alternatives: Mandelonitrile, 3-Hydroxy-2-phenylpropanenitrile, and N-(cyanomethyl)benzamide.

CompoundKey Distinguishing ¹H NMR FeaturesKey Distinguishing ¹³C NMR Features
This compound Singlet at ~3.90 ppm (2H, -CH₂-). Amide proton singlet at ~10.29 ppm.Methylene carbon at ~27.2 ppm. Amide carbonyl at ~161.5 ppm.
Mandelonitrile Singlet at ~5.46 ppm (1H, -CH(OH)-). Broad singlet for the hydroxyl proton. No amide proton.Methine carbon (-CH(OH)-) at ~63.2 ppm. No amide carbonyl signal.
3-Hydroxy-2-phenylpropanenitrile Doublet for the -CH₂- group and a triplet for the -CH(OH)- group, showing coupling. No amide proton.Two distinct aliphatic carbon signals. No amide carbonyl signal.
N-(cyanomethyl)benzamide Doublet for the -CH₂- group coupled to the amide proton. Amide proton appears as a triplet.Methylene carbon signal shifted further downfield compared to this compound.

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

This comparative analysis clearly demonstrates that each isomer presents a unique NMR fingerprint. The multiplicity and chemical shifts of the aliphatic protons are particularly diagnostic.

Experimental Protocol for NMR Analysis

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and adherence to standardized protocols.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a high-purity deuterated solvent that completely dissolves the sample. DMSO-d₆ is a common choice for its excellent solvating power.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Spectrometer Operation
  • Instrument Setup: Insert the sample into the spectrometer's probe.

  • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, well-resolved peaks.

  • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) for ¹H and ¹³C NMR and initiate data acquisition.

  • Processing: After data collection, the raw data is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing and baseline correction are then applied to obtain the final, interpretable spectrum.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound using NMR spectroscopy.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Data Interpretation & Validation Propose_Structure Propose Target Structure (this compound) Synthesize Synthesize Compound Propose_Structure->Synthesize Prep_Sample Prepare NMR Sample Synthesize->Prep_Sample Acquire_H_NMR Acquire ¹H NMR Spectrum Prep_Sample->Acquire_H_NMR Acquire_C_NMR Acquire ¹³C NMR Spectrum Prep_Sample->Acquire_C_NMR Analyze_Spectra Analyze Chemical Shifts, Multiplicity, and Integration Acquire_H_NMR->Analyze_Spectra Acquire_C_NMR->Analyze_Spectra Compare_Isomers Compare with Expected Spectra and Potential Isomers Analyze_Spectra->Compare_Isomers Structure_Confirmed Structure Confirmed Compare_Isomers->Structure_Confirmed Data Matches Structure_Incorrect Structure Incorrect Compare_Isomers->Structure_Incorrect Data Mismatches

Caption: Workflow for the structural validation of a synthesized compound using NMR.

The Molecular Logic: Structure-Spectrum Correlation

The following diagram illustrates how the specific structural features of this compound correlate with its characteristic NMR signals.

Caption: Correlation of structural features of this compound with its NMR signals.

Conclusion

The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a clear and definitive process. The unique chemical shifts, multiplicities, and integration values observed in its spectra provide an unambiguous fingerprint that distinguishes it from its constitutional isomers. This guide underscores the indispensable role of NMR in modern chemical research and development, ensuring the integrity of synthesized materials and the reliability of subsequent scientific investigations. By understanding the principles behind the technique and adhering to rigorous experimental protocols, researchers can confidently navigate the complexities of molecular structure and contribute to the advancement of science on a solid foundation of validated data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69296, this compound. Retrieved from [Link].

  • The Royal Society of Chemistry (2015). Supporting Information for an article. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10758, Mandelonitrile. Retrieved from [Link].

  • The Royal Society of Chemistry (2015). Supplementary Data for an article. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86524, 3-Hydroxy-3-phenylpropanenitrile. Retrieved from [Link].

  • Aouine, Y., Alami, A., El Hallaoui, A., Elachqar, A., El Keroumi, A., & Zouihri, H. (2010). N-(Cyanomethyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(3), o530. [Link].

  • Wikipedia contributors. (2023). Nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link].

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link].

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link].

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A Comparative Guide to the Efficacy of 2-Cyano-N-phenylacetamide-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-cyano-N-phenylacetamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of potent enzyme inhibitors targeting a diverse range of diseases. This guide provides a comparative analysis of the efficacy of various this compound-derived inhibitors, supported by experimental data from peer-reviewed literature. We will delve into their mechanisms of action, present comparative efficacy data, and detail the experimental protocols used to validate their inhibitory activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

The this compound Scaffold: A Foundation for Inhibition

The this compound core, characterized by a cyano group, an acetamide linkage, and a phenyl ring, offers a unique combination of structural features that facilitate interactions with the active sites of various enzymes. The reactivity of the α-carbon and the potential for diverse substitutions on the phenyl ring and the acetamide nitrogen allow for the fine-tuning of inhibitory potency and selectivity. Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2]

Mechanisms of Action: Targeting Key Enzymes

The inhibitory promiscuity of the this compound scaffold is attributed to its ability to engage in multiple types of interactions within an enzyme's active site, including hydrogen bonding, hydrophobic interactions, and in some cases, covalent bond formation.

A notable mechanism for some derivatives, particularly those with an α,β-unsaturated extension, is their action as Michael acceptors. These compounds can form covalent bonds with nucleophilic residues, such as cysteine, in the enzyme's active site, leading to irreversible inhibition. This has been suggested for phenylacrylamide derivatives that can interact with cysteine residues in proteins like Keap-1, a negative regulator of the Nrf2 antioxidant response pathway.[2]

Furthermore, the cyano group can act as a hydrogen bond acceptor or participate in other electronic interactions, while the phenyl ring can be modified with various substituents to optimize binding affinity and selectivity for the target enzyme.

Below is a generalized workflow for the discovery and validation of this compound-derived inhibitors, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization s1 Starting Materials (e.g., 2-cyanoacetamide, aldehydes) s2 Chemical Reaction (e.g., Knoevenagel Condensation) s1->s2 s3 Purification & Characterization (e.g., NMR, Mass Spec) s2->s3 c1 In Vitro Enzyme Assays (Determine IC50) s3->c1 c2 Cell-Based Assays (Assess cellular activity) c1->c2 c3 Mechanism of Action Studies (e.g., Kinetics, Docking) c2->c3 o1 Structure-Activity Relationship (SAR) Studies c3->o1 o2 ADMET Prediction o1->o2 o2->s1 Iterative Design

Caption: A generalized workflow for the development of this compound-derived inhibitors.

Comparative Efficacy of this compound Derivatives

The following table summarizes the inhibitory efficacy (IC50 values) of selected this compound derivatives against various enzyme targets as reported in the literature. This data allows for a direct comparison of the potency of different structural modifications.

Derivative/CompoundTarget EnzymeIC50 (µM)Reference
(E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)Cyclooxygenase-2 (COX-2)Predicted to have affinity[2]
2-(4-Methoxyphenoxy)acetamideMonoamine Oxidase A (MAO-A)>100[3]
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMonoamine Oxidase A (MAO-A)0.018[3]
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMonoamine Oxidase B (MAO-B)0.07[3]
Isatin N-phenylacetamide sulfonamide (2h)Carbonic Anhydrase I (hCA I)0.0451[4]
Isatin N-phenylacetamide sulfonamide (2h)Carbonic Anhydrase II (hCA II)0.00587[4]
Isatin N-phenylacetamide sulfonamide (2h)Carbonic Anhydrase XII (hCA XII)0.00791[4]
N-(4-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetamide (3c)Carbonic Anhydrase IX (hCA IX)Not specified, but showed activity[4]
Fluoro-quinazolinone (CAS-12290-201)Deubiquitinating enzyme VCPIP10.07[5]

Note: The inhibitory activities are highly dependent on the specific assay conditions, and direct comparison should be made with caution.

Spotlight on Anti-Inflammatory Activity: Targeting COX and Other Mediators

Several this compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.[1][2] The compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) has been studied for its potential to inhibit key inflammatory mediators.[2] Molecular docking studies suggest that JMPR-01 exhibits favorable binding affinities for enzymes such as inducible nitric oxide synthase (iNOS), phosphodiesterase 4B (PDE4B), and leukotriene A4 hydrolase (LTA4H), in addition to cyclooxygenase-2 (COX-2).[2]

The signaling pathway below illustrates the central role of COX-2 in inflammation and its inhibition as a therapeutic strategy.

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Inhibitor Inhibitor->COX-2

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Experimental Protocols: A Guide to Validation

The following are representative, detailed methodologies for key experiments used to assess the efficacy of this compound-derived inhibitors.

Synthesis of α,β-Unsaturated 2-Cyanoacetamide Derivatives via Knoevenagel Condensation

This protocol describes a microwave-assisted Knoevenagel condensation for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives.[6]

Materials:

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • 2-Cyanoacetamide

  • Ammonium acetate (catalyst)

  • Microwave reactor

  • Porcelain dish

  • Thin-layer chromatography (TLC) plate

  • Solvents for TLC (e.g., n-hexane:ethyl acetate)

Procedure:

  • Combine equimolar amounts of the substituted benzaldehyde (e.g., 4 mmol) and 2-cyanoacetamide (4 mmol) in a porcelain dish.

  • Add a catalytic amount of ammonium acetate (e.g., 10 mg) and mix thoroughly.

  • Place the dish in a microwave oven and irradiate at a suitable power (e.g., 160 W) for a short duration (e.g., 40 seconds).[6]

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool. The product often precipitates and can be collected by filtration.

  • Purify the product by recrystallization from a suitable solvent system.

  • Characterize the final compound using techniques such as FTIR and ¹H NMR spectroscopy.[6]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.[3]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (this compound derivatives)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Potassium phosphate buffer

  • 96-well microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable solvent.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) in potassium phosphate buffer.

  • Add the test compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., NaOH).

  • Measure the product formation using a microplate reader. For the kynuramine assay, the fluorescent product 4-hydroxyquinoline is measured. For the benzylamine assay, the absorbance of the product can be measured after a secondary reaction.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors with therapeutic potential across a spectrum of diseases. The versatility of this chemical backbone allows for the generation of diverse libraries of compounds that can be screened against various enzymatic targets. The data presented in this guide highlight the efficacy of several derivatives and underscore the importance of continued research in this area. Future studies focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors will be crucial for their translation into clinical candidates.

References

  • da Silva, J. M., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 27(15), 4998. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PLOS ONE, 18(9), e0291475. Retrieved from [Link]

  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. Retrieved from [Link]

  • Kumar, M., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o653. Retrieved from [Link]

  • Dömling, A., et al. (2012). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science, 14(1), 45-53. Retrieved from [Link]

  • Ward, C. C., et al. (2023). Accelerating inhibitor discovery for deubiquitinating enzymes. Nature Chemical Biology, 19(2), 168-177. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Al-Zaydi, K. M. (2014). Synthesis, and synthetic applications of cyanoacetamides. Journal of Saudi Chemical Society, 18(6), 947-975. Retrieved from [Link]

  • Said, M. F., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-756. Retrieved from [Link]

  • Lee, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116413. Retrieved from [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Retrieved from [Link]

Sources

A Comparative Analysis of α-Cyanoacetanilide Derivatives Against Established Anti-inflammatory and Analgesic Agents: Indomethacin and Paracetamol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer and more effective anti-inflammatory and analgesic agents, the scientific community continuously explores novel chemical scaffolds. Among these, α-cyanoacetanilide derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the pharmacological profile of select α-cyanoacetanilide derivatives against two widely used clinical agents: the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin and the common analgesic and antipyretic, paracetamol. This analysis is grounded in experimental data from preclinical studies to offer a clear perspective on their potential therapeutic utility and safety profiles.

Introduction to the Contenders

Indomethacin , a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, has long been a benchmark for anti-inflammatory efficacy.[1][2] However, its clinical use is often limited by a significant risk of gastrointestinal adverse effects, a consequence of its inhibition of the constitutively expressed COX-1 enzyme which is crucial for gastric mucosal protection.[2][3]

Paracetamol (acetaminophen) is one of the most widely used analgesics and antipyretics.[4] Its mechanism of action is not fully elucidated but is thought to involve central nervous system pathways and potentially selective inhibition of COX isoenzymes in specific environments.[4] While generally considered to have a better gastrointestinal safety profile than traditional NSAIDs, overdose can lead to severe hepatotoxicity.[1]

α-Cyanoacetanilide Derivatives represent a class of compounds characterized by a cyano group attached to the α-carbon of an acetanilide backbone. This structural motif has garnered interest for its potential to confer analgesic and anti-inflammatory properties, with the prospect of an improved safety profile. This guide will focus on specific derivatives for which comparative experimental data is available.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for NSAIDs like indomethacin is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including protection of the stomach lining.

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable gastrointestinal side effects are primarily linked to the inhibition of COX-1. The ideal NSAID would selectively inhibit COX-2 over COX-1.

Paracetamol's mechanism is more complex and is still a subject of debate. It is a weak inhibitor of both COX-1 and COX-2 in peripheral tissues, which may explain its limited anti-inflammatory activity. Its analgesic and antipyretic effects are thought to be centrally mediated.

The mechanism of action for many α-cyanoacetanilide derivatives is still under investigation, with some evidence pointing towards modulation of inflammatory pathways, including those involving nitric oxide and cytokines. Some derivatives have also been evaluated for their COX inhibitory activity.

cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Drug Inhibition Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (Physiological)->Gastroprotection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-1 (Constitutive) Inhibits Indomethacin->COX-2 (Inducible) Inhibits Paracetamol Paracetamol Paracetamol->COX-2 (Inducible) Weakly Inhibits (Peripheral) α-Cyanoacetanilide Derivatives α-Cyanoacetanilide Derivatives α-Cyanoacetanilide Derivatives->COX-2 (Inducible) Potentially Inhibits

Figure 1: Simplified diagram of the Cyclooxygenase (COX) pathway and the inhibitory actions of Indomethacin, Paracetamol, and potentially α-Cyanoacetanilide Derivatives.

Comparative Efficacy: In Vivo Experimental Data

To provide a clear and objective comparison, we have summarized the available preclinical data for a representative α-cyanoacetanilide derivative, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), alongside indomethacin and paracetamol. It is important to note that ICMD-01 is a hybrid molecule designed from the structures of indomethacin and paracetamol, and therefore represents a more complex derivative.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and well-established in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[5][6]

CompoundDose (mg/kg)Time (hours)% Inhibition of EdemaReference
ICMD-01 50244.5%[7]
50457.1%[7]
50667.3%[7]
Indomethacin 10350% (ED₅₀)[8]
Dexamethasone --~62% (Average)[7]

Note: Data for Indomethacin is presented as its ED₅₀ (the dose that produces 50% of the maximal effect). Dexamethasone, a potent corticosteroid, is included as a positive control in the ICMD-01 study, providing a benchmark for high efficacy.

The data suggests that ICMD-01 exhibits significant, dose-dependent anti-inflammatory activity, with its efficacy at 50 mg/kg being comparable to the potent anti-inflammatory steroid, dexamethasone. While a direct comparison with indomethacin is challenging due to different experimental parameters, the results position this α-cyanoacetanilide derivative as a compound with notable anti-inflammatory potential.

Analgesic Activity: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a widely used model for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes indicates an analgesic effect.[9][10]

CompoundDose (mg/kg)ED₅₀ (mg/kg)Reference
Paracetamol -61.30 (50.71-74.10)[1][4]
Indomethacin 1051.23% inhibition[11]

Note: Data for Indomethacin is presented as percentage inhibition at a specific dose, as ED₅₀ was not available in the cited study. The ED₅₀ for Paracetamol is provided with its 95% confidence interval.

Safety Profile: Ulcerogenic Potential

A major drawback of many effective NSAIDs, including indomethacin, is their potential to cause gastric ulcers. The ulcerogenic potential is a critical parameter in the evaluation of new anti-inflammatory agents.

CompoundDose (mg/kg)Ulcer IndexReference
Indomethacin 30Significant increase[2][3][12][13]
Paracetamol 250No significant lesions (in non-stressed rats)[14][15][16]

Note: The ulcer index is a macroscopic scoring of the severity of gastric lesions. Studies consistently show that indomethacin induces significant ulceration. Paracetamol, in contrast, is generally considered to have a low ulcerogenic potential at therapeutic doses in the absence of other risk factors, though it can potentiate stress-induced ulcers.

The gastrointestinal safety of α-cyanoacetanilide derivatives is a key area of investigation. The hybrid molecule ICMD-01 was designed with the aim of having an improved gastrointestinal safety profile. While specific ulcer index data for ICMD-01 was not provided in the primary study, the development of derivatives with reduced ulcerogenicity compared to indomethacin is a primary goal in this field of research.

Experimental Protocols in Detail

For researchers aiming to conduct comparative studies, the following are detailed methodologies for the key experiments cited.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Control group (vehicle)

    • Standard drug group (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups (various doses)

  • Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acclimatize Rats Acclimatize Rats Group Assignment Group Assignment Acclimatize Rats->Group Assignment Drug Administration Drug Administration Group Assignment->Drug Administration Measure Paw Volume (Initial) Measure Paw Volume (Initial) Drug Administration->Measure Paw Volume (Initial) Carrageenan Injection Carrageenan Injection Measure Paw Volume (Post-Injection) Measure Paw Volume (Post-Injection) Carrageenan Injection->Measure Paw Volume (Post-Injection) Measure Paw Volume (Initial)->Carrageenan Injection Calculate Edema & % Inhibition Calculate Edema & % Inhibition Measure Paw Volume (Post-Injection)->Calculate Edema & % Inhibition Data Analysis Data Analysis Calculate Edema & % Inhibition->Data Analysis

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Assay.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound.

Methodology:

  • Animal Model: Swiss albino mice (20-25g) are commonly used.

  • Acclimatization and Grouping: Similar to the paw edema assay.

  • Drug Administration: The test compound, standard drug (e.g., Paracetamol or Indomethacin), or vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: 30-60 minutes after drug administration, 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: Each mouse is immediately placed in an individual observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a predetermined period (e.g., 10-20 minutes).

  • Calculation of Analgesic Activity:

    • The mean number of writhes for each group is calculated.

    • The percentage of analgesic activity (or inhibition of writhing) is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Acclimatize Mice Acclimatize Mice Group Assignment Group Assignment Acclimatize Mice->Group Assignment Drug Administration Drug Administration Group Assignment->Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection Observation Period Observation Period Acetic Acid Injection->Observation Period Count Writhing Responses Count Writhing Responses Observation Period->Count Writhing Responses Calculate % Inhibition Calculate % Inhibition Count Writhing Responses->Calculate % Inhibition Data Analysis Data Analysis Calculate % Inhibition->Data Analysis

Sources

A Comparative Spectroscopic Guide to Substituted vs. Unsubstituted 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuanced effects of molecular substitution is paramount. The strategic placement of functional groups on a parent molecule can dramatically alter its electronic properties, conformation, and, consequently, its biological activity and material characteristics. This guide provides an in-depth comparative analysis of the spectral data of 2-Cyano-N-phenylacetamide and its substituted analogues, offering insights into the structure-property relationships that govern this important class of compounds.

This compound serves as a valuable scaffold in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive methylene group, a nitrile functionality, and an amide linkage to a phenyl ring, offers multiple points for modification. By introducing substituents onto the phenyl ring, we can systematically tune the molecule's electronic environment. This guide will explore how these modifications are reflected in key analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

I. Synthesis and Rationale for Substituent Selection

The synthesis of this compound and its derivatives is typically achieved through the condensation of a substituted aniline with ethyl cyanoacetate.[1][3][4] This straightforward amidation reaction provides a reliable route to a diverse library of analogues.

For this comparative study, we will consider the impact of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring. A representative EDG, such as a methoxy (-OCH₃) group, and a representative EWG, like a nitro (-NO₂) group, will be used to illustrate the key spectral differences compared to the unsubstituted parent compound. These substituents are chosen for their pronounced and well-understood electronic effects, which provide clear and instructive examples.

II. Experimental Protocols: A Self-Validating Workflow

To ensure the integrity and reproducibility of the spectral data, a standardized workflow for synthesis, purification, and analysis is essential. The following protocols represent a robust, self-validating system.

A. General Synthesis of Substituted 2-Cyano-N-phenylacetamides

A general and efficient method for the synthesis involves the reaction of the appropriately substituted aniline with ethyl cyanoacetate.[1]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aniline (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

  • Add a suitable solvent, such as toluene, to facilitate mixing and heat transfer.

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted this compound.

  • Dry the purified product under a vacuum to remove any residual solvent.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Spectral Analysis s1 Combine Substituted Aniline and Ethyl Cyanoacetate in Toluene s2 Reflux Reaction Mixture s1->s2 s3 Monitor by TLC s2->s3 s4 Cool to Room Temperature s3->s4 w1 Rotary Evaporation of Solvent s4->w1 w2 Recrystallization w1->w2 w3 Vacuum Drying w2->w3 a1 IR Spectroscopy w3->a1 a2 NMR Spectroscopy w3->a2 a3 Mass Spectrometry w3->a3

Caption: Synthetic and analytical workflow.

B. Spectral Data Acquisition
  • Infrared (IR) Spectroscopy: Spectra are typically recorded on an FTIR spectrometer using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained using a standard mass spectrometer.

III. Comparative Spectral Analysis

The following sections detail the expected spectral data for unsubstituted this compound and its methoxy- and nitro-substituted analogues. The discussion will focus on the causal relationships between the substituent's electronic nature and the observed spectral shifts.

A. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The positions of the stretching frequencies for the N-H, C=O, and C≡N bonds are particularly sensitive to the electronic environment.

CompoundSubstituentN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)
This compound-H~3200-3400~1660-1680~2200-2250
2-Cyano-N-(4-methoxyphenyl)acetamide4-OCH₃ (EDG)Lower νLower νLower ν
2-Cyano-N-(4-nitrophenyl)acetamide4-NO₂ (EWG)Higher νHigher νHigher ν

Interpretation of IR Data:

  • Unsubstituted this compound: The IR spectrum of the parent compound will show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.[5]

  • Effect of an Electron-Donating Group (e.g., -OCH₃): The methoxy group donates electron density to the phenyl ring through resonance. This increased electron density can be delocalized onto the amide nitrogen and, to a lesser extent, the carbonyl group. This has two main effects:

    • It weakens the N-H and C=O bonds, leading to a decrease in their stretching frequencies (a shift to lower wavenumbers).

    • The increased electron density on the nitrogen enhances its ability to participate in resonance with the carbonyl group, which in turn slightly weakens the C=O bond.

  • Effect of an Electron-Withdrawing Group (e.g., -NO₂): The nitro group strongly withdraws electron density from the phenyl ring.[6] This has the opposite effect of an EDG:

    • It decreases the electron density on the amide nitrogen, strengthening the N-H bond and increasing its stretching frequency.

    • The reduced electron density on the nitrogen lessens its resonance contribution to the carbonyl group, leading to a stronger C=O bond and a higher stretching frequency.

    • The overall electron withdrawal from the molecule can also slightly strengthen the C≡N bond, shifting its absorption to a higher wavenumber.

Diagram of Substituent Effects on IR Frequencies:

G cluster_edg Electron-Donating Group (-OCH3) cluster_ewg Electron-Withdrawing Group (-NO2) edg_effect Increases Electron Density on Phenyl Ring edg_consequence Weakens N-H and C=O Bonds edg_effect->edg_consequence edg_result Lower IR Frequencies (Red Shift) edg_consequence->edg_result ewg_effect Decreases Electron Density on Phenyl Ring ewg_consequence Strengthens N-H and C=O Bonds ewg_effect->ewg_consequence ewg_result Higher IR Frequencies (Blue Shift) ewg_consequence->ewg_result

Caption: Influence of substituents on IR frequencies.

B. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts of the aromatic protons are particularly diagnostic of the electronic effects of the substituent.

CompoundSubstituentAromatic Protons (δ, ppm)NH Proton (δ, ppm)CH₂ Protons (δ, ppm)
This compound-H~7.0-7.6~10.0~3.6
2-Cyano-N-(4-methoxyphenyl)acetamide4-OCH₃ (EDG)Upfield shift (ortho, para)Upfield shiftMinimal change
2-Cyano-N-(4-nitrophenyl)acetamide4-NO₂ (EWG)Downfield shift (ortho, para)Downfield shiftMinimal change

Interpretation of ¹H NMR Data:

  • Unsubstituted this compound: The ¹H NMR spectrum will show a complex multiplet for the aromatic protons, a singlet for the amide N-H proton, and a singlet for the methylene (CH₂) protons.[5]

  • Effect of an Electron-Donating Group (e.g., -OCH₃): An EDG increases the electron density on the aromatic ring, particularly at the ortho and para positions.[7] This increased electron density creates a stronger shielding effect on the adjacent protons, causing their signals to shift to a lower chemical shift (upfield). The increased electron density on the amide nitrogen also shields the N-H proton, resulting in an upfield shift.

  • Effect of an Electron-Withdrawing Group (e.g., -NO₂): An EWG decreases the electron density on the aromatic ring, especially at the ortho and para positions.[7] This deshields the nearby protons, causing their signals to shift to a higher chemical shift (downfield). The decreased electron density on the amide nitrogen also deshields the N-H proton, leading to a downfield shift. The chemical shift of the methylene protons is less affected as they are more distant from the phenyl ring.

C. ¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituent.

CompoundSubstituentAromatic Carbons (δ, ppm)C=O Carbon (δ, ppm)C≡N Carbon (δ, ppm)CH₂ Carbon (δ, ppm)
This compound-H~120-140~165~116~26
2-Cyano-N-(4-methoxyphenyl)acetamide4-OCH₃ (EDG)Upfield shift (ortho, para)Upfield shiftMinimal changeMinimal change
2-Cyano-N-(4-nitrophenyl)acetamide4-NO₂ (EWG)Downfield shift (ortho, para)Downfield shiftMinimal changeMinimal change

Interpretation of ¹³C NMR Data:

  • Unsubstituted this compound: The ¹³C NMR spectrum will display signals for the aromatic carbons, the amide carbonyl carbon, the nitrile carbon, and the methylene carbon in their characteristic regions.[5]

  • Effect of an Electron-Donating Group (e.g., -OCH₃): The increased electron density at the ortho and para positions of the phenyl ring shields these carbon nuclei, causing their signals to shift upfield.[8] The increased electron density on the amide nitrogen enhances its resonance donation to the carbonyl carbon, leading to increased shielding and an upfield shift of the C=O signal.

  • Effect of an Electron-Withdrawing Group (e.g., -NO₂): The decreased electron density at the ortho and para positions deshields these carbon nuclei, resulting in a downfield shift.[8] The reduced resonance donation from the amide nitrogen deshields the carbonyl carbon, causing a downfield shift in its signal.

D. Mass Spectrometry: Fragmentation Patterns and Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The molecular ion peak will confirm the successful synthesis of the target compound. For this compound, the M⁺ peak is expected at m/z = 160.[5] For the 4-methoxy derivative, it will be at m/z = 190, and for the 4-nitro derivative, at m/z = 205.

  • Fragmentation Patterns: Common fragmentation pathways for these compounds involve cleavage of the amide bond and the bonds adjacent to the carbonyl group. While the specific fragmentation will vary with the substituent, key fragments can often be identified that correspond to the substituted aniline moiety and the cyanoacetyl group.

IV. Conclusion

The spectral data of substituted 2-Cyano-N-phenylacetamides provide a clear and predictable picture of the electronic effects of the substituents. Electron-donating groups generally lead to lower IR frequencies and upfield shifts in NMR spectra, indicative of increased electron density and shielding. Conversely, electron-withdrawing groups result in higher IR frequencies and downfield NMR shifts, reflecting decreased electron density and deshielding.

This guide demonstrates that a systematic approach to the synthesis and spectral analysis of substituted analogues can provide profound insights into structure-property relationships. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic principles is an invaluable tool for the rational design of novel molecules with tailored properties.

V. References

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69296, this compound. PubChem. Retrieved from [Link]

  • Pirel, S., & Dinçer, S. (2016). IR spectral and structural changes caused by the conversion of acetanilide into azanion. Journal of Molecular Structure, 1125, 56-62.

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Sabbah, R., & An, X. W. (1991). Etude thermodynamique des amides. Energie de sublimation et enthalpie de formation de l'acétanilide. Thermochimica Acta, 179, 81-87.

  • Tavagnacco, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.

  • Z. B. (2011). Phenyl ring–substituent interactions in substituted acetanilides. Part II. Infrared spectra. Journal of the Chemical Society B: Physical Organic, 713-716.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental Data for 2-Cyano-N-phenylacetamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of 2-Cyano-N-phenylacetamide analogues, focusing on their synthesis, characterization, and diverse biological activities. Our objective is to not only present experimental data but also to explain the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Introduction: The Versatile this compound Scaffold

The this compound core is a privileged structure in medicinal chemistry. Its synthetic accessibility and the presence of reactive handles—the cyano and amide groups—make it an excellent starting point for creating diverse molecular libraries.[1] Analogues of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] This guide will cross-reference experimental data for several key analogues, providing a comparative framework to understand their structure-activity relationships (SAR).

General Synthesis Strategy: The Knoevenagel Condensation

A prevalent and efficient method for synthesizing many biologically active analogues, particularly α,β-unsaturated derivatives, is the Knoevenagel condensation.[3] This reaction involves the base-catalyzed condensation of an active methylene compound (this compound) with an aldehyde or ketone.

The choice of a base catalyst, such as piperidine or ammonium acetate, is critical; it must be strong enough to deprotonate the methylene group adjacent to the cyano and carbonyl groups, forming a nucleophilic carbanion, yet mild enough to avoid unwanted side reactions. Microwave-assisted synthesis has also been effectively employed to accelerate this reaction, often leading to higher yields and shorter reaction times, aligning with green chemistry principles.[5]

Representative Synthetic Workflow

Below is a generalized workflow for the synthesis of α,β-unsaturated 2-cyanoacetamide derivatives.

G cluster_workup Work-up & Purification R_CHO Substituted Aromatic Aldehyde Catalyst Base Catalyst (e.g., Piperidine, NH4OAc) Cyanoacetamide This compound Pour Pour into Ice Water Catalyst->Pour Solvent Solvent (e.g., Ethanol, Acetonitrile) Heat Heat / Microwave Filter Filter Precipitate Pour->Filter Recrystallize Recrystallize Filter->Recrystallize Product Final Product: α,β-Unsaturated Analogue Recrystallize->Product

Caption: Generalized workflow for Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of (E)-2-Cyano-3-(4-hydroxyphenyl)-N-phenylacetamide

This protocol is adapted from methodologies for synthesizing similar unsaturated cyanoacetamide derivatives.[3][5]

  • Reactant Preparation: In a 50 mL round-bottom flask, combine this compound (10 mmol, 1.60 g) and 4-hydroxybenzaldehyde (10 mmol, 1.22 g).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by a catalytic amount of piperidine (5 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with constant stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized analogues. The following table summarizes typical spectroscopic data for the parent compound and a representative analogue.

Table 1: Comparative Spectroscopic Data

Compound Name Molecular Formula Key ¹H NMR Signals (δ, ppm) Key IR Peaks (cm⁻¹)
This compound C₉H₈N₂O ~10.1 (s, 1H, NH), 7.1-7.6 (m, 5H, Ar-H), 3.9 (s, 2H, CH₂) ~3250 (N-H), ~2250 (C≡N), ~1670 (C=O)

| (E)-2-Cyano-3-(4-methoxyphenyl)-N-phenylacetamide | C₁₇H₁₄N₂O₂ | ~8.2 (s, 1H, =CH), 7.1-7.8 (m, 9H, Ar-H), 3.8 (s, 3H, OCH₃) | ~3300 (N-H), ~2220 (C≡N), ~1650 (C=O), ~1600 (C=C) |

Note: NMR chemical shifts (δ) are highly dependent on the solvent used. Data is generalized from typical values found in the literature.[6][7]

Comparative Biological Activity: Anticancer Properties

A significant area of investigation for this compound analogues is their potential as anticancer agents.[8] The cytotoxic activity is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[6]

Workflow for In Vitro Cytotoxicity Screening

The screening process follows a logical cascade from initial cytotoxicity assessment to more detailed mechanistic studies.

G A Synthesized Analogues B MTT Viability Assay (e.g., MCF-7, PC3, HepG2) A->B C Determine IC50 Values B->C D Identify Lead Compounds (Low IC50) C->D E Apoptosis Assays (e.g., Caspase Activity, TUNEL) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Mechanism of Action Studies E->G F->G

Caption: Workflow for in vitro anticancer screening.

Comparative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds. A lower IC₅₀ value indicates higher potency.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Analogues Against Human Cancer Cell Lines

Compound Analogue (Substitution on N-phenyl ring) MCF-7 (Breast) MDA-MB-468 (Breast) PC-3 (Prostate) Reference Drug (IC₅₀) Source
2a (p-NO₂) 120 55 52 Imatinib (40, PC-3) [9][10]
2b (m-NO₂) 150 70 80 Imatinib (40, PC-3) [9][10]
3c (p-Cl) 0.7 ± 0.4 >10 - Doxorubicin (0.8) [6]
3d (p-F) 0.7 ± 0.08 0.6 ± 0.08 - Doxorubicin (0.8) [6]

| 4k (p-Cl on one ring, p-F on other) | 2.12 | - | - | 5-FU (~5) |[8] |

Note: Experimental conditions can vary between studies, affecting absolute IC₅₀ values. This table is for comparative purposes.

Standard Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability and is widely cited.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Comparative Biological Activity: Antimicrobial Properties

Several this compound derivatives have been evaluated for their antibacterial activity.[3][11] The efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 3: Antibacterial Activity (Zone of Inhibition in mm) of Selected Analogues

Compound Analogue (Derived from Aldehyde) S. aureus (Gram +) E. coli (Gram -) P. aeruginosa (Gram -) Standard (Ampicillin) Source
1 (4-hydroxybenzaldehyde) 12 10 11 25 [3]
2 (4-ethoxybenzaldehyde) 13 11 12 25 [3]
3 (4-chlorobenzaldehyde) 15 13 14 25 [3]

| 4 (4-nitrobenzaldehyde) | 16 | 14 | 15 | 25 |[3] |

Note: Data is from a disk diffusion assay at a concentration of 200 µg/mL.

Structure-Activity Relationship (SAR) Insights

By cross-referencing data from various studies, we can derive key SAR insights that guide future analogue design.

Anticancer Activity SAR:
  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (NO₂) or halogens (F, Cl), on the N-phenyl ring generally enhances cytotoxic activity.[6][9][10] For instance, compounds with fluoro and chloro substituents (3c, 3d) showed potent activity against breast cancer cell lines.[6]

  • Positional Isomerism: The position of the substituent is crucial. In some series, para-substituted compounds demonstrated higher activity than their ortho- or meta- counterparts.[9][10]

  • Lipophilicity: Increasing the lipophilicity through the addition of certain groups can modulate activity, though a clear trend is not always observed and depends on the specific scaffold and cell line.[8]

Antimicrobial Activity SAR:
  • Substituents on the Benzaldehyde Moiety: In α,β-unsaturated analogues, electron-withdrawing groups like chloro and nitro on the benzaldehyde-derived portion of the molecule led to increased antibacterial activity compared to electron-donating groups like hydroxyl or ethoxy.[3]

G cluster_sar Structure-Activity Relationship (SAR) Summary cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Core This compound Core Anticancer_Increase Activity ↑ (p-NO₂, p-F, p-Cl on N-phenyl ring) Core->Anticancer_Increase Anticancer_Decrease Activity ↓ (Electron-donating groups) Core->Anticancer_Decrease Antimicrobial_Increase Activity ↑ (p-NO₂, p-Cl on benzaldehyde moiety) Core->Antimicrobial_Increase

Caption: Summary of key structure-activity relationships.

Conclusion and Future Directions

This guide has demonstrated that this compound analogues are a rich source of biologically active compounds. The Knoevenagel condensation provides a reliable route to a wide array of derivatives. Cross-referencing experimental data reveals clear, albeit complex, structure-activity relationships. Specifically, the introduction of electron-withdrawing groups on the aromatic rings is a promising strategy for enhancing both anticancer and antimicrobial activities.

Future research should focus on synthesizing novel analogues based on these SAR insights, performing direct comparative assays under standardized conditions to validate findings, and conducting in-depth mechanistic studies to elucidate the specific molecular targets responsible for their biological effects.

References

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

  • Ramalingan, C., et al. (2019). Novel cyanoacetamide integrated phenothiazines. Journal of Molecular Structure. [Link]

  • Rauf, A., et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. European Journal of Chemistry. [Link]

  • Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. (2024). ACS Omega. [Link]

  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (n.d.). Molecules. [Link]

  • Kebaili, A., et al. (n.d.). Synthesis of N-alkyled-2-cyanoacetamide derivatives. ResearchGate. [Link]

  • Synthesis, and Synthetic Applications of Cyanoacetamides. (2020). Arkivoc. [Link]

  • Pawar, C. D., et al. (2019). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. Journal of the Serbian Chemical Society. [Link]

  • Mohareb, R. M., et al. (2012). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules. [Link]

  • Synthesis of cyanoacetamide derivatives 2a-d. (n.d.). ResearchGate. [Link]

  • Uddin, M. J., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Heliyon. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • El-Sayed, I. E., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Lee, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cyanoacetamide derivatives reactivity. (n.d.). ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2009). Synthesis and characterization of new 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide metal complexes and a study on their antimicrobial activities. PubMed. [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (2020). IRE Journals. [Link]

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A Comparative Guide to the Synthesis of Cyanoacetamide: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Cyanoacetamide (CAS No. 107-91-5) is a pivotal building block in organic synthesis, serving as a versatile precursor for a wide array of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1][2] Its unique structure, featuring an active methylene group flanked by a nitrile and an amide, allows for a diverse range of chemical transformations.[1][2] This guide provides an in-depth comparison of the most common and emerging methods for the synthesis of cyanoacetamide, with a focus on reaction efficiency, scalability, and practical considerations for researchers in academic and industrial settings.

Introduction to Synthetic Strategies

The preparation of cyanoacetamide can be broadly categorized into two primary approaches: the ammonolysis of cyanoacetic esters and the dehydration of malonamide. While other routes exist, such as those starting from chloroacetic acid, they often converge into the aforementioned pathways.[3] This guide will dissect the nuances of these methods, providing experimental data and protocols to inform your synthetic choices.

Method 1: Ammonolysis of Cyanoacetic Esters

The reaction of a cyanoacetic ester with ammonia is the most traditional and widely documented method for preparing cyanoacetamide.[1][4] The general mechanism involves the nucleophilic attack of ammonia on the ester carbonyl, leading to the formation of the amide and an alcohol byproduct. The choice of ester (typically methyl or ethyl) and the form of ammonia (aqueous, alcoholic, or liquid) significantly impact the reaction conditions, yield, and purity of the final product.

Sub-Method 1a: Using Aqueous Ammonia with Ethyl Cyanoacetate

This is a classic and reliable method, often lauded for its simplicity and high yields.[4] The reaction is typically exothermic and proceeds readily at or below room temperature.

Causality Behind Experimental Choices:

  • Concentrated Aqueous Ammonia: Provides a high concentration of the nucleophile (NH3) in a readily available and easy-to-handle form.

  • Cooling (Ice Bath): The reaction is exothermic. Cooling helps to control the reaction rate, prevent side reactions, and maximize the precipitation of the product due to its lower solubility at colder temperatures.[4]

  • Ethanol Wash: Cyanoacetamide has lower solubility in cold ethanol compared to ice water, making it a preferable solvent for washing the crude product to remove impurities without significant product loss.[4]

Experimental Protocol: Ammonolysis of Ethyl Cyanoacetate with Aqueous Ammonia [4]

  • In a wide-mouthed Erlenmeyer flask, combine 400 g (3.5 moles) of ethyl cyanoacetate with 300 cc (4.5 moles) of concentrated aqueous ammonia (sp. gr. 0.90).

  • Shake the mixture. It will initially be cloudy, then warm up and become clear within approximately three minutes.

  • Allow the flask to stand in an ice-salt mixture for one hour to facilitate crystallization.

  • Filter the resulting solid product by suction, ensuring the mother liquor is cold to minimize product loss due to solubility.

  • Wash the solid with two 50-cc portions of ice-cold ethyl alcohol.

  • After air-drying, a yield of 205–225 g of slightly yellowish crystalline amide is obtained.

  • For further purification, the crude product can be recrystallized from hot 95% ethanol. An additional yield can be obtained by evaporating the original mother liquor to dryness under reduced pressure and recrystallizing the residue from ethanol.

  • The total yield of pure cyanoacetamide is typically in the range of 86–88%.[4]

Workflow Diagram:

G cluster_0 Reaction cluster_1 Crystallization cluster_2 Isolation & Purification cluster_3 Final Product A Ethyl Cyanoacetate C Mix & Shake (Exothermic, becomes clear) A->C B Conc. Aqueous Ammonia B->C D Cool in Ice-Salt Bath (1 hour) C->D E Suction Filtration D->E F Wash with Cold Ethanol E->F G Air Dry F->G H Recrystallize from Hot Ethanol (Optional, for higher purity) G->H I Pure Cyanoacetamide H->I

Caption: Workflow for Cyanoacetamide Synthesis via Ammonolysis of Ethyl Cyanoacetate.

Sub-Method 1b: Using Liquid Ammonia

The use of liquid ammonia as both the solvent and reactant offers a high concentration of the nucleophile and can lead to very high yields.[5] This method is particularly efficient, with reaction times as short as 24 hours. A patented method utilizing methyl cyanoacetate and liquid ammonia at low temperatures (-10 to -5 °C) reports yields of over 96%.[6]

Causality Behind Experimental Choices:

  • Liquid Ammonia: Acts as both the solvent and the reactant, ensuring a high concentration of ammonia and driving the reaction to completion.[5]

  • Low Temperature: The patented method leverages low temperatures to control the reaction and facilitate the direct crystallization of a high-purity product, simplifying the process and saving energy.[6]

Sub-Method 1c: Catalytic Ammonolysis of n-Butyl Cyanoacetate

For industrial-scale production, a continuous process using gaseous ammonia has been developed.[7][8] This method often involves the esterification of cyanoacetic acid with a higher alcohol like n-butanol, followed by reaction with gaseous ammonia in the presence of a basic catalyst, such as sodium methoxide.

Causality Behind Experimental Choices:

  • n-Butyl Cyanoacetate: Using a higher boiling point ester can be advantageous in industrial processes for temperature control and separation.

  • Gaseous Ammonia & Basic Catalyst: This combination allows for a controlled reaction, often at moderate temperatures (e.g., 30°C), leading to complete conversion of the ester.[7][8] The catalyst accelerates the nucleophilic attack of ammonia.

Method 2: Dehydration of Malonamide

An alternative route to cyanoacetamide involves the dehydration of malonamide. This method is less common than ester ammonolysis. Historically, dehydrating agents like phosphorus pentoxide have been used, but these are often considered less satisfactory.[9] A more modern approach utilizes triphosgene in a continuous flow reactor.

Experimental Protocol: Dehydration of Malonamide with Triphosgene [10]

  • Prepare a suspension of 112.3g (1.1 mol) of malonamide in 377.1g of cyclohexane.

  • Prepare a solution of 297g of triphosgene in 891ml of cyclohexane.

  • In a pipeline reactor set to 80°C and a pressure of 1.5 MPa, pump the malonamide suspension and the triphosgene solution at equal flow rates (e.g., 2 ml/min).

  • After a residence time of approximately 30 minutes, collect the reaction mixture.

  • The cyclohexane is recovered by atmospheric distillation.

  • The resulting cyanoacetamide is isolated by centrifugation. This method has been reported to yield 93.2g of cyanoacetamide with a purity of 98.3% and a yield of 99.0%.[10]

Workflow Diagram:

G cluster_0 Reactant Preparation cluster_1 Continuous Reaction cluster_2 Workup cluster_3 Final Product A Malonamide in Cyclohexane Suspension C Pump into Pipeline Reactor (80°C, 1.5 MPa) A->C B Triphosgene in Cyclohexane Solution B->C D Collect Reaction Mixture C->D E Atmospheric Distillation (Recover Cyclohexane) D->E F Centrifugation E->F G High Purity Cyanoacetamide F->G

Caption: Workflow for Cyanoacetamide Synthesis via Dehydration of Malonamide.

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for the discussed methods are summarized below.

Parameter Method 1a: Ammonolysis (Aqueous NH₃) Method 1b: Ammonolysis (Liquid NH₃) Method 2: Dehydration (Triphosgene)
Starting Material Ethyl CyanoacetateMethyl CyanoacetateMalonamide
Key Reagent Concentrated Aqueous AmmoniaLiquid AmmoniaTriphosgene
Typical Yield 86-88%[4]>96%[6]99%[10]
Reaction Temp. Room temp. with cooling[4]-10 to -5 °C[6]80 °C[10]
Reaction Time ~1 hour + crystallization[4]~24 hours[5] or less~30 minutes (residence time)[10]
Pressure AtmosphericAtmospheric (requires handling of liquid NH₃)1.5 MPa[10]
Advantages Simple, reliable, common lab reagentsVery high yield, simple processExtremely high yield, fast reaction time
Disadvantages Requires workup of mother liquor for max yieldRequires handling of liquid ammoniaRequires specialized equipment (pipeline reactor), use of triphosgene

Conclusion and Recommendations

The choice of synthesis method for cyanoacetamide is contingent on the specific needs of the laboratory or production facility, including scale, available equipment, and desired purity.

  • For academic research and small-scale synthesis , the ammonolysis of ethyl cyanoacetate with concentrated aqueous ammonia remains the most practical and cost-effective method. It utilizes readily available reagents and standard laboratory glassware, providing high yields with a straightforward procedure.

  • For applications demanding very high yields and purity with simplified workup , the low-temperature ammonolysis with liquid ammonia is an excellent alternative, provided the necessary equipment for handling liquefied gas is available.

  • For industrial-scale, continuous production , both the catalytic ammonolysis of higher cyanoacetic esters and the dehydration of malonamide using a pipeline reactor present compelling options. The dehydration route offers a near-quantitative yield and rapid reaction time but requires a significant initial investment in specialized equipment.

Ultimately, each method presents a viable pathway to a crucial synthetic intermediate. By understanding the causality behind the experimental conditions and objectively comparing their efficiencies, researchers can select the most appropriate method to achieve their synthetic goals.

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). CYANOACETAMIDE. Organic Syntheses, 1, 179. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0.
  • Shimo, K., & Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 9, 328-335.
  • Surrey, A. R. (n.d.). MALONONITRILE. Organic Syntheses, 25, 63. [Link]

  • CN111925302A - Synthesis method of cyanoacetamide. (n.d.). Google Patents.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-295.
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Confirming the Molecular Structure of 2-Cyano-N-phenylacetamide: A Comparative Guide to X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with complementary spectroscopic techniques for the confirmation of 2-Cyano-N-phenylacetamide's molecular structure.

This compound (C₉H₈N₂O) is a versatile synthetic intermediate.[1] Its structure, featuring a phenyl ring, an amide linkage, and a cyano group, presents multiple points for spectroscopic analysis, making it an excellent case study for comparing the capabilities of different analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, only X-ray crystallography can deliver an unequivocal map of atomic positions in the solid state.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] The method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[3] By analyzing the pattern of diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.[4]

Theoretical Underpinnings of X-ray Diffraction

The fundamental principle governing the diffraction of X-rays by a crystal is Bragg's Law .[5][6][7] This law relates the wavelength of the X-rays (λ), the distance between crystal planes (d), and the angle of incidence (θ) at which constructive interference of the diffracted X-rays occurs:

nλ = 2d sin(θ) [1]

where 'n' is an integer representing the order of diffraction.

The intensity of each diffracted beam is determined by the structure factor , F(hkl), which is a mathematical expression that describes how the atoms within the unit cell scatter X-rays.[8][9] The structure factor is dependent on the atomic scattering factors of the individual atoms and their positions within the unit cell. The electron density map of the molecule is then calculated through a Fourier transform of the structure factors.[4][10]

Experimental Workflow for this compound

The successful determination of a crystal structure is contingent on the ability to grow high-quality single crystals. The following workflow outlines the key steps, from synthesis to structure elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Recrystallization synthesis->purification Crude Product crystal_growth Slow Evaporation (e.g., Ethanol/Water) purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for the crystallographic analysis of this compound.
Detailed Experimental Protocols

Part 1: Synthesis of this compound

A reliable method for the synthesis of N-substituted cyanoacetamides involves the reaction of an amine with ethyl cyanoacetate.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl cyanoacetate (1.05 eq). A high-boiling point solvent such as toluene or N,N-dimethylformamide (DMF) can be used to facilitate the reaction.[11][12]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.[11]

Part 2: Single Crystal Growth

The key to a successful X-ray diffraction experiment is the growth of well-ordered single crystals.

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hot ethanol).

  • Slow Evaporation/Cooling: Allow the solvent to evaporate slowly at room temperature, or slowly cool the saturated solution. The slow formation of crystals is crucial for achieving the necessary order for diffraction.

Part 3: X-ray Data Collection and Structure Refinement

While a specific crystal structure for this compound is not publicly available, the procedure would follow the standard methodology for small molecule crystallography, as exemplified by the study of the closely related (R)-2-Cyano-N-(1-phenylethyl)acetamide.[5][6]

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6] The diffraction data are collected as a series of images while the crystal is rotated.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial phases of the structure factors are determined using direct methods (e.g., with software like SHELXS).[5]

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares method (e.g., with software like SHELXL) to obtain the final, accurate molecular structure.[5]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often complementary information.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution.[7] For this compound, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methylene (-CH₂-) protons, and the amide (N-H) proton. The chemical shifts and coupling patterns would confirm the connectivity of these groups.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbons of the phenyl ring, the carbonyl group of the amide, the methylene carbon, and the nitrile carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] For this compound (MW: 160.17 g/mol ),[1] high-resolution mass spectrometry would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the C≡N stretch of the nitrile group.

Performance Comparison of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and available resources.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystal lattice[3]Nuclear spin transitions in a magnetic field[14]Measurement of mass-to-charge ratio of ions[3]
Sample Type Single, well-ordered crystal[15]Soluble compound in a suitable solvent[15]Ionizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[2]Connectivity, relative stereochemistry, solution-state conformation and dynamics[7]Molecular weight, elemental composition, fragmentation patterns[3]
Resolution Atomic (<1 Å)[16]Atomic to near-atomicLow (provides connectivity information)
Sensitivity Milligram quantities (crystal size dependent)Milligram quantitiesMicrogram to nanogram quantities
Cost High (instrumentation and maintenance)High (instrumentation and cryogens)Moderate to High
Experiment Time Hours to daysMinutes to hoursMinutes

Conclusion: An Integrated Approach to Structural Confirmation

For the unambiguous confirmation of the molecular structure of this compound, an integrated analytical approach is paramount. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, confirming connectivity, molecular formula, and the presence of functional groups, only single-crystal X-ray crystallography can deliver the definitive, high-resolution three-dimensional structure in the solid state. The detailed atomic coordinates, bond lengths, and bond angles obtained from a crystallographic study provide an unparalleled level of certainty that is crucial for understanding the molecule's properties and reactivity, and for its application in further research and development.

References

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  • Kumar, M., Madhukar, B. S., Sridhar, M. A., Bhadregowda, D. G., Kapoor, K., Gupta, V. K., & Kant, R. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. ResearchGate. Retrieved from [Link]

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Reproducibility of experimental results for N-Phenylcyanoacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reproducible Synthesis of N-Phenylcyanoacetamide

N-Phenylcyanoacetamide is a pivotal intermediate in organic synthesis, serving as a versatile building block for pharmaceuticals, dyes, and agrochemicals due to the reactivity of its methylene group and nitrile functionality.[1][2][3] However, despite its straightforward synthesis—typically via the condensation of aniline and a cyanoacetic acid ester—researchers frequently encounter challenges with batch-to-batch reproducibility. Discrepancies in yield, purity, and even product identity can arise from seemingly minor variations in experimental conditions.

This guide provides an in-depth comparison of common synthetic methodologies for N-Phenylcyanoacetamide, focusing on the critical parameters that govern reproducibility. We will dissect two primary protocols, analyze the causal factors behind experimental choices, and offer a self-validating framework to ensure consistent and reliable outcomes in your laboratory.

The Core Reaction: A Mechanistic Overview

The synthesis of N-Phenylcyanoacetamide from aniline and ethyl cyanoacetate proceeds through a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethanol molecule to form the stable amide product. While the reaction can proceed thermally without a catalyst, its efficiency and rate can be influenced by various factors explored below.

Comparative Experimental Protocols

Reproducibility begins with a robust and well-understood protocol. Here, we compare a classical thermal condensation method with a modern microwave-assisted approach.

Method 1: Classical Thermal Condensation

This traditional method relies on heating the neat reactants or using a high-boiling point solvent to drive the reaction to completion. Its primary advantage is simplicity and scalability, requiring standard laboratory glassware.

Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 eq) and ethyl cyanoacetate (1.05 eq).

    • Scientist's Note: A slight excess of ethyl cyanoacetate (5 mol%) helps to ensure the complete consumption of the aniline starting material, which can be more difficult to remove during purification.

  • Reaction: Heat the reaction mixture to 170-190°C in an oil bath with vigorous stirring.[2]

    • Causality: This temperature range is critical. It must be high enough to facilitate the reaction and distill off the ethanol byproduct, driving the equilibrium forward. However, excessive temperatures can lead to thermal decomposition and the formation of colored impurities.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the mixture to cool to approximately 80°C. Pour the warm, viscous mixture slowly into 100 mL of ice-cold water while stirring vigorously.

    • Trustworthiness: This step is self-validating. A successful reaction will yield a precipitate of the crude product. If the mixture remains an oil, it may indicate incomplete reaction or byproduct formation.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove unreacted starting materials, and dry. For higher purity, recrystallize the crude product from an ethanol/water mixture.

Method 2: Microwave-Assisted Synthesis

Leveraging microwave irradiation offers a significant reduction in reaction time and often leads to higher yields and cleaner product formation by minimizing thermal decomposition.[4]

Experimental Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-hydroxybenzaldehyde (4 mmol), 2-cyanoacetamide (4 mmol), and a catalytic amount of ammonium acetate (10 mg).[4]

    • Scientist's Note: While this specific example from the literature synthesizes an analogue, the principle is directly applicable. For N-Phenylcyanoacetamide, aniline and ethyl cyanoacetate would be used, and a catalyst like piperidine or ammonium acetate can accelerate the reaction under microwave conditions.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 150°C for 10-15 minutes.

    • Causality: Microwave energy directly and efficiently heats the polar reactants, leading to rapid reaction rates that are often difficult to achieve with conventional heating. This minimizes the time the mixture spends at high temperatures, reducing the likelihood of side reactions.

  • Monitoring: After irradiation, cool the vessel to room temperature. Progress can be checked via TLC.

  • Work-up: Pour the reaction mixture into 20 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallization may be performed if necessary.

General Experimental & Analytical Workflow

A standardized workflow is essential for comparing results across different batches and methods. The following diagram outlines the critical stages from synthesis to characterization.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reagents Reagent Preparation (Aniline, Ethyl Cyanoacetate) Reaction Reaction (Thermal or Microwave) Reagents->Reaction Combine Workup Work-up & Isolation (Precipitation) Reaction->Workup Cool & Quench Purification Purification (Recrystallization) Workup->Purification Crude Product Characterization Characterization (TLC, MP, FTIR, NMR) Purification->Characterization Dry Sample Final Pure N-Phenylcyanoacetamide Characterization->Final Confirm Purity

Caption: General workflow for the synthesis and analysis of N-Phenylcyanoacetamide.

Data Presentation: Performance Comparison

To objectively evaluate these methods, key performance indicators must be compared. The following table summarizes typical results, highlighting the trade-offs between the two approaches.

ParameterMethod 1: Classical ThermalMethod 2: Microwave-AssistedJustification
Typical Yield 75-85%85-95%Microwave heating is more efficient and targeted, often reducing byproduct formation.[4]
Purity (Post-Recrystallization) >98%>99%Shorter reaction times at high temperatures minimize thermal degradation.
Reaction Time 2 - 4 hours10 - 15 minutesDirect energy transfer to polar molecules dramatically accelerates the reaction rate.
Energy Consumption HighLowSustained heating of an oil bath is less efficient than short bursts of microwave energy.
Reproducibility ModerateHighMicrowave parameters (temperature, time, power) are precisely controlled by the instrument, reducing operator-dependent variability.
Key Challenge Potential for charring/darkeningRequires specialized equipmentOverheating or prolonged heating can lead to significant impurity formation.

Key Factors Influencing Reproducibility

The variability in the synthesis of N-Phenylcyanoacetamide can almost always be traced back to a few critical parameters.

  • Reagent Quality: The purity of aniline is paramount. Aniline is susceptible to air oxidation, which forms colored impurities that can carry through to the final product. Using freshly distilled or high-purity aniline is crucial. Similarly, ethyl cyanoacetate can hydrolyze over time; ensure it is anhydrous.

  • Stoichiometry: While a slight excess of one reagent can drive the reaction, a significant deviation from a near 1:1 molar ratio can complicate purification and lead to the formation of byproducts like malonanilide, especially if excess aniline is used at high temperatures.[2]

  • Temperature Control: This is the single most important factor in the thermal method. Inconsistent heating, hot spots in the heating mantle, or inaccurate temperature monitoring will lead to drastic differences in yield and purity. The precise temperature control afforded by modern microwave reactors is a primary reason for their superior reproducibility.

  • Work-up Procedure: The temperature at which the reaction mixture is quenched in water is important. Quenching while too hot can hydrolyze the product, while quenching at room temperature may result in a difficult-to-handle solid mass rather than a fine precipitate. Consistency in this step is key to obtaining a filterable solid with consistent morphology.

Troubleshooting Common Synthesis Issues

Even with a robust protocol, problems can arise. The following diagram provides a logical path to diagnosing common issues.

G Start Problem Observed LowYield Low or No Yield Start->LowYield DarkProduct Dark/Oily Product Start->DarkProduct TLC_Smear TLC Shows Smearing or Multiple Spots Start->TLC_Smear Sol_LowYield1 Check Reaction Temperature. Was it too low? LowYield->Sol_LowYield1 Possible Cause Sol_LowYield2 Verify Reagent Quality. Is aniline oxidized? LowYield->Sol_LowYield2 Possible Cause Sol_Dark1 Reaction Temperature Too High or Time Too Long? DarkProduct->Sol_Dark1 Possible Cause Sol_Dark2 Impure Starting Materials? DarkProduct->Sol_Dark2 Possible Cause Sol_TLC1 Incomplete Reaction. Extend reaction time. TLC_Smear->Sol_TLC1 Possible Cause Sol_TLC2 Byproduct Formation. Re-evaluate temperature and stoichiometry. TLC_Smear->Sol_TLC2 Possible Cause

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Cyano-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of chemical reagents are paramount in any research and development setting. This guide provides a detailed, safety-driven protocol for the disposal of 2-Cyano-N-phenylacetamide (CAS No. 621-03-4), a compound commonly used in organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The protocols outlined below are designed to be a self-validating system, grounded in established chemical safety principles.

Core Hazard Assessment: Understanding the Risks

This compound is classified as an irritant and is harmful if swallowed.[1][2] The primary hazards stem from its chemical structure, which includes a cyano (-C≡N) group.

  • Acute Toxicity: The compound is harmful if ingested, inhaled, or absorbed through the skin.[2][3][4]

  • Irritation: It is known to cause skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4]

  • Potential for Hydrogen Cyanide (HCN) Release: The most critical, and potentially lethal, hazard associated with cyano-containing compounds is the generation of highly toxic hydrogen cyanide gas upon contact with acids.[5][6] Therefore, all contact with acidic substances during handling and disposal must be strictly avoided.

Hazard Classification Summary
Hazard ClassCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[2][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[2][4]

Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE. This is the first line of defense against chemical exposure.

  • Hand Protection: Wear chemically resistant impervious gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, wear appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: All handling of this compound powder and disposal procedures should be conducted inside a certified laboratory chemical fume hood to avoid inhalation of dust.[5]

Disposal Workflow Overview

The following diagram illustrates the decision-making process and workflow for the proper segregation and disposal of this compound waste streams.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Final Disposition start Waste Generated (Solid, Liquid, Sharps, PPE) solid_waste Solid Waste (e.g., residual powder, contaminated paper towels) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mother liquor, rinsates) start->liquid_waste ppe Contaminated PPE (gloves, weigh boats) start->ppe solid_container Solid Hazardous Waste Container - Lined, Puncture-Resistant - Securely Sealed solid_waste->solid_container liquid_container Liquid Hazardous Waste Container - Chemically Resistant (e.g., PE) - Securely Sealed liquid_waste->liquid_container ppe->solid_container label_solid Label: 'Hazardous Waste: this compound, Solid' solid_container->label_solid storage Store in Designated Satellite Accumulation Area (Away from Acids) solid_container->storage label_liquid Label: 'Hazardous Waste: this compound, Liquid' liquid_container->label_liquid liquid_container->storage pickup Arrange Pickup by Licensed Hazardous Waste Service storage->pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocols

These protocols differentiate between solid and liquid waste streams. It is crucial to never mix different waste types.

Protocol 1: Disposal of Solid Waste

This includes unused or expired this compound, contaminated consumables (e.g., weigh paper, paper towels, gloves), and spill cleanup debris.

  • Container Selection: Use a designated, puncture-resistant container with a heavy-duty plastic liner. The container must have a secure, sealable lid.[7]

  • Waste Collection: Carefully place all solid waste into the designated container. Avoid generating dust.[3] If cleaning up powder, it may be gently dampened with water to prevent it from becoming airborne, but do not create a slurry.[8]

  • Labeling: Clearly label the container with "Hazardous Waste," "Solid Waste," and "this compound." Include the date of initial accumulation.

  • Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area, segregated from incompatible materials, especially acids.[5][6]

  • Final Disposal: Once the container is full or reaches its accumulation time limit, arrange for pickup by your institution's licensed hazardous waste disposal service.[7][9][10]

Protocol 2: Disposal of Liquid Waste

This applies to solutions containing this compound, such as mother liquors from crystallization or solvent rinsates from glassware.

  • Container Selection: Use a dedicated, chemically resistant container (e.g., polyethylene or glass) with a secure screw cap.[7] This container should be used exclusively for cyanide-containing liquid waste.[5]

  • Waste Collection: Pour the liquid waste carefully into the container, avoiding splashes.

  • pH Check (Critical): Ensure the waste stream is neutral or slightly basic (pH > 7). NEVER add acidic waste to this container. If the waste stream is acidic, it must be neutralized under controlled conditions by trained personnel before it can be combined with any cyanide-containing waste.

  • Labeling: Clearly label the container with "Hazardous Waste," "Liquid Waste," and "this compound." List all solvent components and their approximate percentages.

  • Storage: Keep the container tightly closed and stored in secondary containment within a designated satellite accumulation area. Ensure it is stored away from acids.[6]

  • Final Disposal: Arrange for collection by your institution's licensed hazardous waste management service.[9] Do not empty into drains or dispose of with municipal waste.[9][11]

Decontamination and Spill Management

Proper decontamination of work areas and glassware is essential to prevent cross-contamination and accidental exposure.

Protocol 3: Decontamination of Glassware and Surfaces

This procedure should be performed inside a chemical fume hood.

  • Initial Rinse: Perform an initial rinse with the solvent used in the procedure to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste as per Protocol 2.

  • Alkaline Wash: Prepare a pH 10 buffer solution. Rinse all contaminated surfaces and glassware with this solution.[5] This step ensures that any residual cyanide is maintained in its less volatile ionic form (CN⁻).

  • Oxidative Treatment: Next, rinse the surfaces and glassware with a freshly prepared 10% bleach (sodium hypochlorite) solution, followed by a thorough rinse with water.[5][12] The bleach effectively oxidizes the cyanide to the less toxic cyanate.

  • Final Cleaning: Proceed with a standard laboratory wash using soap and water.

  • Waste Collection: All solutions and wipes from the decontamination process must be collected as cyanide-containing hazardous waste.[5]

Protocol 4: Spill Response
  • Evacuation and Alerting: For any major spill, evacuate the immediate area and alert personnel.[3] Notify your institution's Environmental Health & Safety (EH&S) department.

  • Containment (Minor Spills): For minor spills inside a chemical fume hood, ensure proper PPE is worn.

    • Solid Spill: Gently cover the spill with an inert absorbent material.[7] Avoid creating dust.[3] Carefully sweep or scoop the material into a sealable, labeled hazardous waste container.[3][7]

    • Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7]

  • Decontamination: Once the bulk material is collected, decontaminate the spill area according to Protocol 3.[5]

  • Disposal: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in the solid hazardous waste container (Protocol 1) for disposal.[7]

By strictly following these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

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